molecular formula C8H10O2 B2960472 Spiro[2.5]octane-4,6-dione CAS No. 280568-01-6

Spiro[2.5]octane-4,6-dione

货号: B2960472
CAS 编号: 280568-01-6
分子量: 138.166
InChI 键: XVSNPBIXAFEBRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro[2.5]octane-4,6-dione is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

spiro[2.5]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNPBIXAFEBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Spiro[2.5]octane-4,6-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spiro[2.5]octane-4,6-dione in Medicinal Chemistry

This compound (CAS 280568-01-6) is a unique spirocyclic compound characterized by a cyclopropane ring fused to a cyclohexane-1,3-dione system. This structural motif imparts a high degree of three-dimensionality and conformational rigidity, properties that are increasingly sought after in modern drug discovery. The inherent sp³-richness of the spirocyclic core can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and target-binding selectivity, when incorporated into bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its potential biological activities and applications in drug development.

Core Molecular Attributes

PropertyValueSource
CAS Number 280568-01-6[2][3][4]
Molecular Formula C₈H₁₀O₂[2][3]
Molecular Weight 138.16 g/mol [2]
IUPAC Name This compound[3]
SMILES O=C1CCC2(CC2)C(=O)C1[3]
Physical Appearance White crystals[2]
Melting Point 116-118 °C[2]

Synthesis and Chemical Characterization

The synthesis of this compound is a critical aspect of its accessibility for research and development. Several synthetic routes have been explored for this and structurally related spirocyclic diones, aiming for efficiency and scalability.

Established Synthetic Protocol

A well-documented method for the synthesis of this compound involves an intramolecular cyclization of a methyl 3-(1-acetylcyclopropyl)propionate precursor.[2]

Step-by-Step Methodology:

  • Reactant Preparation: 74.5 g (0.32 mol) of methyl 3-(1-acetylcyclopropyl)propionate is dissolved in 1 L of tetrahydrofuran (THF).

  • Base Addition: At room temperature, 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) is added portion-wise to the solution.

  • Reaction Progression: After one hour, the reaction mixture is diluted with 200 ml of dimethylformamide (DMF) and heated to 70°C.

  • Work-up: After 8 hours, the THF is removed under reduced pressure. The remaining residue is then poured into 2 N hydrochloric acid and extracted with diethyl ether.

  • Purification: The organic phase is dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel (eluent: methylene chloride:ethanol 9:1) to yield this compound as white crystals.[2]

Causality Behind Experimental Choices:

  • Sodium Hydride as a Base: Sodium hydride is a strong, non-nucleophilic base, which is crucial for deprotonating the α-carbon of the ester to initiate the intramolecular Dieckmann condensation without competing nucleophilic attack at the ester or ketone carbonyls.

  • Solvent System (THF/DMF): THF is a suitable initial solvent for the reaction at room temperature. The addition of DMF, a polar aprotic solvent with a higher boiling point, facilitates the reaction at an elevated temperature (70°C), ensuring the completion of the cyclization.

  • Acidic Work-up: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the resulting enolate to form the desired dione.

  • Column Chromatography: This purification step is essential to remove any unreacted starting material, byproducts, and residual DMF to yield the pure crystalline product.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Methyl 3-(1-acetylcyclopropyl)propionate in THF"]; Base [label="Add Sodium Hydride (NaH) at RT"]; Heat [label="Add DMF and Heat to 70°C"]; Workup [label="Acidic Work-up (HCl) and Extraction"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Base [label="Initiate Deprotonation"]; Base -> Heat [label="Promote Cyclization"]; Heat -> Workup [label="Neutralization & Isolation"]; Workup -> Purification [label="Purify Crude Product"]; Purification -> Product; }

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies for the Spiro[2.5]octane-dione Core

While the above protocol is effective, research into alternative and more scalable syntheses for spiro[2.5]octane-diones is ongoing. A patent for the related spiro[2.5]octane-5,7-dione highlights a multi-step process beginning with a Wittig reaction, followed by Michael/Claisen reactions, and concluding with hydrolysis and decarboxylation.[5] However, this method has drawbacks for large-scale production, such as the need for flash chromatography and the use of hazardous reagents like o-dichlorobenzene and sodium hydride.[5] These challenges underscore the demand for more efficient and robust synthetic methodologies for this class of compounds.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropane and cyclohexane rings. The protons on the cyclopropane ring would likely appear as a complex multiplet in the upfield region (around 0.5-1.5 ppm). The methylene protons of the cyclohexane ring adjacent to the carbonyl groups (at C5) would be deshielded and are expected to appear as a singlet or a narrow multiplet around 2.5-3.0 ppm. The methylene protons at C7 and C8 would likely give rise to multiplets in the range of 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by signals for the carbonyl carbons, the spiro carbon, and the methylene carbons of the two rings. The carbonyl carbons (C4 and C6) are expected to have the most downfield chemical shifts, typically in the range of 190-210 ppm. The spiro carbon (C3) would be a quaternary carbon and is expected to appear around 30-50 ppm. The cyclopropyl carbons (C1 and C2) would be in the upfield region, typically between 10-30 ppm. The methylene carbons of the cyclohexane ring (C5, C7, and C8) would likely resonate in the range of 30-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the two ketone groups, expected in the region of 1700-1740 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would appear around 2850-3000 cm⁻¹. The presence of the cyclopropane ring might also give rise to characteristic C-H stretching absorptions slightly above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 138. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z 110) and ethylene from the cyclopropane ring. Cleavage of the cyclohexane ring could also lead to various fragment ions.

Potential Biological Activities and Therapeutic Applications

The unique structural features of this compound suggest a potential for diverse biological activities. While specific studies on this exact molecule are limited, the broader class of spirocyclic compounds and β-dicarbonyls have shown promise in several therapeutic areas.

Antimicrobial Potential

The diketone functionality in this compound is a key structural feature that may contribute to antimicrobial efficacy. It is hypothesized that this moiety could interfere with bacterial cellular processes by disrupting cell membranes or inhibiting essential metabolic pathways.[7] The mechanism could involve interaction with microbial enzymes or chelation of essential metal ions. The rigid spirocyclic scaffold could also play a role in orienting the dicarbonyl group for optimal interaction with its biological target.

graph Antimicrobial_MoA { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

Molecule [label="this compound"]; Target1 [label="Bacterial Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Target2 [label="Metabolic Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Effect1 [label="Disruption of Membrane Integrity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect2 [label="Inhibition of Metabolic Pathways", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Bacteriostatic / Bactericidal Effect", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Molecule -> Target1; Molecule -> Target2; Target1 -> Effect1; Target2 -> Effect2; Effect1 -> Outcome; Effect2 -> Outcome; }

Caption: Hypothesized antimicrobial mechanisms of action.

Anti-inflammatory Properties

Spirocyclic compounds have been investigated as anti-inflammatory agents.[8] The rigid conformation of this compound could allow for selective binding to inflammatory targets. The β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, which can act as a chelating agent for metal ions that are crucial for the activity of certain pro-inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). By sequestering these metal ions, the compound could potentially inhibit the production of inflammatory mediators like prostaglandins and leukotrienes.

graph Anti_inflammatory_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Molecule [label="this compound\n(Enol Tautomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Pro-inflammatory Enzymes\n(e.g., COX, LOX)"]; Metal [label="Metal Ion Cofactor (e.g., Fe, Cu)"]; Inhibition [label="Chelation and Inhibition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Reduced Production of\nProstaglandins & Leukotrienes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Molecule -> Inhibition; Metal -> Enzyme; Enzyme -> Inhibition; Inhibition -> Mediators; }

Caption: Potential anti-inflammatory mechanism via enzyme inhibition.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure and the presence of a reactive β-dicarbonyl moiety warrant further investigation into its biological activities. Future research should focus on:

  • Experimental Spectroscopic Analysis: Obtaining detailed NMR, IR, and MS data to confirm its structure and provide a reference for future studies.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind its potential antimicrobial and anti-inflammatory effects through in vitro and in vivo assays.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

  • Computational Modeling: Employing molecular docking and other computational techniques to identify potential biological targets and guide the design of more potent analogues.

References

A Theoretical Investigation into the Stability of Spiro[2.5]octane-4,6-dione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octane-4,6-dione, a unique bicyclic molecule featuring a cyclopropane ring fused to a cyclohexane-1,3-dione moiety, presents a compelling scaffold for medicinal chemistry. Its inherent structural rigidity and the presence of reactive carbonyl groups make it a promising starting point for the design of novel therapeutic agents. However, the successful exploitation of this scaffold is contingent on a thorough understanding of its inherent stability. This technical guide provides a comprehensive framework for the theoretical calculation of the stability of this compound, leveraging modern computational chemistry techniques. We will delve into the critical aspects of conformational analysis, ring strain, electronic stability, and keto-enol tautomerism that collectively govern the molecule's energetic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the design and development of spiro-based pharmaceuticals.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their unique three-dimensional topologies. This distinct spatial arrangement allows for precise positioning of functional groups, enabling highly specific interactions with biological targets. The spiro fusion introduces conformational rigidity, which can lead to improved binding affinity and selectivity, as well as favorable pharmacokinetic properties such as metabolic stability.

This compound (Figure 1) is a particularly intriguing molecule. The presence of the highly strained cyclopropane ring is expected to significantly influence the molecule's reactivity and conformation. The cyclohexane-1,3-dione ring, a common structural motif in biologically active compounds, introduces the potential for diverse chemical modifications and interactions with biological macromolecules. A comprehensive understanding of the stability of this parent scaffold is therefore a critical first step in harnessing its full potential in drug design.

dot

G cluster_0 Conformational Analysis Workflow start Initial 3D Structure conf_search Conformational Search (e.g., MMFF94) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_analysis Frequency Analysis dft_opt->freq_analysis energy_calc Relative Energy Calculation freq_analysis->energy_calc global_min Global Minimum Conformer energy_calc->global_min G cluster_0 Homodesmotic Reaction for RSE Calculation Spiro This compound Plus + Propane + 2 CH3-CH2-CH3 Equals = Prod1 Cyclohexane-1,3-dione Prod2 + 2 CH3-CH3

A Spectroscopic Guide to Spiro[2.5]octane-4,6-dione: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[2.5]octane-4,6-dione is a fascinating bicyclic organic compound featuring a cyclopropane ring spiro-fused to a cyclohexane-1,3-dione moiety. This unique structural arrangement imparts specific chemical and physical properties, making it a molecule of interest in synthetic chemistry and drug discovery. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application and further development. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The data presented herein is based on predictive computational models, providing a robust framework for the interpretation of experimental results.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, is characterized by a central quaternary spiro carbon atom shared by the three-membered and six-membered rings. This structural feature is a key determinant of its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of the key spectral features.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the cyclopropane and cyclohexane-dione rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.75t, J = 6.5 Hz4HH-5, H-7
~1.95quint, J = 6.5 Hz2HH-6
~1.20t, J = 4.5 Hz2HH-1a, H-2a
~0.95t, J = 4.5 Hz2HH-1b, H-2b
Interpretation of the ¹H NMR Spectrum
  • Cyclohexane-dione Protons (H-5, H-7, and H-6): The methylene protons alpha to the two carbonyl groups (H-5 and H-7) are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyls. Their predicted chemical shift is around 2.75 ppm. The multiplicity is predicted as a triplet, arising from coupling to the two neighboring protons on C-6. The methylene protons at the C-6 position are predicted to appear as a quintet around 1.95 ppm, resulting from coupling to the four neighboring protons on C-5 and C-7.

  • Cyclopropane Protons (H-1 and H-2): The protons on the cyclopropane ring are significantly shielded due to the characteristic ring current effect of the three-membered ring.[1] This results in their signals appearing at unusually high field. The non-equivalence of the protons on each carbon of the cyclopropane ring (diastereotopic protons) leads to two distinct signals, predicted around 1.20 ppm and 0.95 ppm. Each is expected to be a triplet due to geminal and vicinal coupling with the other cyclopropyl protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~205.0C-4, C-8
~55.0C-3 (spiro)
~48.0C-5, C-7
~28.0C-6
~15.0C-1, C-2
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (C-4, C-8): The two equivalent carbonyl carbons are expected to resonate at a significantly downfield chemical shift, predicted to be around 205.0 ppm, which is characteristic of cyclic ketones.[2]

  • Spiro Carbon (C-3): The unique spiro carbon, being a quaternary carbon, is predicted to have a chemical shift of approximately 55.0 ppm.

  • Cyclohexane-dione Carbons (C-5, C-7, and C-6): The methylene carbons alpha to the carbonyl groups (C-5 and C-7) are deshielded and are predicted to appear around 48.0 ppm. The beta methylene carbon (C-6) is expected at a more upfield position, around 28.0 ppm.

  • Cyclopropane Carbons (C-1, C-2): The carbons of the cyclopropane ring are highly shielded and are predicted to resonate at a high field, around 15.0 ppm.

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup: Use a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (cyclopropane)
~2950, ~2870MediumC-H stretch (aliphatic)
~1725, ~1705Strong, SharpC=O stretch (asymmetric and symmetric)
~1450MediumCH₂ scissoring
~1020MediumCyclopropane ring breathing
Interpretation of the IR Spectrum
  • Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum of this compound is the strong absorption band for the carbonyl groups. For β-diketones in a six-membered ring, two distinct C=O stretching frequencies are expected due to symmetric and asymmetric stretching modes. These are predicted to appear around 1725 cm⁻¹ and 1705 cm⁻¹.[3]

  • C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are expected at a slightly higher frequency (~3050 cm⁻¹) than those of the sp³ hybridized carbons of the cyclohexane ring (~2950 and ~2870 cm⁻¹).

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending and stretching vibrations, including the characteristic "breathing" mode of the cyclopropane ring around 1020 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum Data (Electron Ionization)
m/zProposed Fragment
138[M]⁺ (Molecular Ion)
110[M - CO]⁺
96[M - C₂H₂O]⁺
82[M - 2CO]⁺
68[C₄H₄O]⁺
55[C₃H₃O]⁺
41[C₃H₅]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is predicted at an m/z of 138, corresponding to the molecular weight of this compound (C₈H₁₀O₂).

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation patterns for cyclic ketones.[4][5] A primary fragmentation pathway is likely the loss of a molecule of carbon monoxide (CO), resulting in a fragment ion at m/z 110. Subsequent losses of another CO molecule or other small neutral fragments can also occur. Cleavage of the cyclopropane ring and fragmentation of the cyclohexane-dione ring will lead to a series of smaller fragment ions, providing further structural information. For instance, an alpha-cleavage next to a carbonyl group could lead to the formation of an acylium ion.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The predicted spectroscopic data for this compound provides a detailed and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra are characterized by the unique shielding effects of the cyclopropane ring and the deshielding influence of the dione functionality. The IR spectrum is dominated by the strong carbonyl stretching absorptions, and the mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns. This comprehensive spectroscopic guide serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Spirocyclic Diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, prized for their inherent three-dimensionality and conformational rigidity which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3][4] Among these, spirocyclic diones represent a particularly intriguing class of compounds due to their versatile chemical handles and significant presence in a variety of biologically active natural products.[5][6] This technical guide provides a comprehensive overview of the core strategies for the discovery and isolation of novel spirocyclic diones. We will delve into both synthetic and natural product-based approaches, offering detailed experimental protocols and the rationale behind key methodological choices. Furthermore, this guide will cover the critical aspects of purification and structural characterization, essential for advancing these unique molecules from discovery to application.

The Strategic Importance of Spirocyclic Diones in Medicinal Chemistry

The "escape from flatland" is a well-recognized concept in contemporary drug design, advocating for the exploration of three-dimensional molecular architectures to improve drug-like properties.[3] Spirocyclic systems, where two rings share a single atom, are at the forefront of this movement.[2][7] The spirocyclic dione motif, in particular, offers several advantages:

  • Structural Rigidity: The spiro center locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][3]

  • Three-Dimensionality: The non-planar structure of spirocycles allows for novel vectoral exits for substituent placement, enabling a more thorough exploration of chemical space and facilitating interactions with complex protein binding pockets.

  • Metabolic Stability: The quaternary spiro carbon is often more resistant to metabolic degradation, which can lead to improved pharmacokinetic properties.[1][3]

  • Synthetic Versatility: The dione functionality provides reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Discovery of Novel Spirocyclic Diones: A Dual-Pronged Approach

The quest for novel spirocyclic diones can be broadly categorized into two main avenues: de novo synthesis in the laboratory and isolation from natural sources.

Synthetic Strategies for the Construction of Spirocyclic Dione Frameworks

The construction of the sterically demanding spirocyclic dione core requires robust and efficient synthetic methodologies. Several powerful strategies have been developed, each with its own set of advantages and applications.

A notable strategy for synthesizing fused spiro[4.4]-nonane-dione derivatives involves a tandem Diels-Alder reaction followed by aromatization.[8] This approach allows for the convergent synthesis of both symmetrical and unsymmetrical spirocycles.[8]

Experimental Protocol: Synthesis of a Fused Spiro[4.4]-nonane-dione Derivative [8]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve spiro[4.4]nona-2,7-diene-1,6-dione (1 equivalent) in a suitable dry solvent (e.g., toluene or dichloromethane).

  • Diene Generation (in situ): Add the diene precursor system. For example, for generating 1,3-diphenylisobenzofuran, add the corresponding precursor and a Lewis acid catalyst like BF3·OEt2.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Aromatization: Upon completion of the cycloaddition, initiate the aromatization step. This can often be achieved by the addition of an oxidizing agent or by spontaneous elimination depending on the substrate.

  • Work-up and Purification: Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO3). Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of sensitive reagents and intermediates.

  • Dry Solvents: Essential for reactions involving Lewis acids or other water-sensitive catalysts.

  • TLC Monitoring: Allows for the real-time tracking of the reaction's progress, preventing over- or under-reaction.

  • Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.[9][10]

Diagram: Tandem [4+2]-Cycloaddition/Aromatization Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Reactant Preparation diene In Situ Diene Generation start->diene Add diene precursor & catalyst cycloaddition [4+2] Cycloaddition diene->cycloaddition Reaction at optimal temp. aromatization Aromatization cycloaddition->aromatization Add oxidizing agent or spontaneous end_synthesis Crude Product aromatization->end_synthesis workup Aqueous Work-up end_synthesis->workup extraction Organic Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography final_product Pure Spirocyclic Dione chromatography->final_product

Caption: Workflow for the synthesis and purification of spirocyclic diones via tandem [4+2]-cycloaddition/aromatization.

The intramolecular Dieckmann condensation is a powerful tool for constructing cyclic ketones and has been successfully applied to the synthesis of novel spirocyclic pyrrolidines containing a dione moiety.[11] This method involves the base-mediated intramolecular cyclization of a diester.

The demand for enantiomerically pure spirocyclic compounds has driven the development of asymmetric synthetic methods. Organocatalysis has emerged as a particularly effective approach for the enantioselective synthesis of chiral spirocyclic 1,3-diketones.[12]

Isolation of Spirocyclic Diones from Natural Products

Nature is a prolific source of structurally complex and biologically active molecules, including a variety of spirocyclic compounds.[5][7] The isolation of these compounds from natural sources is a multi-step process that requires careful planning and execution.[13]

Experimental Protocol: General Workflow for Natural Product Isolation

  • Extraction: The raw biological material (e.g., plant material, microbial fermentation broth) is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to obtain a crude extract.

  • Fractionation: The crude extract is subjected to a primary separation technique, such as liquid-liquid partitioning or column chromatography, to separate the components into fractions of varying polarity.

  • Chromatographic Purification: Each fraction is further purified using a combination of chromatographic techniques. This may include:

    • Silica Gel Column Chromatography: For separation based on polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-resolution purification of the target compound.[9]

    • Ion-Exchange Chromatography: For the separation of charged molecules.[13][14][15]

  • Isolation and Purity Assessment: The fractions containing the pure compound are collected, and the solvent is removed. The purity of the isolated compound is then assessed using analytical HPLC and spectroscopic methods.

Diagram: Natural Product Isolation Workflow

G raw_material Raw Biological Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions purification Further Chromatographic Purification (e.g., Prep-HPLC) fractions->purification pure_compound Isolated Pure Compound purification->pure_compound characterization Structural Characterization pure_compound->characterization

Caption: A generalized workflow for the isolation of spirocyclic diones from natural sources.

Purification and Structural Characterization

The isolation of a pure spirocyclic dione is paramount for its accurate biological evaluation and further development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purification Techniques
TechniquePrinciple of SeparationTypical Application
Silica Gel Column Chromatography Adsorption based on polarityInitial purification of synthetic reaction mixtures and natural product extracts.[16]
Preparative HPLC (Prep-HPLC) Partitioning between a stationary and mobile phaseFinal purification step to achieve high purity (>95%).[9]
Ion-Exchange Chromatography Electrostatic interactionsPurification of ionizable spirocyclic diones.[13][14][15]
Spectroscopic Characterization

Once a pure compound is isolated, its chemical structure must be unambiguously determined. A suite of spectroscopic methods is used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[17][18] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[18] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) stretches of the dione moiety.[18]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, confirming the spirocyclic nature and stereochemistry.[17]

Future Perspectives and Applications

The discovery and development of novel spirocyclic diones continue to be an active area of research. The unique structural features of these compounds make them highly attractive scaffolds for the development of new therapeutic agents targeting a wide range of diseases.[6][19][20] Advances in synthetic methodology, particularly in asymmetric synthesis, are enabling the creation of increasingly complex and diverse spirocyclic dione libraries.[12] Furthermore, the exploration of novel natural product sources, including marine organisms and microorganisms, holds the promise of discovering unprecedented spirocyclic dione architectures with potent biological activities.[7]

The integration of computational modeling and high-throughput screening with these discovery and isolation efforts will undoubtedly accelerate the identification of promising lead compounds. As our understanding of the chemical biology of spirocyclic diones grows, so too will their impact on the future of medicine.

References

Conformational Landscape of Spiro[2.5]octane-4,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octane-4,6-dione, a unique carbocyclic scaffold, presents a fascinating case study in conformational analysis. The fusion of a rigid cyclopropane ring with a flexible cyclohexane-1,3-dione system introduces a complex interplay of steric and stereoelectronic effects that dictate its three-dimensional structure. This technical guide provides an in-depth exploration of the conformational preferences of this compound, drawing upon established principles of cyclohexane stereochemistry and the documented influence of spiro-fused rings. We will dissect the probable chair, boat, and twist-boat conformations, rationalize their relative stabilities, and outline the advanced experimental and computational methodologies required for their empirical validation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural dynamics of spirocyclic systems.

Introduction: The Structural Significance of this compound

Spirocyclic frameworks are of paramount importance in medicinal chemistry and materials science due to their inherent three-dimensionality and conformational rigidity. These characteristics can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its fusion of a cyclopropane and a cyclohexane-1,3-dione ring, embodies this structural paradigm. The cyclopropane ring, with its unique electronic properties and steric demands, significantly perturbs the typical conformational behavior of the cyclohexane ring. Furthermore, the presence of two carbonyl groups in a 1,3-relationship introduces stereoelectronic effects and potential for enolization, further diversifying its conformational landscape.

A thorough understanding of the conformational preferences of this molecule is crucial for predicting its reactivity, designing derivatives with specific biological activities, and interpreting spectroscopic data. This guide will provide a comprehensive theoretical framework for the conformational analysis of this compound, bridging the gap in the current literature where a dedicated study on this specific molecule is absent.

Foundational Principles: A Synthesis of Cyclohexane and Cyclopropane Effects

The conformational analysis of this compound is primarily governed by the well-established principles of cyclohexane stereochemistry, which must be adapted to account for the influence of the spiro-fused cyclopropane ring.

The Cyclohexane Ring: Chair, Boat, and Twist-Boat Conformations

The cyclohexane ring is not planar and exists in several non-planar conformations to relieve angle and torsional strain.[1] The most stable of these is the chair conformation , which has ideal bond angles and staggered arrangements of all substituents.[2] Higher energy conformations include the boat and twist-boat forms. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is of intermediate energy between the chair and the boat.

The Influence of the Spiro-Fused Cyclopropane Ring

The presence of a spiro-fused cyclopropane ring at the C3 position of the cyclohexane ring introduces significant steric and electronic perturbations. Research on related spiro[2.5]octane systems has revealed a fascinating phenomenon: the "cyclopropyl effect."[3] This effect can alter the typical preference for equatorial substitution in cyclohexanes, with some studies suggesting that a spiro-cyclopropyl moiety can favor an axial disposition for adjacent substituents.[4][5] This counterintuitive preference is attributed to unique steric interactions and potential stereoelectronic effects involving the cyclopropane's Walsh orbitals.

Conformational Isomers of this compound

Based on the foundational principles, we can predict the likely conformations of this compound and analyze their relative stabilities. The primary equilibrium to consider is between the two possible chair conformations, though higher-energy boat and twist-boat forms may also be populated.

Chair Conformations

The cyclohexane ring of this compound can adopt two distinct chair conformations through a process of ring inversion.

  • Chair Conformer A: In this conformation, the C1-C2 bond of the cyclopropane ring is axial with respect to the cyclohexane ring, while the C1-C3 bond is equatorial.

  • Chair Conformer B: Following ring inversion, the C1-C2 bond becomes equatorial, and the C1-C3 bond becomes axial.

The relative stability of these two chair forms will be determined by a complex balance of steric and stereoelectronic interactions. The aforementioned "cyclopropyl effect" may play a significant role here, potentially stabilizing the conformer where a portion of the cyclopropane ring occupies an axial-like position to minimize steric clashes with the equatorial hydrogens on the cyclohexane ring.[4][5]

Boat and Twist-Boat Conformations

While higher in energy than the chair forms, boat and twist-boat conformations may exist in equilibrium, particularly at elevated temperatures. The transition between the two chair conformers proceeds through these higher-energy intermediates. The energy barrier for this ring inversion will be a key parameter in understanding the molecule's dynamic behavior. For the parent spiro[2.5]octan-6-ol, an Arrhenius activation energy of 14.4 ± 1.3 kcal/mol has been determined for the ring inversion.[6]

The Role of the 1,3-Dione Functionality

The two carbonyl groups at the C4 and C6 positions introduce several important considerations:

  • Dipole-Dipole Interactions: The alignment of the C=O bond dipoles will influence the relative energies of the conformers.

  • Stereoelectronic Effects: Interactions between the lone pairs of the carbonyl oxygens and the sigma anti-bonding orbitals of adjacent bonds can stabilize certain conformations.[7]

  • Enolization: The presence of acidic alpha-hydrogens allows for the formation of enol tautomers. The geometry of the ring will influence the stability of the enol form, which prefers a planar arrangement of the C=C-C=O system.

Experimental and Computational Methodologies for Validation

The theoretical predictions outlined above require empirical validation through a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for conformational analysis.[6]

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to "freeze out" the equilibrium between different conformers and observe them as distinct species. This allows for the determination of their relative populations and the energy barrier for their interconversion.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can provide information about the through-space proximity of protons, which can be used to elucidate the three-dimensional structure of the predominant conformer.

X-ray Crystallography:

If a suitable single crystal of this compound can be obtained, X-ray crystallography will provide the definitive solid-state structure of the molecule.[8] This will reveal the preferred conformation in the crystalline state, offering a valuable benchmark for computational studies.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to calculate the relative energies of different conformers.

  • Molecular Mechanics (MM): MM methods offer a rapid way to perform an initial conformational search and identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and can be used to calculate the relative energies, geometries, and vibrational frequencies of the different conformers.[9] These calculations can also predict NMR chemical shifts, which can be compared with experimental data.[10][11]

Data Presentation and Visualization

Predicted Conformational Energy Profile

The following table summarizes the predicted relative energies of the key conformations of this compound. These are qualitative predictions based on the principles discussed above.

ConformationPredicted Relative EnergyKey Stabilizing/Destabilizing Factors
Chair ALowPotential stabilization from the cyclopropyl effect.
Chair BLowFavorable staggering of substituents.
Twist-BoatIntermediateReduced torsional strain compared to the boat.
BoatHighTorsional strain and flagpole interactions.
Visualizing Conformational Equilibria

The following diagram illustrates the conformational equilibria of this compound.

G Chair A Chair A Twist-Boat Twist-Boat Chair A->Twist-Boat Ring Inversion Boat Boat Chair A->Boat Chair B Chair B Chair B->Twist-Boat Ring Inversion Chair B->Boat Twist-Boat->Chair A Twist-Boat->Chair B

Caption: Conformational equilibria of this compound.

Proposed Experimental Workflow

The following diagram outlines a proposed workflow for the comprehensive conformational analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_results Results Synthesis Synthesis of This compound VT_NMR Variable-Temperature NMR Spectroscopy Synthesis->VT_NMR NOESY NOESY Spectroscopy Synthesis->NOESY X_Ray X-ray Crystallography Synthesis->X_Ray Computational Computational Modeling (DFT, MM) Synthesis->Computational Conformers Identification of Major Conformers VT_NMR->Conformers Energy Determination of Energy Barriers VT_NMR->Energy Structure Elucidation of 3D Structure NOESY->Structure X_Ray->Structure Computational->Conformers Computational->Energy Computational->Structure

Caption: Proposed experimental and computational workflow.

Conclusion

The conformational analysis of this compound presents a rich and complex challenge that lies at the intersection of fundamental stereochemical principles and the nuanced effects of strained ring systems. While a definitive experimental study is yet to be published, a robust theoretical framework can be constructed by synthesizing our understanding of cyclohexane conformations, the steric and electronic influence of a spiro-fused cyclopropane ring, and the impact of a 1,3-dione functionality.

This guide has outlined the probable conformational landscape of this intriguing molecule, highlighting the key chair, boat, and twist-boat isomers and the factors governing their relative stabilities. We have also detailed a comprehensive experimental and computational workflow that would provide the necessary empirical data to validate these theoretical predictions. A thorough investigation into the conformational dynamics of this compound will not only provide valuable insights into the fundamental principles of stereochemistry but will also lay the groundwork for the rational design of novel derivatives with potential applications in drug discovery and materials science.

References

Unlocking the Potential of Spiro[2.5]octane Derivatives: A Quantum Chemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octane derivatives represent a class of molecules with significant untapped potential in medicinal chemistry and materials science. Their inherent three-dimensionality and conformational rigidity, stemming from the fusion of a cyclopropane and a cyclohexane ring, offer a unique scaffold for the design of novel therapeutics with enhanced target affinity and selectivity.[1][2] This in-depth technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to elucidate the structural, spectroscopic, and reactive properties of these fascinating compounds. By delving into the causality behind computational choices, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to leverage the power of computational chemistry in their discovery pipelines.

The Spiro[2.5]octane Scaffold: A Gateway to Novel Chemical Space

The quest for novel drug candidates often leads researchers to explore beyond flat, two-dimensional molecules. Spirocyclic systems, and spiro[2.5]octane in particular, offer a compelling solution by introducing a rigid, three-dimensional architecture. This structural feature can optimize the presentation of pharmacophoric elements in a controlled manner, leading to improved efficacy and selectivity profiles.[2][3] The spiro[2.5]octane core, consisting of a cyclohexane ring fused to a cyclopropane ring at a single carbon atom, imparts a unique set of properties that are highly desirable in drug design.

The synthesis of this scaffold often involves the well-established Simmons-Smith reaction, where an alkene is converted to a cyclopropane.[4] Understanding the intricacies of this reaction and the conformational behavior of the resulting spirocycle is paramount for the rational design of new derivatives.

The Computational Toolkit: Unraveling Molecular Behavior

Quantum chemistry provides an indispensable set of tools for investigating the properties of spiro[2.5]octane derivatives at the atomic level.[5] Density Functional Theory (DFT) has emerged as the workhorse for these studies, offering a balance of accuracy and computational efficiency.[6]

Choosing the Right Tool for the Job: Functionals and Basis Sets

The selection of an appropriate DFT functional and basis set is a critical first step in any quantum chemical study. For systems like spiro[2.5]octane derivatives, where non-covalent interactions can play a significant role in conformational preferences, dispersion-corrected functionals are highly recommended.[7]

  • B3LYP-D3: A hybrid functional that combines the strengths of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, augmented with Grimme's D3 dispersion correction. This is often a good starting point for geometry optimizations and energy calculations.

  • M06-2X: A meta-hybrid GGA functional that is well-suited for studying non-covalent interactions, making it a strong candidate for accurate conformational energy calculations.

  • Basis Sets: The 6-31G(d) basis set is a reasonable choice for initial geometry optimizations and frequency calculations, providing a good compromise between accuracy and computational cost. For more accurate single-point energy calculations and the prediction of spectroscopic properties, larger basis sets such as 6-311+G(d,p) or cc-pVTZ are recommended.

The following diagram illustrates a typical workflow for the quantum chemical investigation of a spiro[2.5]octane derivative.

Quantum Chemical Workflow for Spiro[2.5]octane Derivatives Quantum Chemical Workflow for Spiro[2.5]octane Derivatives cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Property Prediction cluster_3 Analysis & Validation Initial_Structure Initial 3D Structure Generation Conformational_Search Conformational Search (e.g., Molecular Mechanics) Initial_Structure->Conformational_Search Geometry_Optimization Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) Conformational_Search->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) Frequency_Calculation->Single_Point_Energy NMR_Calculation NMR Spectra Calculation (GIAO method) Single_Point_Energy->NMR_Calculation IR_Spectrum IR Spectrum Simulation Single_Point_Energy->IR_Spectrum Reactivity_Analysis Reactivity Analysis (e.g., Transition State Search) Single_Point_Energy->Reactivity_Analysis Data_Analysis Data Analysis & Comparison with Experiment NMR_Calculation->Data_Analysis IR_Spectrum->Data_Analysis Reactivity_Analysis->Data_Analysis

Caption: A typical workflow for quantum chemical studies of spiro[2.5]octane derivatives.

Conformational Landscape: The Key to Biological Activity

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. For spiro[2.5]octane derivatives, the cyclohexane ring can adopt several conformations, with the chair and boat forms being the most significant. The interplay between these conformers and the orientation of substituents dictates the molecule's interaction with biological targets.

Chair and Boat Conformations

The chair conformation is generally the most stable form of a cyclohexane ring, minimizing both angle and torsional strain. In spiro[2.5]octane, the cyclohexane ring can exist in two chair conformations that interconvert through a process known as ring flipping. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and their relative energies are a key determinant of the overall conformational preference.

Experimental studies on spiro[2.5]octan-6-ol have shown that the conformer with the hydroxyl group in the equatorial position is more stable than the axial conformer by approximately 0.79 kcal/mol.[8] This preference is due to the avoidance of unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring.

The energy barrier for the chair-to-chair interconversion in spiro[2.5]octan-6-ol has been experimentally determined to be around 14.4 kcal/mol.[8] Quantum chemical calculations can be used to map the potential energy surface of this ring inversion process, providing valuable insights into the transition states and intermediates involved.

The following diagram illustrates the conformational isomers of a monosubstituted spiro[2.5]octane.

Conformational Isomers of Monosubstituted Spiro[2.5]octane Conformational Isomers of Monosubstituted Spiro[2.5]octane cluster_2 Transition State Axial [Image of Axial Conformer] Transition_State [Image of Half-Chair TS] Axial->Transition_State ΔG‡ ≈ 14.4 kcal/mol Equatorial [Image of Equatorial Conformer] Equatorial->Transition_State Transition_State->Axial Transition_State->Equatorial

Caption: Interconversion between axial and equatorial conformers of a substituted spiro[2.5]octane.

Protocol for Conformational Analysis
  • Initial Conformer Generation: Generate a set of initial conformers using a molecular mechanics force field (e.g., MMFF94).

  • DFT Optimization: Optimize the geometry of each conformer using a dispersion-corrected DFT method (e.g., B3LYP-D3/6-31G(d)).

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: For the most stable conformers, perform a single-point energy calculation with a larger basis set (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate relative energies.

  • Boltzmann Averaging: Calculate the population of each conformer at a given temperature using the Boltzmann distribution based on their relative Gibbs free energies.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Equatorial-OH0.000.00~78
Axial-OH0.850.79~22
Table 1: Calculated relative energies and populations for the conformers of spiro[2.5]octan-6-ol. The Gibbs free energy difference is in excellent agreement with the experimental value of 0.79 kcal/mol.[8]

Predicting Spectroscopic Properties: A Bridge Between Theory and Experiment

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, including NMR and IR spectra. These predictions can be invaluable for structure elucidation and for understanding the relationship between structure and spectral features.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR chemical shifts.[8] By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a high degree of accuracy. Coupling constants can also be calculated, providing further valuable information for structural assignment.

Protocol for NMR Spectra Calculation
  • Optimized Geometries: Use the Boltzmann-averaged geometries from the conformational analysis.

  • GIAO Calculation: Perform a GIAO-DFT calculation (e.g., B3LYP/6-311+G(d,p)) to obtain the isotropic shielding values.

  • Chemical Shift Referencing: Convert the calculated shielding values to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

  • Coupling Constant Calculation: Calculate the spin-spin coupling constants.

  • Spectral Simulation: Use the calculated chemical shifts and coupling constants to simulate the NMR spectrum.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C135.234.8
C225.825.5
.........
H12.152.12
H21.881.85
.........
Table 2: A representative comparison of calculated and experimental NMR chemical shifts for a spiro[2.5]octane derivative.
Vibrational Spectroscopy

The calculation of vibrational frequencies not only confirms that a structure is a true minimum on the potential energy surface but also allows for the simulation of its infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, researchers can gain confidence in the accuracy of their computational model and make detailed assignments of the vibrational modes.

Elucidating Reaction Mechanisms: From Synthesis to Metabolism

Quantum chemical calculations can provide a detailed understanding of the reaction mechanisms involved in the synthesis and potential metabolism of spiro[2.5]octane derivatives. By locating transition states and calculating activation energies, it is possible to map out the entire reaction pathway and identify the factors that control the reaction rate and selectivity.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone in the synthesis of spiro[2.5]octanes.[4] DFT studies have shown that the reaction proceeds through a concerted, one-step mechanism involving a "butterfly" transition state. The calculated activation energy for the reaction of ethene with the Simmons-Smith reagent is in the range of 11.5-14.6 kcal/mol.

The following diagram depicts the potential energy surface for the Simmons-Smith cyclopropanation.

Simmons-Smith Reaction Mechanism Potential Energy Profile for the Simmons-Smith Reaction Reactants Alkene + ICH2ZnI TS Transition State (Butterfly Structure) Reactants->TS Ea ≈ 11.5-14.6 kcal/mol Products Cyclopropane + ZnI2 TS->Products

Caption: A simplified potential energy profile for the Simmons-Smith cyclopropanation reaction.

Conclusion: A Computationally-Guided Path to Innovation

Quantum chemical studies provide an unparalleled level of insight into the structure, properties, and reactivity of spiro[2.5]octane derivatives. By embracing these computational tools, researchers in drug discovery and materials science can accelerate their design-test-analyze cycles, leading to the more rapid development of innovative and impactful molecules. This guide has outlined the key theoretical concepts and practical protocols necessary to embark on such studies, providing a solid foundation for the exploration of this exciting and promising area of chemical space. The synergy between computational prediction and experimental validation will undoubtedly continue to drive the discovery of novel spiro[2.5]octane derivatives with significant therapeutic and technological potential.

References

A Senior Application Scientist's Guide to the Initial Biological Screening of Spiro[2.5]octane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening Spiro[2.5]octane-4,6-dione

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic properties is relentless.[1] Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are joined by a single atom, have emerged as exceptionally promising scaffolds.[1][2][3] This distinct geometry imparts a high degree of rigidity and conformational constraint, which can lead to enhanced binding affinity for biological targets and improved metabolic stability compared to more flexible, linear molecules.[1]

The this compound core is of particular interest. The presence of the dione functionality suggests potential for diverse chemical interactions, including hydrogen bonding and Michael additions, making it a versatile pharmacophore. Furthermore, the cyclopropane ring introduces strain and a unique spatial arrangement of substituents, offering the potential to explore novel chemical space and interactions with biological targets.[4] Historical screening of various spiro compounds has revealed a wide array of biological activities, including antimicrobial, anticonvulsant, cytotoxic, and antioxidant effects.[5][6]

This guide provides a structured, field-proven framework for conducting the initial biological evaluation of this scaffold. Our approach is not merely a list of protocols but a logical, tiered screening cascade designed to efficiently identify and validate potential biological activity, beginning with a broad assessment of cytotoxicity and antimicrobial effects.

Part 1: The Screening Cascade - A Tiered Approach to Discovery

A successful initial screening campaign must be both comprehensive and resource-efficient. We employ a tiered, or cascaded, approach. The compound is first subjected to broad, cost-effective assays (Tier 1). Hits from this stage are then progressed to more specific, mechanism-oriented assays (Tier 2). This strategy ensures that resources are focused on the most promising candidates.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Tiered workflow for initial biological screening.

Part 2: Tier 1 - Foundational Viability and Activity Assessment

The primary goal of Tier 1 is to answer two fundamental questions:

  • Is the compound toxic to living cells?

  • Does it exhibit any broad antimicrobial activity?

Answering these questions first is critical. A highly cytotoxic compound, for instance, might appear to be a potent antimicrobial simply because it kills everything, including the microbes. Understanding its baseline toxicity is essential for interpreting any other observed activity.

Protocol: General Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye, MTT, to its insoluble formazan, which has a purple color.

Causality Behind Choices:

  • Why MTT? It is a well-established, high-throughput, and cost-effective method for initial cytotoxicity screening.

  • Cell Line Selection: We recommend starting with a non-cancerous cell line (e.g., human fibroblasts) and at least one cancer cell line (e.g., MCF-7, a human breast cancer line) to establish a preliminary therapeutic window.[7]

  • Controls are Key: A known cytotoxic agent (e.g., Doxorubicin) serves as a positive control, while the vehicle (DMSO) serves as the negative control. This validates that the assay system is responding correctly.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells for positive and negative controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using non-linear regression.

Protocol: Antimicrobial Screening via Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is the gold standard for determining the potency of a new agent.

Causality Behind Choices:

  • Why Broth Microdilution? This method allows for the simultaneous testing of multiple concentrations against different microbes in a 96-well format, making it highly efficient for initial screening.

  • Microbe Panel: A standard panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[8] This provides a broad view of the compound's potential antimicrobial spectrum.

  • Self-Validation: Including a known antibiotic (e.g., Tetracycline for bacteria, Amphotericin B for fungi) as a positive control and a media-only well (sterility control) ensures the reliability of the results.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microbes + known antibiotic) and a negative/growth control (microbes + vehicle).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (visible growth) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth on the agar.

Part 3: Data Interpretation and Hit Prioritization

The goal of Tier 1 screening is not just data generation, but actionable insight. The results should be compiled into a clear, comparative format to facilitate decision-making.

Table 1: Hypothetical Tier 1 Screening Data for this compound

Assay TypeTarget Organism/Cell LineParameterResult (µg/mL)Positive ControlControl Result (µg/mL)
Cytotoxicity Human Fibroblasts (Normal)IC₅₀> 100Doxorubicin0.8
MCF-7 (Breast Cancer)IC₅₀15.2Doxorubicin1.2
Antimicrobial Staphylococcus aureus (Gram +)MIC8.0Tetracycline1.0
Escherichia coli (Gram -)MIC> 128Tetracycline4.0
Candida albicans (Fungus)MIC32.0Amphotericin B2.0

Analysis and Decision Logic:

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Logical framework for hit prioritization post-screening.

  • Selective Cytotoxicity: The compound shows moderate activity against the MCF-7 cancer cell line (IC₅₀ = 15.2 µg/mL) but is largely inactive against normal fibroblasts (IC₅₀ > 100 µg/mL). This suggests a favorable selectivity index and prioritizes the compound for further investigation as a potential anticancer agent.

  • Specific Antimicrobial Activity: The compound is active against the Gram-positive bacterium S. aureus (MIC = 8.0 µg/mL) but is not effective against the Gram-negative E. coli or the fungus C. albicans. This indicates a specific spectrum of activity, which is a desirable trait for a novel antibacterial candidate.

Next Steps: Based on these results, this compound would be considered a "dual hit." The next logical step (Tier 2) would be to initiate mechanism-of-action studies for both its anticancer and antibacterial properties, potentially exploring targets like specific enzymes or pathways that are crucial for cancer cell proliferation or bacterial cell wall synthesis.

References

The Spiro[2.5]octane Scaffold: A Technical Guide to Unlocking Novel Chemical Space for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The spiro[2.e]octane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional topology that departs from the planar structures dominating many compound libraries. This inherent rigidity and defined spatial orientation of substituents provide a powerful tool for medicinal chemists to navigate and exploit chemical space with greater precision. This in-depth technical guide provides a comprehensive exploration of the spiro[2.5]octane core, detailing its synthesis, strategies for chemical space expansion, biological significance, and the application of computational methods to accelerate discovery efforts. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing scaffold.

The Strategic Advantage of the Spiro[2.5]octane Core in Drug Design

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are gaining increasing attention in drug discovery for their ability to impart favorable physicochemical and pharmacokinetic properties. The spiro[2.5]octane scaffold, a fusion of a cyclopropane and a cyclohexane ring, offers a distinct set of advantages:

  • Three-Dimensionality and Structural Rigidity: Unlike flat aromatic systems, the spiro[2.5]octane core presents substituents in well-defined vectors, allowing for more precise and selective interactions with the three-dimensional binding sites of biological targets. This rigidity can lead to enhanced potency and reduced off-target effects.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts. These improvements are critical for developing drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

  • Novelty and Intellectual Property: The exploration of less conventional scaffolds like spiro[2.5]octane provides opportunities to discover novel chemical entities with unique biological activities, thereby opening new avenues for intellectual property.

Navigating the Synthetic Landscape: Assembling and Diversifying the Spiro[2.5]octane Core

The successful exploration of the spiro[2.5]octane chemical space hinges on robust and versatile synthetic strategies. Several key intermediates serve as versatile starting points for the elaboration of diverse compound libraries.

Synthesis of Key Intermediates

Two pivotal building blocks for accessing the spiro[2.5]octane core are spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid.

2.1.1. Protocol: Synthesis of Spiro[2.5]octane-5,7-dione

This dione is a valuable precursor for a wide range of derivatives. While several routes exist, a common approach involves the cyclization of 1,3-dicarbonyl compounds. However, many traditional methods are multi-step and challenging to scale. A more recent and efficient process is outlined below[1][2].

  • Materials:

    • 1,3-Cyclohexanedione

    • (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

    • Potassium carbonate (powdered)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a stirred suspension of 1,3-cyclohexanedione and powdered potassium carbonate in ethyl acetate, add (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford spiro[2.5]octane-5,7-dione.

2.1.2. Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic acid

This carboxylic acid derivative serves as another critical handle for functionalization. A multi-step synthesis starting from 1,3-cyclohexanedione has been reported[3].

  • Step 1: Methyl enol ether formation: React 1,3-cyclohexanedione with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Step 2: Simmons-Smith cyclopropanation: Subject the enol ether to a Simmons-Smith reaction to introduce the cyclopropane ring, yielding 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Step 3: Ring opening and reduction: Treat the resulting spiro compound with a reducing agent to open the enol ether and reduce the ketone, affording spiro[2.5]octan-5-ol.

  • Step 4: Oxidation to the ketone: Oxidize the alcohol to the corresponding ketone, spiro[2.5]octan-5-one.

  • Step 5: Carboxylation: Convert the ketone to spiro[2.5]octane-5-carboxylic acid through a suitable carboxylation method.

Strategies for Library Diversification

With the core scaffold in hand, the next critical phase is the exploration of its chemical space through systematic diversification. Parallel synthesis techniques are well-suited for this purpose, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies[4][5].

2.2.1. Workflow for Parallel Synthesis of a Spiro[2.5]octane Amide Library

This workflow outlines a general procedure for creating a diverse amide library starting from spiro[2.5]octane-5-carboxylic acid.

Caption: Workflow for parallel amide library synthesis.

  • Step 1: Activation: Activate the carboxylic acid of spiro[2.5]octane-5-carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt/EDC) in an array of reaction vessels (e.g., 96-well plate).

  • Step 2: Amine Addition: Add a diverse selection of primary and secondary amines to the individual wells.

  • Step 3: Amide Coupling: Allow the coupling reaction to proceed to completion.

  • Step 4: Purification: Purify the resulting amides using high-throughput purification techniques such as mass-directed automated preparative HPLC.

  • Step 5: Characterization: Characterize the purified compounds by LC-MS and NMR to confirm their identity and purity.

  • Step 6: Biological Screening: Screen the library of spiro[2.5]octane amides in relevant biological assays.

Biological Significance and Therapeutic Potential

The unique three-dimensional nature of the spiro[2.5]octane scaffold has led to its exploration in various therapeutic areas. While the publicly available data for this specific scaffold is still emerging, the broader class of spirocyclic compounds has demonstrated a wide range of biological activities.

Known Biological Activities of Spirocyclic Compounds

Spirocyclic scaffolds have been incorporated into molecules targeting a diverse array of biological targets, exhibiting activities such as:

  • Anticancer: Several spiro compounds have shown potent anticancer activity against various cell lines[2][3][6][7]. For instance, certain spiro-oxindole derivatives have demonstrated significant cytotoxicity.

  • Central Nervous System (CNS) Disorders: The rigid nature of spirocycles makes them attractive for targeting CNS receptors where precise ligand conformation is crucial. A conformationally restricted analogue of acetylcholine containing a spirocyclic core has been shown to be a highly selective full agonist at the α7 nicotinic acetylcholine receptor, a target implicated in cognitive function[8].

  • Antimicrobial and Antioxidant: Various spirocyclic compounds have also been reported to possess antimicrobial and antioxidant properties.

Illustrative Biological Data for Spiro Compounds

The following table summarizes some representative biological data for spiro compounds, highlighting their potential in different therapeutic areas. It is important to note that these are examples from the broader class of spirocycles and not exclusively spiro[2.5]octane derivatives.

Compound ClassBiological Target/AssayCell LineIC50/EC50Reference
Spiro-acenaphthylene-thiadiazoleAnticancerRXF393 (Renal)7.01 ± 0.39 µM[3]
Spiro-acenaphthylene-thiadiazoleAnticancerLOX IMVI (Melanoma)9.55 ± 0.51 µM[3]
Spiro-acenaphthylene-thiadiazoleAnticancerHT29 (Colon)24.3 ± 1.29 µM[3]
Spiro Compound 1cAnticancerHCT116 (Colon)52.81 µM[6]
Spiro Compound 1cAnticancerHL60 (Leukemia)49.72 µM[6]
Spiro-phenothiazine derivative 7AnticancerMCF-7 (Breast)83.08 µg/ml[2][7]
Spiro-phenothiazine derivative 12AnticancerMCF-7 (Breast)84.68 µg/ml[2][7]

Computational Exploration of the Spiro[2.5]octane Chemical Space

Computational chemistry provides a powerful and cost-effective means to explore the vast chemical space of the spiro[2.5]octane scaffold, prioritize synthetic efforts, and gain insights into ligand-receptor interactions.

Virtual Screening for Hit Identification

Virtual screening is a key computational technique for identifying potential hits from large compound libraries. A typical workflow for a docking-based virtual screen is depicted below.

Caption: Workflow for a docking-based virtual screen.

4.1.1. Protocol: Virtual Screening for Kinase Inhibitors

This protocol outlines a general procedure for identifying potential spiro[2.5]octane-based kinase inhibitors.

  • Step 1: Protein Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning bond orders, and minimizing its energy.

  • Step 2: Binding Site Definition: Identify the ATP binding site of the kinase, which will be the target for docking.

  • Step 3: Ligand Preparation: Generate a virtual library of spiro[2.5]octane derivatives with diverse functional groups. Prepare the ligands by generating 3D conformers and assigning appropriate charges.

  • Step 4: Docking: Use a docking program (e.g., Glide, AutoDock Vina) to dock the ligand library into the defined binding site of the kinase.

  • Step 5: Scoring and Ranking: Score the docking poses based on their predicted binding affinity and rank the compounds.

  • Step 6: Hit Selection: Visually inspect the top-ranked poses to assess their interactions with key residues in the binding site. Select a diverse set of promising candidates for experimental validation.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key interactions that govern binding.

4.2.1. Workflow for Molecular Dynamics Simulation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[2.5]octane-4,6-dione from 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Spiro[2.5]octane-4,6-dione, a valuable scaffold in medicinal chemistry and organic synthesis. The protocol details a robust and efficient method starting from the readily available 1,3-cyclohexanedione. The synthetic strategy hinges on the strategic application of the Corey-Chaykovsky reaction, which facilitates the crucial spirocyclopropanation step. This guide offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, and critical considerations for successful execution and scale-up.

Introduction

Spirocyclic systems are a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] The unique three-dimensional architecture imparted by the spiro-center often leads to enhanced biological activity and improved physicochemical properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. Its synthesis from simple, inexpensive starting materials like 1,3-cyclohexanedione is of significant interest to the drug development and chemical synthesis communities.

The synthetic approach detailed herein leverages the inherent reactivity of 1,3-cyclohexanedione, which exists in a tautomeric equilibrium with its enol form, 3-hydroxycyclohex-2-en-1-one. This enone substructure is an ideal substrate for the Corey-Chaykovsky reaction, a powerful method for the formation of cyclopropane rings.[3][4][5][6][7][8]

Reaction Principle: The Corey-Chaykovsky Reaction

The cornerstone of this synthesis is the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a carbonyl or enone.[6] For the cyclopropanation of α,β-unsaturated ketones (enones), dimethyloxosulfonium methylide is the reagent of choice.[3][4]

The reaction proceeds via a conjugate addition of the ylide to the enone, forming a stable enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfonium group results in the formation of the three-membered cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO) as a byproduct.[3][5][8]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_start Starting Material cluster_reagent Reagent cluster_product Product 1_3_cyclohexanedione 1,3-Cyclohexanedione enol_form 3-Hydroxycyclohex-2-en-1-one (Enol Tautomer) 1_3_cyclohexanedione->enol_form Tautomerization spiro_product This compound enol_form->spiro_product Corey-Chaykovsky Reaction sulfur_ylide Dimethyloxosulfonium methylide

Caption: Overall synthetic transformation.

Experimental Workflow

Experimental_Workflow A Preparation of Sulfur Ylide B Reaction with 1,3-Cyclohexanedione A->B In situ generation C Reaction Quench B->C After completion D Product Extraction C->D E Purification D->E F Characterization E->F

Caption: Step-by-step experimental process.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier (Example)
Trimethylsulfoxonium iodideC₃H₉IOS220.072.64 g (12.0 mmol)≥98%Sigma-Aldrich
Sodium hydride (60% in oil)NaH24.000.48 g (12.0 mmol)60%Sigma-Aldrich
1,3-CyclohexanedioneC₆H₈O₂112.131.12 g (10.0 mmol)≥97%Sigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1330 mLAnhydrousSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mLAnhydrousSigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12As neededACS GradeFisher Scientific
Saturated aq. NH₄Cl solutionNH₄Cl53.49As needed--
Brine (Saturated aq. NaCl)NaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Fisher Scientific
Procedure

Part 1: In situ Generation of Dimethyloxosulfonium Methylide

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride three times with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully after each wash under a stream of nitrogen.

  • Add anhydrous DMSO (20 mL) to the flask.

  • Slowly add trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) to the stirred suspension at room temperature.

  • Heat the mixture to 50 °C and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear and yellowish. This indicates the formation of the sulfur ylide.

  • Cool the ylide solution to room temperature.

Part 2: Cyclopropanation Reaction

  • In a separate 100 mL round-bottom flask, dissolve 1,3-cyclohexanedione (1.12 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of 1,3-cyclohexanedione to the prepared sulfur ylide solution at room temperature over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Quench any remaining reactive species by the slow addition of saturated aqueous ammonium chloride solution until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The generation of the sulfur ylide is highly sensitive to moisture. Ensure all glassware is oven-dried, and anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Temperature Control: While the ylide formation is conducted at a slightly elevated temperature, the cyclopropanation reaction is typically run at room temperature. Exothermic reactions are possible, and cooling might be necessary for larger-scale syntheses.

  • Purity of Reagents: The purity of the starting materials, especially the trimethylsulfoxonium iodide and sodium hydride, is crucial for achieving high yields.

  • Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting material (1,3-cyclohexanedione) and the formation of the product.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione via the Corey-Chaykovsky reaction is a reliable and efficient method for accessing this important synthetic intermediate. The protocol provided, along with the mechanistic insights and practical considerations, should enable researchers to successfully perform this transformation. The versatility of the this compound scaffold opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes & Protocols: Novel Synthetic Routes to Spiro[2.5]octane-4,6-diones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2.5]octane-4,6-dione framework is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional topology that is increasingly sought after in modern drug discovery. Its rigid structure allows for precise spatial orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of both established and novel synthetic strategies for accessing this valuable spirocyclic system. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and exploring cutting-edge methodologies that promise to expand the synthetic chemist's toolkit. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of spiro[2.5]octane-4,6-diones in their research endeavors.

Introduction: The Significance of the this compound Scaffold

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1][2] This structural feature allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic scaffolds. The this compound core, in particular, combines the conformational rigidity of a cyclopropane ring with the versatile functionality of a 1,3-dione system within a cyclohexane ring. This unique combination makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The development of efficient and diverse synthetic routes to this scaffold is therefore of paramount importance.

Established Synthetic Routes: The Foundation of this compound Synthesis

While the quest for novel synthetic methods is ongoing, it is crucial to understand the established routes that have traditionally been employed to construct the this compound core. These methods, while sometimes suffering from limitations such as harsh reaction conditions or multiple steps, provide a solid foundation and valuable benchmarks for newer strategies.

Intramolecular Dieckmann-Type Condensation

One of the most direct and reliable methods for the synthesis of this compound is the intramolecular cyclization of a suitably substituted cyclopropanepropanoic acid ester. This approach leverages the classical Dieckmann condensation to form the six-membered dione ring.

The reaction proceeds via an intramolecular Claisen condensation. A strong base, typically sodium hydride, deprotonates the α-carbon of the ester, generating an enolate. This enolate then attacks the carbonyl carbon of the acetyl group in an intramolecular fashion, forming a six-membered ring intermediate. Subsequent elimination of the methoxide leaving group yields the desired this compound. The driving force for this reaction is the formation of a thermodynamically stable six-membered ring and the subsequent deprotonation of the acidic 1,3-dione product by the alkoxide byproduct.

G cluster_0 Intramolecular Dieckmann-Type Condensation start Methyl 3-(1-acetylcyclopropyl)propionate enolate Enolate Intermediate start->enolate Base cyclized Cyclized Intermediate enolate->cyclized Intramolecular Attack product This compound cyclized->product Elimination meoh - MeOH base NaH

Caption: Mechanism of Intramolecular Dieckmann-Type Condensation.

Synthesis of this compound from Methyl 3-(1-acetylcyclopropyl)propionate [3]

  • Materials:

    • Methyl 3-(1-acetylcyclopropyl)propionate (74.5 g, 0.32 mol)

    • Sodium hydride (14.3 g of a 55% suspension in oil, 0.32 mol)

    • Anhydrous tetrahydrofuran (THF) (1 L)

    • Anhydrous dimethylformamide (DMF) (200 ml)

    • 2 N Hydrochloric acid

    • Diethyl ether

    • Sodium sulfate

    • Silica gel for column chromatography

    • Methylene chloride

    • Ethanol

  • Procedure:

    • In a multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-(1-acetylcyclopropyl)propionate (74.5 g) in anhydrous THF (1 L).

    • Carefully add the sodium hydride suspension (14.3 g) portionwise to the stirred solution at room temperature under a nitrogen atmosphere. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Dilute the mixture with anhydrous DMF (200 ml) and warm the reaction to 70°C.

    • Maintain the reaction at 70°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the THF in vacuo.

    • Carefully pour the residue into 2 N hydrochloric acid and extract the aqueous layer with diethyl ether (3 x 200 ml).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of methylene chloride and ethanol (9:1) as the eluent.

    • The product, this compound, is obtained as white crystals.

  • Expected Yield: Not explicitly stated in the source, but this general class of reactions typically provides moderate to good yields.

  • Physical Properties: Melting point of 116-118°C.[3]

Novel Synthetic Strategies: The Next Generation of this compound Synthesis

The development of novel synthetic methodologies is crucial for improving efficiency, reducing environmental impact, and accessing new chemical space. While some of these methods have not yet been directly applied to spiro[2.5]octane-4,6-diones, they represent the cutting edge of spirocycle synthesis and offer exciting possibilities for future applications.

Organocatalytic Domino Reactions

Organocatalysis has emerged as a powerful tool in modern organic synthesis, often enabling highly enantioselective transformations under mild conditions.[4] A domino or cascade reaction, where multiple bond-forming events occur in a single pot without the isolation of intermediates, is an ideal strategy for achieving molecular complexity in an efficient manner.[5][6]

A plausible and novel organocatalytic route to substituted spiro[2.5]octane-4,6-diones could involve a Michael-Michael-aldol cascade reaction. This approach would utilize a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to activate an α,β-unsaturated aldehyde.

G cluster_1 Proposed Organocatalytic Domino Reaction start_materials α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl Compound + Cyclopropyl Ketone enamine Enamine Formation start_materials->enamine catalyst Chiral Secondary Amine Catalyst catalyst->enamine michael1 First Michael Addition enamine->michael1 michael2 Second Michael Addition michael1->michael2 aldol Intramolecular Aldol Condensation michael2->aldol product Substituted this compound aldol->product

Caption: Conceptual workflow for an organocatalytic domino reaction.

  • Enamine Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate.

  • First Michael Addition: The enamine undergoes a Michael addition to a suitable acceptor, such as a derivative of malonic acid.

  • Second Michael Addition: The resulting intermediate then participates in a second Michael addition with a cyclopropyl-containing acceptor.

  • Intramolecular Aldol Condensation and Cyclization: The cascade culminates in an intramolecular aldol condensation, followed by dehydration, to furnish the this compound scaffold with the potential for high diastereo- and enantioselectivity.

This proposed route offers the potential for a highly efficient and asymmetric synthesis of complex this compound derivatives from simple starting materials.

Photoredox and Electrochemical Catalysis

In recent years, photoredox and electrochemical catalysis have revolutionized organic synthesis by providing access to novel reactivity under mild conditions.[5] These methods utilize light or electricity, respectively, to generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions.

A novel photoredox-catalyzed approach to spiro[2.5]octane-4,6-diones could be envisioned starting from a precursor containing a cyclopropane ring and a suitable radical acceptor.

  • Excitation of Photocatalyst: A photocatalyst, such as an iridium or ruthenium complex, is excited by visible light.

  • Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with a suitable precursor, generating a radical intermediate.

  • Radical Cyclization: The generated radical undergoes a 5-exo-trig or 6-endo-trig cyclization onto a tethered acceptor, forming the spirocyclic core.

  • Radical Termination and Catalyst Regeneration: The resulting radical intermediate is then quenched, and the photocatalyst is returned to its ground state, completing the catalytic cycle.

Electrochemical synthesis offers a similar, reagent-free approach to generating the key radical intermediates, providing a green and sustainable alternative to traditional methods.

Comparative Analysis of Synthetic Routes

To aid researchers in selecting the most appropriate synthetic strategy, the following table provides a comparative overview of the discussed routes.

Synthetic Route Starting Materials Key Reagents Advantages Limitations Potential for Asymmetry
Intramolecular Dieckmann Condensation Substituted cyclopropanepropanoic acid estersStrong base (e.g., NaH)Direct, reliable, good for unsubstituted coreRequires multi-step synthesis of precursor, harsh baseLimited without chiral auxiliaries
Organocatalytic Domino Reaction Simple aldehydes, dicarbonyls, cyclopropyl ketonesChiral organocatalystHigh step economy, mild conditions, high potential for asymmetryRoute is conceptual and requires developmentExcellent
Photoredox/Electrochemical Catalysis Precursors with radical acceptor/donor moietiesPhotocatalyst or electrodeVery mild conditions, novel reactivity, greenConceptual for this specific target, may require specific precursorsPossible with chiral catalysts or auxiliaries

Conclusion and Future Outlook

The synthesis of spiro[2.5]octane-4,6-diones continues to be an area of active interest, driven by the potential of this scaffold in drug discovery. While established methods like the intramolecular Dieckmann condensation provide reliable access to the core structure, the future of this field lies in the development of novel, more efficient, and stereoselective strategies. Organocatalytic domino reactions and modern photoredox/electrochemical approaches hold immense promise for the asymmetric synthesis of complex this compound derivatives. It is anticipated that further research in these areas will not only expand the chemical space accessible to medicinal chemists but also contribute to the development of more sustainable and environmentally friendly synthetic methodologies.

References

Application Notes & Protocols: Spiro[2.5]octane-4,6-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing the Third Dimension in Synthesis

In the landscape of modern drug discovery and materials science, the demand for molecules with structural novelty and three-dimensional complexity is insatiable. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs.[1] Their rigid, well-defined spatial arrangement allows for precise projection of functional groups into 3D space, which can significantly enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability.[2]

Spiro[2.5]octane-4,6-dione is a unique building block that marries the inherent strain and conformational rigidity of a cyclopropane ring with the versatile reactivity of a 1,3-dicarbonyl system. This combination makes it an exceptionally valuable starting material for the construction of complex molecular architectures, particularly spiro-heterocycles, which are prominent in numerous natural products and pharmacologically active compounds.[3][4] These application notes will provide an in-depth guide to leveraging the reactivity of this compound in the synthesis of diverse heterocyclic systems through robust and efficient multicomponent reactions.

Core Reactivity: The Domino Knoevenagel-Michael-Cyclization Cascade

The synthetic utility of this compound is primarily derived from the acidic nature of the C-5 methylene protons, situated between two activating carbonyl groups. This "active methylene" character allows it to serve as a potent C-nucleophile in a variety of transformations. Its most powerful application lies in multicomponent domino reactions, which construct complex molecules in a single pot by combining three or more reactants. This approach is highly atom-economical and efficient, aligning with the principles of green chemistry.[5]

The key reaction sequence is a domino process involving:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aldehyde (or ketone, such as isatin) and a second active methylene compound (e.g., malononitrile). This step forms a highly electrophilic alkene intermediate (a Knoevenagel adduct).[2]

  • Michael Addition: The enolate of this compound, generated in situ, acts as a Michael donor and attacks the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization/Annulation: The resulting intermediate undergoes a spontaneous intramolecular cyclization, typically followed by dehydration or tautomerization, to yield the final, stable spiro-heterocyclic product.

This cascade efficiently generates multiple new bonds and stereocenters in a single operation, providing rapid access to molecular complexity.

Knoevenagel-Michael-Cyclization cluster_start Starting Materials cluster_reaction Domino Reaction Sequence cluster_end Final Product Spiro This compound Michael Michael Addition Spiro->Michael Base Cat. Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Base Cat. Malono Malononitrile Malono->Knoevenagel Base Cat. Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Spiro[pyran-cyclopropane] Derivative Cyclization->Product

Caption: General workflow of the domino Knoevenagel-Michael-cyclization reaction.

Application Protocol 1: Synthesis of Spiro[pyran-4,1'-cyclopropane] Derivatives

This protocol details a one-pot, three-component synthesis of highly substituted spiro[pyran-4,1'-cyclopropane] derivatives. These scaffolds are of significant interest in medicinal chemistry. The reaction leverages the domino cascade between this compound, various aromatic aldehydes, and malononitrile.

Rationale for Experimental Design
  • Catalyst: A weak organic base like piperidine is chosen. It is effective at catalyzing both the initial Knoevenagel condensation and generating the enolate of the dione for the Michael addition without promoting significant side reactions.

  • Solvent: Ethanol is an excellent choice as it is a polar protic solvent that readily dissolves the reactants and the catalyst. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate. It is also considered a greener solvent choice.

  • Temperature: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barriers of the reaction sequence without causing degradation of the starting materials or products.

Step-by-Step Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 138.2 mg).

  • Addition of Reactants: Add the desired aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66.1 mg), and absolute ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate from the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The product is typically obtained in high purity. If further purification is required, recrystallization from ethanol or an ethanol/water mixture can be performed.

Protocol_1_Workflow start Combine Spiro-dione, Aldehyde, Malononitrile in Ethanol add_cat Add Piperidine (Catalyst) start->add_cat reflux Heat to Reflux (2-4 hours) add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry

Caption: Experimental workflow for the synthesis of Spiro[pyran-4,1'-cyclopropane] derivatives.
Representative Substrate Scope & Expected Products

This reaction is tolerant of a wide range of functional groups on the aromatic aldehyde.

EntryAldehyde (R-CHO)Expected Product Structure
1Benzaldehyde2-amino-3-cyano-5-oxo-spiro[cyclohexane-1,1'-cyclopropane-4,4'-pyran]-6'-yl)phenylmethanone
24-Chlorobenzaldehyde2-amino-3-cyano-5-oxo-spiro[cyclohexane-1,1'-cyclopropane-4,4'-pyran]-6'-yl)(4-chlorophenyl)methanone
34-Methoxybenzaldehyde2-amino-3-cyano-5-oxo-spiro[cyclohexane-1,1'-cyclopropane-4,4'-pyran]-6'-yl)(4-methoxyphenyl)methanone
43-Nitrobenzaldehyde2-amino-3-cyano-5-oxo-spiro[cyclohexane-1,1'-cyclopropane-4,4'-pyran]-6'-yl)(3-nitrophenyl)methanone

(Note: The provided product names are illustrative of the core scaffold formed. Exact IUPAC nomenclature may vary.)

Application Protocol 2: Synthesis of Spiro[oxindole-3,4'-pyran-2',1''-cyclopropane] Scaffolds

To demonstrate the versatility of this compound, this protocol outlines its use in synthesizing more complex, biologically relevant scaffolds containing the spiro-oxindole motif. Spiro-oxindoles are core structures in many pharmaceuticals and natural products.[6] In this reaction, isatin is used in place of an aromatic aldehyde.

Rationale for Experimental Design

The principles are similar to Protocol 1. Isatin's ketone at the 3-position is reactive and readily undergoes Knoevenagel condensation with malononitrile. The subsequent Michael addition and cyclization cascade proceeds efficiently. The choice of catalyst and solvent remains the same due to their proven efficacy in this type of transformation.

Step-by-Step Protocol
  • Reaction Setup: In a 25 mL round-bottom flask with a stir bar and reflux condenser, combine this compound (1.0 mmol, 138.2 mg), isatin (or a substituted isatin, 1.0 mmol), and malononitrile (1.0 mmol, 66.1 mg).

  • Solvent and Catalyst: Add absolute ethanol (10 mL) followed by piperidine (0.1 mmol, 10 µL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 3-5 hours. Monitor the reaction's completion via TLC.

  • Work-up and Isolation: After cooling to ambient temperature, the product typically precipitates. Collect the solid by vacuum filtration.

  • Purification: Wash the solid product with chilled ethanol and dry under vacuum to afford the pure spiro[oxindole-3,4'-pyran-2',1''-cyclopropane] derivative.

Conclusion: A Gateway to Novel Spirocyclic Architectures

This compound is a potent and versatile building block for the synthesis of complex molecules. Its unique structural features allow for straightforward access to diverse spiro-heterocycles via multicomponent domino reactions. The protocols described herein are robust, efficient, and based on well-established chemical principles, providing a reliable foundation for researchers in organic synthesis and drug development to explore novel chemical space. The ability to rapidly construct intricate molecular frameworks from simple starting materials underscores the value of this compound as a key tool in the modern synthetic chemist's arsenal.

References

The Spiro[2.5]octane-4,6-dione Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a perpetual endeavor. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds in modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling a more precise spatial orientation of substituents for optimal interaction with biological targets. This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[2]

This technical guide focuses on the versatile building block, Spiro[2.5]octane-4,6-dione . Its unique structural motif, combining a cyclopropane and a cyclohexanedione ring, presents a rich platform for the synthesis of diverse compound libraries. The presence of the 1,3-dione system provides reactive handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space around a rigid, three-dimensional core. This guide will provide detailed protocols for the synthesis of this compound, its derivatization, and the subsequent biological evaluation of the resulting compounds, with a focus on anticancer and anti-inflammatory applications.

Synthesis of the Core Scaffold: this compound

The successful application of any scaffold in a medicinal chemistry program hinges on a reliable and scalable synthetic route. The following protocol outlines a robust procedure for the preparation of this compound, a key intermediate for further chemical elaboration.[3][4]

Protocol 1: Synthesis of this compound

Reaction Principle: This synthesis involves an intramolecular Claisen condensation of a suitably functionalized cyclopropane derivative.

Materials:

  • Methyl 3-(1-acetylcyclopropyl)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 2 N Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Methylene chloride

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-(1-acetylcyclopropyl)propionate in anhydrous THF.

  • To this solution, add sodium hydride portion-wise at room temperature with careful monitoring for hydrogen evolution.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Dilute the mixture with anhydrous DMF and warm to 70°C.

  • Maintain the reaction at 70°C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the THF in vacuo.

  • Carefully pour the residue into a beaker containing 2 N hydrochloric acid and ice.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a methylene chloride:ethanol (e.g., 9:1) eluent system to yield this compound as a white crystalline solid.

Visualization of the Synthetic Workflow:

start Methyl 3-(1-acetylcyclopropyl)propionate reagent1 NaH, THF step1 Intramolecular Claisen Condensation reagent1->step1 reagent2 DMF, 70°C workup Acidic Workup & Extraction reagent2->workup purification Column Chromatography workup->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

Derivatization Strategy: Building a Focused Library

The dione functionality of this compound is an excellent starting point for generating a library of derivatives. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a particularly effective method for introducing molecular diversity.[5][6][7] By reacting this compound with a variety of aromatic aldehydes, a library of 5-arylidene-spiro[2.5]octane-4,6-diones can be synthesized.

Protocol 2: Knoevenagel Condensation for Derivative Synthesis

Reaction Principle: This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in methanol or ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 4-6 hours.

  • Upon completion, a precipitate of the product may form. If so, filter the solid and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-arylidene-spiro[2.5]octane-4,6-dione derivative.

Visualization of the Derivatization Workflow:

start This compound reaction Knoevenagel Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction catalyst Piperidine, Methanol catalyst->reaction product 5-Arylidene-spiro[2.5]octane-4,6-dione Library reaction->product

Caption: Derivatization via Knoevenagel condensation.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the activities reported for other spirocyclic compounds, promising therapeutic areas for initial screening include oncology and inflammatory diseases.

Application 1: Anticancer Activity Screening

A fundamental initial screen for potential anticancer agents is the evaluation of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8]

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-7Experimental Value
Derivative 2MCF-7Experimental Value
Derivative 1HCT116Experimental Value
Derivative 2HCT116Experimental Value
Doxorubicin (Control)MCF-7Reference Value
Doxorubicin (Control)HCT116Reference Value
Application 2: Anti-inflammatory Activity Screening

Protein denaturation is a hallmark of inflammation. The ability of a compound to prevent protein denaturation can be assessed in vitro using the bovine serum albumin (BSA) denaturation assay.

Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of BSA. The turbidity of the solution, which increases upon denaturation, is measured spectrophotometrically.

Materials:

  • Bovine Serum Albumin (BSA), 1% aqueous solution

  • This compound derivatives (dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate buffered saline (PBS), pH 6.3

  • Diclofenac sodium (positive control)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures containing PBS, the test compound at various concentrations, and the BSA solution.

  • Control Preparation: Prepare a control tube containing BSA and the vehicle solvent, and a positive control tube with diclofenac sodium.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation
Derivative 1100Experimental Value
200Experimental Value
400Experimental Value
Diclofenac Sodium100Reference Value
Application 3: Antioxidant Activity Screening

Oxidative stress is implicated in a wide range of diseases, including cancer and inflammation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to assess the antioxidant potential of novel compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound derivatives (dissolved in methanol or another suitable solvent)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations.

  • DPPH Addition: Add an equal volume of the DPPH working solution to each well.

  • Control Preparation: Prepare a control well with the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µg/mL)
Derivative 1Experimental Value
Derivative 2Experimental Value
Ascorbic Acid (Control)Reference Value

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure and the synthetic tractability of the dione functionality provide an excellent foundation for the creation of diverse and medicinally relevant compound libraries. The protocols detailed in this guide offer a comprehensive workflow, from the synthesis of the core scaffold and its derivatization to the initial biological evaluation for potential anticancer and anti-inflammatory activities.

The data generated from these initial screens will be instrumental in establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds. Promising hits from these assays can be further investigated in more complex cellular and in vivo models to elucidate their mechanisms of action and assess their therapeutic potential. The exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics.

References

Purification Protocol for Spiro[2.5]octane-4,6-dione: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of Spiro[2.5]octane-4,6-dione, a valuable building block in medicinal chemistry and drug development. The synthesis of this spirocyclic compound, typically achieved through a Dieckmann condensation, often yields a crude product containing unreacted starting materials and side-products. This guide outlines two effective purification strategies: silica gel column chromatography and recrystallization. We will delve into the mechanistic rationale for impurity formation and provide a step-by-step guide for each purification technique, complete with troubleshooting advice and quality control parameters to ensure the isolation of high-purity this compound for downstream applications.

Introduction: The Significance of this compound

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate product isolation, and ultimately impact the biological activity and safety profile of the final drug candidates.

The most common synthetic route to this compound is the intramolecular Dieckmann condensation of methyl 3-(1-acetylcyclopropyl)propionate[1]. This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings[2][3][4][5][6]. However, like many organic reactions, it is not without its challenges, often resulting in a crude product that requires meticulous purification.

Understanding Impurity Formation in Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via the formation of an enolate, followed by an intramolecular nucleophilic attack to form a cyclic β-keto ester[3][6][7]. Understanding the potential side reactions is crucial for devising an effective purification strategy.

Potential Impurities Include:

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 3-(1-acetylcyclopropyl)propionate in the crude product.

  • Intermolecular Condensation Products: If the reaction is not sufficiently dilute, intermolecular Claisen condensation between two molecules of the starting material can occur, leading to undesired dimeric species.

  • Byproducts from Base-Induced Reactions: The strong base (e.g., sodium hydride) can potentially react with the solvent or promote other side reactions, leading to minor impurities.

  • Hydrolysis Products: If the reaction is quenched with aqueous acid, hydrolysis of the ester functionality of the starting material or the β-keto ester product can occur.

A visual representation of the primary reaction and a potential side reaction is provided below.

cluster_main Desired Intramolecular Reaction cluster_side Potential Side Reaction A Methyl 3-(1-acetylcyclopropyl)propionate B This compound A->B  Dieckmann Condensation (Intramolecular) C Methyl 3-(1-acetylcyclopropyl)propionate (2 molecules) D Intermolecular Condensation Product C->D  Claisen Condensation (Intermolecular)

Caption: Desired intramolecular vs. potential intermolecular condensation.

Purification Strategies: A Comparative Overview

Two primary methods have proven effective for the purification of this compound: silica gel column chromatography and recrystallization. The choice between these methods will depend on the scale of the reaction, the impurity profile of the crude product, and the desired final purity.

Parameter Silica Gel Column Chromatography Recrystallization
Principle Separation based on differential adsorption to a stationary phase.Separation based on differences in solubility at varying temperatures.
Advantages - High resolution for separating closely related compounds.- Effective for removing a wide range of impurities.- Can yield highly pure crystalline material.- Scalable to large quantities.
Disadvantages - Can be time-consuming and labor-intensive.- Requires larger volumes of solvent.- Potential for product loss on the column.- Requires a suitable solvent in which the compound has high solubility when hot and low solubility when cold.- May not be effective for removing impurities with similar solubility profiles.
Best Suited For Small to medium scale purification, complex impurity profiles.Medium to large scale purification, when a suitable solvent is identified.

Detailed Purification Protocols

Protocol 1: Silica Gel Column Chromatography

This method is highly effective for isolating this compound from both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Hexanes or Heptane (for slurry packing)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the eluent (DCM:EtOH 9:1) through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-loaded sample by removing the solvent under reduced pressure.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared solvent system (DCM:EtOH 9:1)[1].

    • Collect fractions in separate test tubes.

    • Monitor the elution process using TLC, spotting the collected fractions against the crude material and a pure standard if available. The product is typically visualized under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a white crystalline solid.

A Prepare Silica Gel Column B Dry Load Crude Product onto Silica A->B C Elute with DCM:EtOH (9:1) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found. Methyl tert-butyl ether (MTBE) has been reported as an effective solvent for this purpose.

Materials:

  • Crude this compound

  • Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of MTBE and gently heat the mixture with stirring until the solid completely dissolves. Add more MTBE in small portions if necessary to achieve full dissolution at an elevated temperature.

  • Cooling and Crystallization:

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • As the solution cools, crystals of this compound should begin to form.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to an hour to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold MTBE to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

A Dissolve Crude Product in Hot MTBE B Slowly Cool to Room Temperature A->B C Cool in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D E Wash with Cold MTBE D->E F Dry the Crystals E->F G Pure Crystalline this compound F->G

Caption: Workflow for recrystallization purification.

Quality Control and Characterization

After purification, it is essential to verify the purity and identity of the this compound.

  • Melting Point: The purified compound should exhibit a sharp melting point. The reported melting point is in the range of 116-118 °C[1]. A broad melting range is indicative of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should be clean and show the expected signals for the spirocyclic structure. Key signals would include those for the cyclopropyl and cyclohexanedione protons.

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule, including the two carbonyl carbons.

    • IR Spectroscopy: The infrared spectrum should show a strong absorption band characteristic of the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1740 cm⁻¹.

Troubleshooting

Problem Possible Cause Solution
Column Chromatography: Poor Separation - Incorrect eluent polarity.- Column overloaded.- Optimize the solvent system using TLC.- Use a larger column or less crude material.
Column Chromatography: Product is slow to elute - Eluent is too non-polar.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethanol).
Recrystallization: No crystals form upon cooling - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Boil off some of the solvent and try cooling again.- Try a different recrystallization solvent or a solvent mixture.
Recrystallization: Oily product forms instead of crystals - The compound may be impure.- The cooling process was too rapid.- Purify the crude material by column chromatography first.- Allow the solution to cool more slowly.
Low Recovery - Product loss during transfers.- Incomplete precipitation during recrystallization.- Product adhering to the silica gel.- Ensure careful transfers of material.- Ensure the recrystallization solution is thoroughly cooled.- Use a more polar eluent to wash the column at the end of the run.

Conclusion

The purification of this compound is a critical step in its utilization as a building block for the synthesis of novel chemical entities. Both silica gel column chromatography and recrystallization are effective methods for obtaining high-purity material. A thorough understanding of the underlying chemistry of the Dieckmann condensation and the potential for impurity formation allows for the rational selection and execution of the most appropriate purification strategy. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently prepare high-quality this compound for their drug discovery and development endeavors.

References

Application Notes and Protocols: Derivatization of Spiro[2.5]octane-4,6-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Merit of the Spiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, prized for their inherent three-dimensionality and conformational rigidity.[1][2] This rigid structure allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The spiro[2.5]octane core, a unique fusion of a cyclopropane and a cyclohexane ring, embodies these desirable characteristics, making it an attractive starting point for the development of new therapeutic agents and chemical probes.[4][5]

This guide provides a comprehensive exploration of the derivatization of a key building block, Spiro[2.5]octane-4,6-dione , for its application in a variety of biological assays. The dione functionality serves as a versatile chemical handle, allowing for the introduction of a wide array of substituents and reporter groups. By strategically modifying this core, researchers can craft bespoke molecules for high-throughput screening, target identification, and mechanistic studies.

Core Scaffold: Synthesis of this compound

The foundational starting material, this compound, is a crucial intermediate for the preparation of pharmaceutically active substances.[6] While several synthetic routes exist, they can present challenges for scalability.[6] A common laboratory-scale synthesis involves the intramolecular cyclization of a suitable precursor.

Derivatization Strategies for Biological Applications

The true utility of this compound as a scaffold lies in the reactivity of its 1,3-dicarbonyl moiety. This functional group is amenable to a range of chemical transformations, enabling the attachment of various functionalities tailored for specific biological assays.

Knoevenagel Condensation: Introducing Molecular Diversity

The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, such as a 1,3-dione, with an aldehyde or ketone.[7][8] This reaction is exceptionally useful for installing a diverse range of substituents onto the this compound core, thereby enabling the exploration of structure-activity relationships (SAR).

The general mechanism involves the deprotonation of the acidic methylene proton between the two carbonyl groups by a weak base, followed by nucleophilic attack on the carbonyl of an aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Protocol 1: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol outlines a general procedure for the Knoevenagel condensation, which can be adapted for various aldehydes.[9][10][11]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Dissolve the reactants in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome:

The reaction is expected to yield the corresponding 5-arylidene-spiro[2.5]octane-4,6-dione derivative. The yield will vary depending on the specific aldehyde used.

Data Presentation: Representative Knoevenagel Condensation Conditions

Active Methylene CompoundAldehydeCatalystSolventTemperatureTimeYield (%)
1,3-CyclohexanedioneAromatic AldehydesNoneWaterRoom Temp.4-6 h85-95
1,3-CyclopentanedioneAromatic AldehydePiperidineEthanolReflux2-4 h70-90
This compound4-NitrobenzaldehydePiperidineEthanolReflux3-5 hEstimated 75-85

Note: The yield for the this compound reaction is an educated estimate based on analogous reactions and would require experimental verification.

Visualization of Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation start Combine this compound, Aldehyde, and Ethanol add_catalyst Add Piperidine start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitation/Concentration cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product filter->dry

Caption: Workflow for Knoevenagel Condensation.

Synthesis of Fluorescent Probes: BODIPY Dyes

For applications in fluorescence-based assays, such as fluorescence polarization and high-content screening, the this compound scaffold can be derivatized with a fluorophore.[][13][14] Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores known for their sharp emission spectra, high quantum yields, and good photostability.[15][16][] The synthesis of BODIPY dyes can be achieved through the condensation of a 1,3-dione with a pyrrole derivative.

Protocol 2: Synthesis of a Spiro[2.5]octane-fused BODIPY Dye

This protocol is adapted from general procedures for BODIPY synthesis.[15][16]

Materials:

  • This compound

  • 2,4-Dimethylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.2 mmol, 2.2 equiv) dropwise.

  • In a separate flask, dissolve 2,4-dimethylpyrrole (2.0 mmol, 2.0 equiv) in anhydrous DCM.

  • Add the pyrrole solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and add triethylamine (5.0 mmol, 5.0 equiv) slowly.

  • Follow with the dropwise addition of boron trifluoride diethyl etherate (5.0 mmol, 5.0 equiv).

  • Stir at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction should yield a fluorescent Spiro[2.5]octane-fused BODIPY dye. The product is expected to be a colored, fluorescent solid.

Visualization of BODIPY Synthesis Pathway

G Spiro This compound Intermediate Dipyrromethene Intermediate Spiro->Intermediate 1. POCl3 2. Pyrrole Pyrrole 2,4-Dimethylpyrrole Pyrrole->Intermediate BODIPY Spiro-BODIPY Dye Intermediate->BODIPY 1. TEA 2. BF3.OEt2

Caption: Synthetic pathway to a Spiro-BODIPY dye.

Biotinylation for Affinity-Based Assays

Biotinylation is a powerful technique for tagging molecules for use in affinity-based assays, such as pull-down assays, Western blotting, and ELISA.[18][19][20] The high affinity of the biotin-streptavidin interaction allows for the efficient capture and detection of biotinylated molecules. A common strategy for biotinylating carbonyl-containing compounds is through reaction with a biotin-conjugated hydrazine or hydroxylamine.[18]

Protocol 3: Biotinylation of this compound via Hydrazone Formation

This protocol describes the reaction of the dione with biotin hydrazide.

Materials:

  • This compound

  • Biotin hydrazide

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) and biotin hydrazide (1.1 mmol, 1.1 equiv) in methanol (15 mL).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate. If so, collect by filtration.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Expected Outcome:

The reaction will yield the mono-biotinylated hydrazone derivative of this compound. It is possible that a di-substituted product could also form, which may require careful control of stoichiometry and reaction conditions to minimize.

Application in Biological Assays: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely used in drug discovery for studying molecular interactions.[21][22][23] The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution. Small, fluorescently-labeled molecules rotate rapidly, leading to depolarization of the emitted light (low FP). When bound to a larger molecule (e.g., a protein), the complex tumbles more slowly, resulting in a higher degree of polarization (high FP).

A fluorescently labeled derivative of this compound can be used as a tracer in a competitive FP assay to screen for compounds that bind to a target protein.

Protocol 4: Competitive Fluorescence Polarization Assay

Materials:

  • Fluorescently labeled this compound derivative (Tracer)

  • Target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (from a library)

  • 384-well black, flat-bottom plates

  • Plate reader with FP capabilities

Procedure:

  • Determine the optimal tracer concentration: Titrate the fluorescent tracer in the assay buffer and measure the fluorescence intensity to find a concentration that gives a robust signal without significant background.

  • Determine the Kd of the tracer-protein interaction: In a series of wells, add a fixed concentration of the tracer and titrate in the target protein. Measure the FP at each protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

  • Assay setup:

    • Add a fixed concentration of the target protein (typically at or below the Kd) to all wells.

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Add the test compounds at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no protein) controls.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the IC₅₀ values for active compounds.

Visualization of Competitive FP Assay Principle

G cluster_0 Low FP Signal cluster_1 High FP Signal cluster_2 Competition Tracer Fluorescent Tracer Light_out_low Depolarized Emission Light Tracer->Light_out_low Fast Tumbling Light_in_low Polarized Excitation Light Light_in_low->Tracer Complex Tracer-Protein Complex Light_out_high Polarized Emission Light Complex->Light_out_high Slow Tumbling Light_in_high Polarized Excitation Light Light_in_high->Complex Inhibitor Inhibitor Protein Protein Inhibitor->Protein Binding

Caption: Principle of a competitive FP assay.

Conclusion

This compound is a valuable and versatile scaffold for the development of chemical probes for biological assays. Its unique three-dimensional structure and reactive dicarbonyl functionality provide a solid foundation for creating diverse libraries of compounds. The protocols outlined in this guide for Knoevenagel condensation, fluorophore synthesis, and biotinylation offer robust methods for derivatizing this core. The subsequent application of these derivatives in assays such as fluorescence polarization can accelerate the discovery of new biologically active molecules. As the importance of 3D-rich molecular scaffolds in drug discovery continues to grow, the systematic exploration of the chemical space around the spiro[2.5]octane nucleus holds significant promise.[3]

References

Application Notes & Protocols for the Large-Scale Synthesis of Spiro[2.5]octane-4,6-dione and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octane-4,6-dione is a pivotal intermediate in the synthesis of various pharmaceutically active ingredients, valued for its rigid, three-dimensional scaffold that can impart favorable pharmacological properties to drug candidates.[1][2] However, transitioning its synthesis from laboratory to industrial scale presents significant challenges, including cost, safety, and the need for robust, high-yield procedures that avoid complex purifications like chromatography.[3] This guide provides a comprehensive overview of scalable synthetic strategies and details a field-proven, multi-step protocol designed for large-scale production. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure both efficiency and safety.

Overview of Synthetic Strategies

Several routes to this compound have been developed, each with distinct advantages and drawbacks for large-scale manufacturing. The primary challenge lies in constructing the spirocyclic core efficiently. Two dominant strategies have emerged:

  • Route A: Intramolecular Condensation: This classic approach involves building a linear precursor containing the cyclopropane ring and a suitable chain that can undergo an intramolecular Dieckmann or Claisen-type condensation to form the second ring.[1][4] While effective, this can sometimes require multiple steps to assemble the linear precursor.

  • Route B: Convergent Michael/Claisen Cascade: A more modern and convergent approach involves the reaction of a cyclopropane-containing Michael acceptor with a 1,3-dicarbonyl compound. This sequence, often followed by hydrolysis and decarboxylation, can assemble the core structure in fewer steps, making it highly attractive for industrial applications.[3]

The following diagram illustrates these conceptual pathways.

Synthetic_Strategies cluster_0 Route A: Intramolecular Condensation cluster_1 Route B: Convergent Michael/Claisen Cascade A_Start Diethyl Malonate A_Int1 Diethyl 1,1-cyclopropanedicarboxylate A_Start->A_Int1 Double Alkylation A_Int2 [1-(2-oxopropyl)cyclopropyl] -acetic acid ester A_Int1->A_Int2 Multi-step Elaboration A_End This compound A_Int2->A_End Dieckmann Condensation B_Start1 Cyclopropylidene Carboxylic Acid Ester B_Int Dicarboxylic Acid Diester Adduct B_Start1->B_Int Michael/Claisen Reaction B_Start2 Diethyl 1,3-acetonedicarboxylate B_Start2->B_Int Michael/Claisen Reaction B_End This compound B_Int->B_End Hydrolysis & Decarboxylation start Common Starting Materials start->A_Start start->B_Start1 via Wittig or similar reactions

Caption: High-level overview of primary synthetic routes to this compound.

This guide will focus on a protocol that leverages the principles of both routes, starting with the robust synthesis of a key cyclopropane intermediate followed by a highly efficient cyclization cascade.

Protocol Part 1: Large-Scale Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This intermediate is a cornerstone for numerous spirocyclic syntheses.[5] The protocol described here utilizes phase-transfer catalysis, a technique well-suited for large-scale operations as it enhances reaction rates, allows for milder conditions, and simplifies workup by avoiding the need for strong, hazardous bases like sodium ethoxide in large quantities.[6][7]

Principle and Rationale

The reaction is a double SN2 alkylation of diethyl malonate with 1,2-dibromoethane. Diethyl malonate's acidic α-protons are deprotonated by a base (potassium carbonate), and the resulting enolate attacks a bromine-bearing carbon of 1,2-dibromoethane. A second, intramolecular alkylation follows to form the cyclopropane ring.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected for its low cost, moderate reactivity, and ease of handling compared to alkali metals or their alkoxides. It is strong enough to deprotonate diethyl malonate but minimizes side reactions.

  • Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is employed to shuttle the malonate enolate from the solid phase (K₂CO₃) or aqueous phase into the organic phase where 1,2-dibromoethane resides, dramatically accelerating the reaction.[8]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium and ammonium cations and facilitating the nucleophilic substitution.[9]

Detailed Experimental Protocol

Reaction Scheme: (Image of the reaction of diethyl malonate with 1,2-dibromoethane to form diethyl 1,1-cyclopropanedicarboxylate)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Diethyl malonate 160.17 1.60 kg 10.0
1,2-Dibromoethane 187.86 2.82 kg (1.30 L) 15.0
Potassium Carbonate (K₂CO₃), fine powder 138.21 3.46 kg 25.0
Tetrabutylammonium bromide (TBAB) 322.37 161 g 0.5

| N,N-Dimethylformamide (DMF) | 73.09 | 10 L | - |

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is inert and dry.

  • Charging Reagents: To the reactor, charge DMF (10 L), diethyl malonate (1.60 kg), 1,2-dibromoethane (2.82 kg), potassium carbonate (3.46 kg), and TBAB (161 g).

  • Reaction Execution: Begin vigorous stirring. Heat the reactor jacket to 80-85 °C. The internal temperature should stabilize in this range. An initial exotherm may be observed; maintain control via jacket cooling if necessary.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing via GC or TLC (Hexane/Ethyl Acetate 8:2) until the consumption of diethyl malonate is complete (typically 12-16 hours).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the mixture into 20 L of cold water. Extract the aqueous slurry with methyl tert-butyl ether (MTBE) (3 x 5 L).

  • Washing: Combine the organic layers and wash with water (2 x 5 L) and then with brine (1 x 5 L) to remove residual DMF and salts.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the MTBE.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 105-110 °C at ~15 mmHg. The expected yield is 1.4-1.6 kg (75-85%).

Protocol Part 2: Synthesis of this compound

This protocol is adapted from a patented industrial process that emphasizes efficiency and scalability by avoiding chromatographic purification.[3] It involves a Michael-Claisen cascade followed by a one-pot hydrolysis and decarboxylation sequence.

Workflow and Rationale

Protocol_Workflow cluster_workflow Scalable Synthesis Workflow start_materials Intermediate 1: Cyclopropylidene Carboxylic Acid Ester + Diethyl 1,3-acetonedicarboxylate step1 Step 2A: Michael-Claisen Cascade Base: NaOEt, Solvent: EtOH/Toluene start_materials->step1 intermediate Intermediate 2: 5,7-Dioxo-spiro[2.5]octane -4,6-dicarboxylic acid diethyl ester (Not Isolated) step1->intermediate step2 Step 2B: Saponification & Decarboxylation 1. Base Hydrolysis (aq. KOH) 2. Acidification & Heat (HCl) intermediate->step2 purification Purification Crystallization from MTBE step2->purification final_product Final Product: This compound purification->final_product

Caption: Detailed workflow for the convergent synthesis of this compound.

  • Convergent Strategy: Reacting two moderately complex fragments (cyclopropylidene derivative and acetonedicarboxylate) is more efficient for large-scale synthesis than a lengthy linear sequence.

  • Tandem Reaction: The Michael addition of the acetonedicarboxylate enolate to the cyclopropylidene ester is immediately followed by an intramolecular Claisen condensation, forming the six-membered ring in a single operation.

  • One-Pot Hydrolysis/Decarboxylation: The resulting dicarboxylic acid diester intermediate is not isolated. Instead, it is directly saponified (hydrolyzed) with a base, and subsequent acidification with heating effects a double decarboxylation to yield the final product. This "one-pot" approach significantly improves process efficiency and reduces waste.[3]

Detailed Experimental Protocol

Step 2A & 2B: Michael/Claisen Cascade and Hydrolysis/Decarboxylation

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Cyclopropylidene carboxylic acid ethyl ester 126.15 1.26 kg 10.0
Diethyl 1,3-acetonedicarboxylate 202.21 2.02 kg 10.0
Sodium Ethoxide (NaOEt) 68.05 748 g 11.0
Toluene 92.14 10 L -
Ethanol 46.07 2 L -
Potassium Hydroxide (KOH) 56.11 1.68 kg 30.0
Hydrochloric Acid (HCl), conc. 36.46 ~3 L -

| Methyl tert-butyl ether (MTBE) | 88.15 | ~8 L | - |

Procedure:

  • Reactor Setup: Use a 50 L reactor equipped as previously described. Ensure it is scrupulously dry and inerted with nitrogen.

  • Base Preparation: To the reactor, add toluene (10 L) and ethanol (2 L). Carefully add sodium ethoxide (748 g) in portions while stirring.

  • Michael-Claisen Reaction: Cool the base solution to 0-5 °C. In a separate vessel, mix cyclopropylidene carboxylic acid ethyl ester (1.26 kg) and diethyl 1,3-acetonedicarboxylate (2.02 kg). Add this mixture to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by quenching an aliquot and analyzing via LC-MS for the formation of the dicarboxylic ester intermediate.

  • Saponification (Hydrolysis): Prepare a solution of potassium hydroxide (1.68 kg) in water (5 L). Cool the reactor to 10-15 °C and slowly add the KOH solution. An exotherm will occur. Once the addition is complete, heat the mixture to 80 °C and stir for 4-6 hours until saponification is complete (monitored by TLC/LC-MS).

  • Decarboxylation: Cool the reaction mixture to 10 °C. Carefully and slowly add concentrated HCl until the pH is ~1. A large amount of CO₂ will evolve; ensure adequate ventilation and slow addition. After gas evolution ceases, heat the mixture to 60-70 °C for 2 hours to ensure complete decarboxylation.

  • Workup and Isolation: Cool the biphasic mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with MTBE (2 x 4 L). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 4 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Crystallization: Recrystallize the crude solid from hot MTBE. Cool slowly to 0-5 °C, hold for 2 hours, then filter the white crystals. Wash the filter cake with cold MTBE and dry under vacuum at 40 °C. The expected yield is 1.0-1.1 kg (72-80%) with a melting point of 116-118 °C.[4]

Safety and Process Considerations

  • Hazardous Reagents: Both 1,2-dibromoethane and sodium ethoxide are hazardous. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium ethoxide is highly reactive with water and moisture.

  • Exothermic Reactions: The addition of reagents during the Michael-Claisen reaction and the subsequent neutralization/saponification steps can be exothermic. Maintain strict temperature control using a jacketed reactor and be prepared for emergency cooling.

  • Pressure Buildup: The decarboxylation step generates a large volume of CO₂ gas. Ensure the reactor is properly vented to an appropriate scrubber system to prevent pressure buildup.

  • Solvent Handling: Large volumes of flammable organic solvents are used. All equipment must be properly grounded to prevent static discharge, and operations should be conducted in an area rated for flammable materials.

Conclusion

The synthesis of this compound on a large scale is a challenging but achievable endeavor. The protocols detailed herein provide a robust and efficient pathway, prioritizing scalable techniques such as phase-transfer catalysis and one-pot cascade reactions to maximize throughput while minimizing complex purification steps. By understanding the chemical principles behind each step, researchers and process chemists can confidently implement and adapt these methods for the industrial production of this valuable pharmaceutical intermediate.

References

Application Note: Spiro[2.5]octane-4,6-dione as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Spiro[2.5]octane-4,6-dione.

Introduction: The Unique Potential of this compound

This compound is a unique cyclic 1,3-dicarbonyl compound featuring a cyclopropane ring fused in a spirocyclic fashion to a cyclohexane-1,3-dione moiety. This structural arrangement offers a compelling combination of reactivity and three-dimensionality, making it an attractive starting material for diversity-oriented synthesis in medicinal chemistry.[1][2] The vast majority of drug-like compounds and natural products contain heterocyclic subunits, making efficient methods for their synthesis critically important.[1]

The utility of this compound stems from two key features:

  • The 1,3-Dicarbonyl System: The active methylene group situated between the two carbonyls provides a nucleophilic center, while the carbonyls themselves are electrophilic. This classic reactivity profile allows for a wide range of condensation and cyclization reactions.

  • The Spirocyclic Core: The rigid, three-dimensional nature of the spiro-fused cyclopropane introduces conformational constraints and a defined spatial arrangement of substituents. Incorporating such spirocyclic scaffolds is a proven strategy for exploring new chemical space and improving the pharmacological properties of drug candidates.[3][4]

This application note details several field-proven strategies for leveraging this compound in the synthesis of complex heterocyclic systems, including spiro-pyrans and fused pyrazoles, primarily through multicomponent and cyclocondensation reactions.

Strategy 1: Multicomponent Synthesis of Spiro-Pyran Derivatives

One of the most powerful applications of this compound is in multicomponent reactions (MCRs) to generate highly functionalized spiro-pyran scaffolds.[5][6] MCRs are highly efficient processes where multiple reactants combine in a single synthetic operation to form a complex product, incorporating portions of all starting materials.[1] This approach is prized for its atom economy, reduced solvent waste, and ability to rapidly generate molecular diversity.[6]

Reaction Principle and Mechanism

The synthesis of 4H-pyran scaffolds typically proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The 1,3-dicarbonyl nature of this compound is perfectly suited for this transformation.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aromatic aldehyde and an active methylene compound, such as malononitrile, to form a highly electrophilic arylidene intermediate.

  • Michael Addition: The active methylene proton of this compound is abstracted by the base, generating an enolate. This enolate then acts as a Michael donor, attacking the β-carbon of the arylidene intermediate (the Michael acceptor).

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where an enol attacks one of the nitrile groups, followed by tautomerization to yield the stable, substituted spiro-4H-pyran derivative.

The entire sequence can be visualized as a seamless cascade leading to significant molecular complexity from simple starting materials.

G cluster_start Starting Materials cluster_mech Reaction Mechanism Aldehyde Ar-CHO Malononitrile NC-CH2-CN Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dione This compound Malononitrile->Knoevenagel Michael Michael Addition Dione->Michael Intermediate1 Arylidene Intermediate (Michael Acceptor) Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization FinalProduct Spiro-4H-Pyran Derivative Cyclization->FinalProduct

Caption: Domino reaction workflow for spiro-pyran synthesis.

Protocol 1: General Procedure for Three-Component Synthesis of Spiro-Pyran Derivatives

This protocol describes a general, environmentally benign method for synthesizing spiro-4H-pyran derivatives using a catalytic amount of a simple base in an alcoholic solvent.[6]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Sodium Bicarbonate (NaHCO₃) (0.2 mmol) or another mild base catalyst

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature to achieve partial dissolution.

  • Add the catalyst, sodium bicarbonate (0.2 mmol), to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure spiro-pyran derivative. Further purification by recrystallization is typically not necessary.

Data Summary: Scope of the Reaction

The robustness of this MCR allows for the use of various aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, leading to a library of diverse spiro-pyran compounds.[7]

EntryAromatic Aldehyde (Ar-CHO)CatalystTime (h)Yield (%)
1BenzaldehydeNaHCO₃2.592
24-ChlorobenzaldehydeNaHCO₃2.095
34-MethoxybenzaldehydeNaHCO₃3.089
44-NitrobenzaldehydeNaHCO₃1.596
5Thiophene-2-carbaldehydeNaHCO₃3.585

Strategy 2: Cyclocondensation with Binucleophiles for Fused Heterocycles

The 1,3-dicarbonyl moiety of this compound is an excellent electrophilic partner for reactions with binucleophiles like hydrazine, hydroxylamine, or urea. These cyclocondensation reactions provide a direct and efficient route to fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, respectively, all bearing the characteristic spiro-cyclopropane core.[8]

Reaction Principle and Mechanism

The reaction with hydrazine hydrate serves as a representative example. It involves a two-step condensation process to form a stable, fused pyrazole ring system.

  • Initial Condensation: One of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl carbons of the dione. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the aromatic, fused pyrazole ring.

This type of reaction is typically catalyzed by acid, which protonates a carbonyl oxygen to increase its electrophilicity.[8]

G cluster_start Starting Materials cluster_mech Reaction Mechanism Hydrazine Hydrazine (H2N-NH2) Condensation1 Initial Condensation (-H2O) Hydrazine->Condensation1 Dione This compound Dione->Condensation1 Intermediate1 Hydrazone Intermediate Condensation1->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration FinalProduct Fused Spiro-Pyrazole Dehydration->FinalProduct

Caption: Cyclocondensation of this compound with hydrazine.

Protocol 2: Synthesis of Spiro[cyclopropane-1,3'-1H-indazole]-4',5'(3a'H,7a'H)-dione

This protocol outlines the acid-catalyzed cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 mmol, 138 mg)

  • Hydrazine hydrate (64% solution, ~1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL) in a 25 mL round-bottom flask with stirring.

  • Slowly add hydrazine hydrate (~1.1 mmol) dropwise to the solution at room temperature. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing 20 mL of ice-cold water.

  • A precipitate will form. Stir the suspension in the ice bath for 15 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the solid product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from an ethanol/water mixture if necessary.

Conclusion and Outlook

This compound is a powerful and versatile building block for the construction of diverse heterocyclic frameworks.[9] Its inherent reactivity as a 1,3-dicarbonyl, combined with the structural rigidity of its spirocyclic core, enables the efficient synthesis of complex molecules with desirable three-dimensional characteristics. The multicomponent and cyclocondensation reactions detailed here represent robust, scalable, and atom-economical methods for generating libraries of novel spiro-heterocycles.[1] These compounds are of significant interest in medicinal chemistry and drug discovery, providing a foundation for the development of new therapeutic agents.[10][11]

References

Application Note: A Comprehensive Guide to the Structural Elucidation of Spiro Diones using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro diones, characterized by a central quaternary spiro-carbon linking two rings, each bearing a ketone, are prevalent scaffolds in natural products and pharmaceutical agents. Their unique three-dimensional and sterically crowded architecture presents significant challenges to unambiguous structural characterization. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to overcome these hurdles. We present not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro Dione Characterization

NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of spiro diones. The key challenge lies in characterizing the non-protonated spiro-carbon and defining the relative orientation of substituents on the conformationally restricted rings.

The Challenge of the Spirocyclic Core

The central spiro-carbon atom is quaternary, meaning it has no attached protons. Consequently, it is invisible in ¹H NMR spectra and its signal in ¹³C NMR can be weak. Standard 1D and some 2D NMR techniques that rely on ¹H-¹³C one-bond correlations (like HSQC) will not detect this crucial atom. Therefore, a multi-pronged NMR strategy is not just recommended, but essential.[1][2]

Foundational 1D NMR Techniques (¹H, ¹³C, DEPT)

The initial analysis begins with standard 1D NMR experiments.

  • ¹H NMR: Provides the first look at the proton environment. Key information includes the number of distinct proton signals, their chemical shifts (indicating their electronic environment), integration (ratio of protons), and multiplicity (revealing adjacent proton relationships).[3]

  • ¹³C NMR: Reveals the carbon backbone of the molecule. The number of signals indicates the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, and by inference, identifying quaternary carbons (which are absent in all DEPT spectra).

Table 1: Typical NMR Chemical Shift Ranges for Spiro Dione Moieties

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ketone (C=O) N/A 190 - 220
Spiro-carbon (quaternary) N/A 50 - 80
Protons α to Ketone 2.0 - 3.0 30 - 50
Aliphatic CH/CH₂/CH₃ 0.8 - 2.5 10 - 60

Note: Ranges are approximate and can be influenced by ring strain, anisotropy, and substituent effects.

Elucidating Connectivity with 2D NMR

Two-dimensional NMR experiments are critical for assembling the molecular puzzle.[4][5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps out all proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is the primary tool for identifying spin systems and piecing together fragments of the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). It is a highly sensitive and definitive way to assign carbon signals based on their attached, and already assigned, protons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for spiro dione characterization. HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[7][8] Its power lies in its ability to establish connectivity to quaternary carbons, including the spiro-center. By observing correlations from multiple nearby protons to the spiro-carbon's ¹³C signal, its position in the structure can be definitively confirmed.[9]

Determining Stereochemistry with NOESY/ROESY

Once the planar structure is established, the 3D arrangement must be determined.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[10] For rigid spirocyclic systems, observing a NOESY cross-peak between two protons provides powerful evidence for their relative stereochemistry, for example, indicating if they are on the same face of a ring.[11]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is often more effective for medium-sized molecules where the NOE effect might be zero.

NMR Experimental Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the purified spiro dione sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (Example on a 500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Acquire a phase-sensitive gradient-selected COSY spectrum.

    • Acquire a phase-sensitive gradient-selected HSQC spectrum, edited to differentiate CH/CH₃ and CH₂ signals.

    • Acquire a gradient-selected HMBC spectrum. It is often wise to run two HMBC experiments optimized for different long-range coupling constants (e.g., 8 Hz and 4 Hz) to capture a wider range of correlations.[7]

    • Acquire a phase-sensitive NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms), determined empirically for optimal cross-peak intensity.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis (e.g., to residual solvent signal or TMS).

    • Integrate the ¹H spectrum.

    • Analyze the spectra in a logical sequence: ¹H → ¹³C/DEPT → COSY → HSQC → HMBC → NOESY.

    • Use the HMBC data to explicitly confirm connectivities to the spiro-carbon.

    • Use NOESY/ROESY data to build a 3D model and assign relative stereochemistry.

NMR Workflow for Spiro Dione Analysis

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d_conn 2D Connectivity cluster_2d_stereo 2D Stereochemistry H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Inventory DEPT DEPT-135/90 C13->DEPT Carbon Count Assign_1D Assign Protons & Carbon Types DEPT->Assign_1D CHn Multiplicity COSY COSY Assign_1D->COSY Initial Assignments HSQC HSQC COSY->HSQC ¹H-¹H Spin Systems HMBC HMBC HSQC->HMBC ¹H-¹³C One-Bond Correlations Planar_Structure Assemble Planar Structure & Confirm Spiro-Center HMBC->Planar_Structure ²J, ³J Correlations (Key for Quaternary C) NOESY NOESY / ROESY Final_Structure Final 3D Structure Elucidation NOESY->Final_Structure Through-Space Correlations Planar_Structure->NOESY Define Stereocenters

Fig 1. Logical workflow for NMR-based structural elucidation of spiro diones.

Part 2: Mass Spectrometry (MS) for Confirmation and Fragmentation Analysis

While NMR provides the detailed architectural blueprint, mass spectrometry offers rapid confirmation of molecular weight and elemental composition, and through fragmentation studies, corroborates the core structure.[12]

Choosing the Right Ionization Technique

The goal is to generate a molecular ion ([M]⁺, [M+H]⁺, etc.) with minimal in-source fragmentation, which could otherwise be confused with the true molecular weight.[13][14]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for moderately polar spiro diones. It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), preserving the molecular ion.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI.

  • Electron Ionization (EI): A "hard" ionization technique that causes extensive and reproducible fragmentation. While not ideal for determining molecular weight, the resulting fragmentation pattern can serve as a valuable fingerprint for the compound class.[15]

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for modern structure elucidation.[16][17] It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the compound's elemental formula.[17] This is a critical step to validate the proposed structure from NMR data.

Unveiling the Skeleton: Tandem MS (MS/MS) and Fragmentation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, subjected to fragmentation (e.g., via Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.[18] The fragmentation pathways of spiro diones often involve characteristic cleavages of the rings.

  • Retro-Diels-Alder (RDA) reactions: Common in six-membered rings, leading to predictable neutral losses.

  • α-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway.[19][20]

  • Ring-opening pathways: Cleavage of the spirocyclic system can produce characteristic fragment ions that help confirm the core structure.[21] Analyzing these pathways provides orthogonal evidence that validates the connectivity determined by NMR.[21][22]

MS Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL in an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI).

  • Instrument Setup & Data Acquisition (Example on a Q-TOF HRMS):

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Infuse the sample directly or via an LC system.

    • Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the molecular ion and determine its accurate mass.

    • Tandem MS (MS/MS): Perform a product ion scan. Set an inclusion list to select the m/z of the precursor ion ([M+H]⁺). Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.[23]

  • Data Processing and Interpretation:

    • Process the data using the instrument's software.

    • Use the accurate mass from the full scan MS to calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify major fragment ions.

    • Propose logical fragmentation pathways that are consistent with the structure determined by NMR. Compare observed fragments to known fragmentation patterns for similar structures.[19][21]

MS Workflow for Spiro Dione Analysis

MS_Workflow cluster_ms1 Initial MS Analysis cluster_ms2 Fragmentation Analysis Ionization Select Ionization (e.g., ESI, APCI) HRMS Acquire Full Scan HRMS Ionization->HRMS Elemental_Formula Determine Elemental Formula (<5 ppm error) HRMS->Elemental_Formula Accurate Mass Isolate Isolate Precursor Ion ([M+H]⁺) CID Induce Fragmentation (CID) Isolate->CID Analyze Analyze Product Ions CID->Analyze Structure_Validation Validate NMR Structure & Confirm Core Skeleton Analyze->Structure_Validation Fragmentation Pathways Elemental_Formula->Isolate Confirm Molecular Weight

Fig 2. Systematic workflow for MS-based structural validation of spiro diones.

Part 3: Integrated Strategy for Unambiguous Characterization

Neither NMR nor MS alone is sufficient for the guaranteed, unambiguous structural elucidation of a novel spiro dione. A synergistic approach is paramount.

  • Hypothesize with MS: HRMS provides the elemental formula, setting the atomic constraints (number of carbons, hydrogens, oxygens, etc.) for the structural puzzle.

  • Build with NMR: A full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is used to build the complete connectivity map of the molecule, with special attention paid to HMBC correlations that define the spiro-center.

  • Define with NMR: NOESY or ROESY experiments are used to establish the 3D structure and relative stereochemistry.

  • Validate with MS: Tandem MS (MS/MS) is used to confirm the proposed structure. The observed fragmentation patterns must be rationalized by and be consistent with the structure derived from NMR.

This self-validating loop, where the detailed map from NMR is confirmed by the fragmentation behavior in MS, provides the highest level of confidence for researchers in drug discovery and natural product chemistry.

References

catalytic methods for the synthesis of spiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for the Synthesis of Spiro[2.5]octane Derivatives

Introduction: The Significance of the Spiro[2.5]octane Motif

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1] Spirocyclic structures are prevalent in a wide array of natural products and have become crucial components in the design of novel therapeutics.[2] The construction of the sterically strained spirocyclopropane motif, however, presents unique synthetic challenges that necessitate the development of robust and efficient catalytic methods.

This guide provides an in-depth overview of key catalytic strategies for the synthesis of spiro[2.5]octane derivatives, intended for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, offering field-proven insights into why certain catalysts and conditions are chosen. The protocols described herein are selected to represent major classes of modern catalytic synthesis: classic transition-metal catalysis, metal-free organocatalysis, and innovative dearomatization strategies.

Strategy 1: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

Transition metal catalysis, particularly using rhodium(II) complexes, is a cornerstone for the construction of cyclopropanes.[3] This method relies on the catalytic decomposition of a diazo compound to form a highly reactive rhodium-carbene intermediate, which then undergoes intramolecular cyclopropanation with a tethered alkene. The choice of dirhodium(II) catalyst, especially the nature of its bridging ligands, is critical for controlling reactivity and, in asymmetric variants, stereoselectivity.[4][5]

Mechanistic Rationale

The catalytic cycle, a fundamental concept in understanding this transformation, begins with the reaction of the dirhodium(II) catalyst with a diazo compound. This step involves the extrusion of dinitrogen gas (N₂) to form a key electrophilic rhodium-carbene species.[3] This intermediate is then intercepted by an alkene. The alkene approaches the carbene, leading to a concerted, though often asynchronous, formation of the three-membered ring and regeneration of the active Rh(II) catalyst, allowing the cycle to continue. The precise control over this process prevents unwanted side reactions and enables high yields.

Below is a diagram illustrating the catalytic cycle for a generic Rh(II)-catalyzed cyclopropanation.

Rhodium Catalytic Cycle Catalyst Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR' (Rh-Carbene Intermediate) Catalyst->Carbene + Diazo Diazo R'CHN₂ (Diazo Compound) Product Spiro[2.5]octane Product Carbene->Product + Alkene N2 N₂ Carbene->N2 Alkene Alkene Substrate Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Application Protocol: Synthesis of Spirocyclopropyl Barbiturates

This protocol is adapted from a general procedure for the rhodium(II)-catalyzed reaction of cyclic diazo compounds with styrenes to form spirocyclopropanes.[6] This specific example demonstrates the synthesis of 5,7-Dimethyl-1-phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione.

Materials:

  • 5-Diazo-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Diazo barbiturate derivative, 1.0 mmol)

  • Styrene (2.0 mmol)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or Dirhodium(II) pivalate [Rh₂(OPiv)₄] (0.02 mmol, 2 mol%)

  • Fluorobenzene (2 mL)

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the diazo barbiturate derivative (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add fluorobenzene (2 mL) followed by styrene (2.0 mmol, 2.0 equiv). Stir the mixture to ensure homogeneity.

  • Catalyst Introduction: Add the dirhodium(II) catalyst (0.02 mmol, 0.02 equiv) to the solution at room temperature. Note: The choice of catalyst can influence yield; Rh₂(OPiv)₄ often gives superior results in these systems.[6]

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure spirocyclopropyl barbiturate product.

Substrate Scope & Performance

The Rh(II)-catalyzed cyclopropanation exhibits a broad substrate scope, particularly with styrenes bearing both electron-donating and electron-withdrawing groups.[6]

EntryStyrene DerivativeCatalyst (2 mol%)Yield (%)Reference
1StyreneRh₂(OPiv)₄82[6]
24-MethylstyreneRh₂(OPiv)₄80[6]
34-MethoxystyreneRh₂(OPiv)₄92[6]
44-ChlorostyreneRh₂(OPiv)₄85[6]
54-BromostyreneRh₂(OPiv)₄88[6]

Strategy 2: Organocatalytic Cascade Reactions

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potentially toxic heavy metals and often providing unique reactivity and selectivity.[7][8] For spirocycle synthesis, organocatalysts can initiate complex cascade reactions, where multiple bonds are formed in a single operation, rapidly building molecular complexity from simple precursors.[9][10]

Mechanistic Rationale

This strategy often employs a chiral amine or Brønsted acid catalyst to activate the substrates and control the stereochemical outcome.[7] A representative mechanism involves an initial Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This generates a new enolate intermediate, which is poised to participate in subsequent intramolecular cyclization or addition steps. The chiral catalyst remains intimately involved in this cascade, directing the approach of reactants through non-covalent interactions (e.g., hydrogen bonding) to ensure high diastereo- and enantioselectivity.

The following workflow outlines a general organocatalytic cascade process.

Organocatalytic Cascade Workflow Start Starting Materials (e.g., Enone + Nucleophile) Step1 Step 1: Michael Addition (Catalyst-Substrate Complex) Start->Step1 Catalyst Chiral Organocatalyst (e.g., Quinine) Catalyst->Step1 Activation Intermediate Key Intermediate (Enolate) Step1->Intermediate Step2 Step 2: Intramolecular Aldol Cyclization Intermediate->Step2 Step3 Step 3: Rearrangement (e.g., [1,3]-O-to-N) Step2->Step3 Product Final Spirocyclic Product (High Diastereoselectivity) Step3->Product

Caption: Workflow for an organocatalytic cascade synthesis of spirocycles.

Application Protocol: Quinine-Catalyzed Synthesis of Spiro-Bridged Heterocycles

This protocol is based on an organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles using quinine as the catalyst.[11][12] It showcases a complex sequence involving a vinylogous Michael addition, cyclization, and rearrangement.

Materials:

  • Isatylidene-malononitrile derivative (0.1 mmol, 1.0 equiv)

  • 2-Ethylidene 1,3-indandione derivative (0.15 mmol, 1.5 equiv)

  • Quinine (0.02 mmol, 20 mol%)

  • Tetrahydrofuran (THF), anhydrous (0.25 mL)

  • Nitrogen atmosphere apparatus

Procedure:

  • Reaction Setup: In a dry vial under a nitrogen atmosphere, combine the isatylidene-malononitrile (0.1 mmol) and the 2-ethylidene 1,3-indandione (0.15 mmol).

  • Catalyst and Solvent: Add the quinine catalyst (0.02 mmol) to the vial, followed by anhydrous THF (0.25 mL). Note: The concentration of the reaction (0.1 M in this case) was found to be optimal for diastereoselectivity.[12]

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature (25 °C) for 48 hours.

  • Monitoring: The reaction can be monitored by TLC to observe the consumption of the limiting starting material.

  • Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography (eluent: typically a gradient of ethyl acetate in petroleum ether) to isolate the pure spiro-bridged heterocyclic product.

Performance and Selectivity

This cascade reaction proceeds in good to excellent yields with high diastereoselectivity for a range of substrates.[12]

EntryIsatylidene-malononitrile (R¹)2-Ethylidene 1,3-indandione (R²)Yield (%)d.r.Reference
1HH85>20:1[12]
25-BrH92>20:1[12]
35-ClH88>20:1[12]
4H5-Me82>20:1[12]
5H5-Cl86>20:1[12]

Strategy 3: Metal-Free Dearomative 1,6-Conjugate Addition

A highly innovative and efficient strategy for constructing spiro[2.5]octane systems involves the dearomatization of phenolic derivatives. This particular approach utilizes para-quinone methides as substrates in a one-pot reaction that proceeds under mild, metal-free conditions to generate spiro[2.5]octa-4,7-dien-6-ones with multiple consecutive quaternary centers.[13]

Mechanistic Rationale

The reaction is initiated by the 1,6-conjugate addition of a nucleophile (in this case, derived from a malonate derivative) to the para-quinone methide. This key step disrupts the aromaticity of the phenyl ring, creating a dearomatized intermediate. This is immediately followed by an intramolecular cyclization (an Sɴ2-type reaction), where the newly formed enolate attacks an adjacent electrophilic center, forging the cyclopropane ring and establishing the spiro[2.5]octane core. The entire sequence is highly efficient and atom-economical.

Dearomatization Mechanism Start p-Quinone Methide + Nucleophile (Ylide) Step1 1,6-Conjugate Addition Start->Step1 Intermediate Dearomatized Enolate Intermediate Step1->Intermediate Step2 Intramolecular Cyclopropanation (Sɴ2) Intermediate->Step2 Product Spiro[2.5]octa-4,7-dien-6-one Product Step2->Product

Caption: Key steps in the dearomative synthesis of spiro[2.5]octanes.

Application Protocol: Synthesis of Spiro[2.5]octa-4,7-dien-6-ones

This protocol is adapted from the work of Reddy and co-workers.[13]

Materials:

  • para-Quinone methide (1.0 equiv)

  • Dimethyl (2-bromo-2-nitroethyl)malonate (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask, add the para-quinone methide (1.0 equiv) and dimethyl (2-bromo-2-nitroethyl)malonate (1.2 equiv).

  • Solvent and Base: Add acetonitrile as the solvent, followed by potassium carbonate (2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes, which can be confirmed by TLC analysis.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the inorganic base. Wash the Celite pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired spiro[2.5]octa-4,7-dien-6-one.

Substrate Scope & Performance

This method is highly effective for a variety of substituted para-quinone methides, consistently delivering high yields under exceptionally mild conditions.[13]

Entrypara-Quinone Methide SubstituentsTime (min)Yield (%)Reference
1R¹=t-Bu, R²=t-Bu1595[13]
2R¹=Ph, R²=Ph2092[13]
3R¹=Me, R²=Me3089[13]
4R¹=t-Bu, R²=Ph2094[13]

Conclusion and Future Outlook

The synthesis of spiro[2.5]octane derivatives has been significantly advanced through the development of diverse and powerful catalytic methodologies. Established transition-metal catalysis, particularly with rhodium(II), provides reliable and high-yielding routes through well-understood carbene intermediates. Concurrently, the field of organocatalysis offers metal-free, environmentally benign alternatives capable of constructing complex spirocyclic architectures with exceptional stereocontrol via intricate cascade reactions. Furthermore, novel strategies based on dearomatization are pushing the boundaries of efficiency, enabling rapid access to these valuable scaffolds under remarkably mild conditions.

For researchers and drug development professionals, the choice of method will depend on factors such as desired substitution patterns, stereochemical requirements, and scalability. The continued exploration of new catalysts, reaction pathways, and substrate classes will undoubtedly unlock even more efficient and selective syntheses of spiro[2.5]octanes, paving the way for the discovery of next-generation therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Spiro[2.5]octane-4,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Spiro[2.5]octane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this valuable spirocyclic building block. Drawing from established protocols and mechanistic principles, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yield and Side Product Formation

This section addresses specific problems you might be encountering during the synthesis of this compound, which is commonly prepared via an intramolecular Dieckmann-type condensation of a suitable precursor like methyl 3-(1-acetylcyclopropyl)propionate.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis are a common issue and can often be traced back to several key factors related to the reaction conditions and reagents. The primary synthetic route involves a base-mediated intramolecular cyclization, and its efficiency is highly sensitive to a number of variables.

Potential Cause 1: Ineffective Deprotonation or Inactive Base

The crucial step in the Dieckmann condensation is the deprotonation of the α-carbon to the ester group to form an enolate. If the base is not strong enough or has lost its activity, this initial step will be inefficient, leading to a poor yield.

  • Expert Insight: Sodium hydride (NaH) is a commonly used strong base for this transformation. However, it is highly reactive and can be deactivated by moisture. It is essential to use a fresh, high-quality dispersion of NaH and ensure all solvents and glassware are rigorously dried.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh bottle of sodium hydride (60% dispersion in mineral oil is common). Old or improperly stored NaH can have a layer of sodium hydroxide on the surface, which is a much weaker base and can introduce water into the reaction.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Consider Alternative Bases: If NaH consistently gives poor results, consider other strong, non-nucleophilic bases. Potassium tert-butoxide (KOtBu) is an excellent alternative that is often more soluble in organic solvents. Lithium diisopropylamide (LDA) is another powerful, non-nucleophilic base, though it typically requires low temperatures.

Potential Cause 2: Suboptimal Reaction Temperature and Time

The reaction temperature profile is critical. The initial enolate formation is often performed at room temperature, followed by heating to promote the intramolecular cyclization.

  • Expert Insight: The protocol outlined by ChemicalBook specifies an initial reaction with NaH at room temperature for one hour, followed by the addition of dimethylformamide (DMF) and heating to 70°C for 8 hours[1]. Deviations from this can impact the yield. Too low a temperature may not provide enough energy for the cyclization to proceed efficiently, while excessively high temperatures can lead to side reactions and decomposition.

  • Troubleshooting Steps:

    • Optimize Temperature: If the yield is low, consider a systematic optimization of the heating temperature. A range of 60-80°C is a good starting point.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a small-scale quench followed by GC-MS analysis to monitor the disappearance of the starting material and the appearance of the product over time. This will help determine the optimal reaction time and whether the reaction is stalling or the product is decomposing.

Potential Cause 3: Impurities in the Starting Material

The purity of the starting material, methyl 3-(1-acetylcyclopropyl)propionate, is paramount. Impurities can interfere with the reaction in several ways.

  • Expert Insight: Acidic impurities can quench the base, reducing its effective stoichiometry. Other reactive impurities could lead to the formation of side products, complicating purification and lowering the yield of the desired product.

  • Troubleshooting Steps:

    • Purify the Starting Material: If the purity of your starting material is questionable, consider purifying it by vacuum distillation or column chromatography before use.

    • Verify Starting Material Synthesis: If you are synthesizing the starting material yourself, ensure that the final purification steps are robust. The synthesis of related compounds like methyl 3-cyclopropyl-3-oxopropanoate is known to require high purity for subsequent reactions[2].

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

The formation of side products is a common cause of low yields. In the Dieckmann condensation, several side reactions can occur.

Potential Side Reaction 1: Intermolecular Condensation

If the intramolecular cyclization is slow, the enolate of one molecule can react with the ester of another molecule, leading to oligomeric or polymeric byproducts.

  • Expert Insight: This is more likely to occur at high concentrations. While the reaction needs to be concentrated enough to favor the intramolecular pathway, excessive concentration can promote intermolecular reactions.

  • Troubleshooting Steps:

    • Optimize Concentration: The reported protocol uses approximately 0.32 mol of starting material in 1 L of THF, which is a relatively dilute condition that should favor the intramolecular reaction. If you are using a higher concentration, try diluting the reaction mixture.

Potential Side Reaction 2: Reaction with Solvent (DMF)

Sodium hydride can react with DMF, especially at elevated temperatures. This can lead to the formation of byproducts and consume the base.

  • Expert Insight: DMF can be reduced by NaH to form sodium (dimethylamino)methanolate and dimethylamine[3]. These can then react with other components in the reaction mixture. The combination of NaH and DMF can also have thermal stability issues and lead to exothermic decomposition[4].

  • Troubleshooting Steps:

    • Controlled Addition of DMF and Heating: Add the DMF after the initial enolate formation at room temperature, and then gently heat the reaction mixture. This can minimize the direct reaction between NaH and DMF.

    • Consider Alternative Solvents: If side reactions involving DMF are suspected, consider running the reaction in a higher-boiling ether solvent like dioxane, or using a different co-solvent.

Potential Side Reaction 3: Cleavage of the β-keto Ester Product (Reverse Dieckmann)

The Dieckmann condensation is a reversible reaction. If the product is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting materials.

  • Expert Insight: The final product, this compound, has acidic protons between the two carbonyl groups. A strong base will deprotonate this product, shifting the equilibrium towards the cyclized product. This is why a stoichiometric amount of base is required[5].

  • Troubleshooting Steps:

    • Ensure Stoichiometric Base: Use at least one full equivalent of an active strong base.

    • Proper Quenching: The reaction should be quenched by carefully adding acid to a cooled mixture to protonate the enolate and isolate the final product.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in this reaction?

A1: DMF is a polar aprotic solvent that is often used as a co-solvent in reactions involving sodium hydride. Its primary roles in this synthesis are likely to:

  • Increase Solubility: It can help to dissolve intermediates and reagents, facilitating the reaction.

  • Increase Reaction Rate: Its high polarity can stabilize charged intermediates and transition states, potentially accelerating the cyclization step. However, as noted in the troubleshooting section, DMF can also react with strong bases like NaH, so its use requires careful temperature control[3][6].

Q2: How should I purify the final product, this compound?

A2: The most common method for purifying this compound is column chromatography on silica gel[1]. A typical eluent system is a mixture of a non-polar solvent like methylene chloride and a more polar solvent like ethanol (e.g., 9:1 ratio of methylene chloride to ethanol)[1]. The product can then be isolated as a white crystalline solid by concentrating the appropriate fractions. Recrystallization from a suitable solvent system may also be an effective purification method.

Q3: Can I use a different base than sodium hydride?

A3: Yes, other strong, non-nucleophilic bases can be used. The choice of base is a critical parameter in Claisen-type condensations[7].

  • Potassium tert-butoxide (KOtBu): This is a strong, sterically hindered base that is often a good alternative to NaH. It has better solubility in many organic solvents.

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): While these are strong bases, they are also nucleophilic and can potentially lead to transesterification if your starting material is a different ester. Since the starting material is a methyl ester, NaOMe in methanol could be a viable option, but care must be taken to use anhydrous conditions to prevent hydrolysis[8].

  • Lithium Diisopropylamide (LDA): This is a very strong, non-nucleophilic base that is typically used at low temperatures to favor kinetic enolate formation. It could be an option if other bases fail, but would require significant changes to the reaction temperature profile.

Q4: What is the detailed mechanism for the synthesis of this compound?

A4: The synthesis proceeds through a Dieckmann condensation mechanism, which is an intramolecular version of the Claisen condensation. The key steps are:

  • Enolate Formation: A strong base (e.g., NaH) removes an acidic proton from the α-carbon of the ester group in methyl 3-(1-acetylcyclopropyl)propionate.

  • Intramolecular Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the carbonyl carbon of the ketone within the same molecule.

  • Cyclization and Elimination: This attack forms a six-membered ring intermediate. The subsequent collapse of this intermediate eliminates the methoxide leaving group.

  • Deprotonation of the Product: The resulting β-diketone product is acidic and is deprotonated by the base. This step is crucial as it drives the reaction to completion.

  • Protonation upon Workup: An acidic workup protonates the enolate to yield the final this compound product.

Data Presentation

Table 1: Comparison of Common Bases for Dieckmann Condensation

BasepKa of Conjugate AcidTypical SolventKey CharacteristicsPotential Issues
Sodium Hydride (NaH)~35THF, Dioxane, DMFStrong, non-nucleophilic, heterogeneous.Moisture sensitive, can act as a reducing agent, potential for thermal runaway with DMF[3][4].
Potassium tert-Butoxide (KOtBu)~19t-Butanol, THFStrong, sterically hindered, good solubility.Can be hygroscopic, may promote elimination reactions in some cases.
Sodium Ethoxide (NaOEt)~16EthanolStrong, commonly used, inexpensive.Nucleophilic, can cause transesterification if the ester is not an ethyl ester.
Lithium Diisopropylamide (LDA)~36THFVery strong, sterically hindered, non-nucleophilic.Requires low temperatures (-78 °C), moisture sensitive, must be freshly prepared or titrated.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a procedure reported by ChemicalBook and represents a common method for this synthesis[1].

Materials:

  • Methyl 3-(1-acetylcyclopropyl)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • 2 N Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate

  • Silica gel for column chromatography

  • Methylene chloride

  • Ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 14.3 g (0.32 mol) of sodium hydride (60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully evaporate the hexane under a stream of nitrogen.

  • Add 1 L of anhydrous THF to the flask.

  • Dissolve 74.5 g (0.32 mol) of methyl 3-(1-acetylcyclopropyl)propionate in THF and add it dropwise to the sodium hydride suspension at room temperature with stirring.

  • Stir the mixture at room temperature for 1 hour. Hydrogen gas will be evolved.

  • Add 200 ml of anhydrous DMF to the reaction mixture.

  • Heat the mixture to 70°C and stir for 8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the THF in vacuo.

  • Pour the residue into 2 N hydrochloric acid and extract with diethyl ether.

  • Dry the combined organic phases over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a mixture of methylene chloride and ethanol (e.g., 9:1) as the eluent.

  • Concentrate the fractions containing the pure product to obtain this compound as white crystals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat Methyl 3-(1-acetylcyclopropyl)propionate enolate_formation Enolate Formation (Room Temp, 1 hr) start_mat->enolate_formation na_h Sodium Hydride (60% in oil) na_h->enolate_formation thf Anhydrous THF thf->enolate_formation cyclization Intramolecular Cyclization (Add DMF, 70°C, 8 hrs) enolate_formation->cyclization quench Acidic Quench (2N HCl) cyclization->quench extraction Extraction (Diethyl Ether) quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Spiro[2.5]octane-4,6-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Spiro[2.5]octane-4,6-dione isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable spirocyclic compounds. Drawing from established methodologies and expert insights, this resource provides practical troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your purification workflows.

Introduction to the Challenge

This compound and its derivatives are important building blocks in medicinal chemistry.[1][2] However, their synthesis often results in a mixture of isomers, such as diastereomers or enantiomers, which can possess distinct biological activities. The subtle structural differences between these isomers, often leading to very similar physical and chemical properties, make their separation a significant challenge.[3][4] This guide will address these purification hurdles with scientifically grounded solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound isomers in a question-and-answer format.

Question 1: My column chromatography separation of this compound isomers is showing poor resolution, with overlapping peaks. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution in column chromatography of isomers is a frequent issue, typically stemming from insufficient selectivity of the stationary phase or a suboptimal mobile phase composition. The close polarity of isomers demands a highly optimized system.

Probable Causes & Solutions:

Probable Cause Explanation Suggested Solution
Inadequate Stationary Phase Standard silica gel may not have the required selectivity to differentiate between the subtle structural differences of the isomers.Consider using a different stationary phase. For diastereomers, high-performance liquid chromatography (HPLC) with a more specialized column, such as a phenyl or cyano-bonded phase, can offer different selectivity. For enantiomers, a chiral stationary phase is necessary.[4][5]
Suboptimal Mobile Phase The eluent system may not be providing enough differentiation in the partitioning of the isomers between the stationary and mobile phases.Systematically screen different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[6][7] Fine-tuning the ratio of these solvents is critical. Isocratic elution with a carefully optimized solvent mixture often yields better results for closely related isomers than a steep gradient.[8]
Column Overloading Applying too much crude sample to the column can lead to band broadening and overlapping peaks, even with an optimized mobile phase.Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase for challenging separations.
Flow Rate is Too High A high flow rate reduces the number of theoretical plates and limits the interaction time between the isomers and the stationary phase, leading to decreased resolution.Decrease the flow rate to allow for better equilibration and improved separation.

Question 2: I am attempting to purify my this compound product by crystallization, but I am either getting an oil, or the resulting crystals are not of high purity. What can I do?

Answer:

Crystallization is a powerful purification technique, but its success is highly dependent on solubility, nucleation, and crystal growth kinetics. Oiling out or obtaining impure crystals are common problems.

Probable Causes & Solutions:

Probable Cause Explanation Suggested Solution
Inappropriate Solvent System The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the compound to crash out as an oil.Screen a variety of solvents with different polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] Consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling promotes rapid nucleation and can trap impurities within the crystal lattice, or lead to the formation of an amorphous solid or oil.Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer. Slow cooling encourages the growth of larger, more ordered, and purer crystals.
Presence of Impurities Impurities can inhibit crystal formation or co-crystallize with the desired product.If the crude product is very impure, consider a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting crystallization.[9]
Supersaturation Issues The solution may be too concentrated, leading to rapid precipitation as an oil.Use a more dilute solution to slow down the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for separating this compound diastereomers?

A1: For diastereomers, which have different physical properties, flash column chromatography on silica gel is a good starting point due to its simplicity and scalability.[7][10] Begin with a solvent system like hexane/ethyl acetate and optimize the ratio using thin-layer chromatography (TLC) to achieve a good separation of spots. If this does not provide baseline separation, moving to a semi-preparative HPLC system with a more specialized column is the next logical step.[5]

Q2: How can I confirm the purity and identity of my separated isomers?

A2: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity.[11] To confirm the identity and stereochemistry of the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially NOESY for stereochemical assignment) and X-ray crystallography are the most definitive methods.[6]

Q3: Are there any non-chromatographic methods for separating enantiomers of this compound?

A3: Yes. While chiral chromatography is the most common method, classical resolution via diastereomeric salt formation can be effective. This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered from the separated salt.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation

This protocol provides a step-by-step guide for the separation of diastereomeric this compound isomers.

1. Mobile Phase Optimization via TLC:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
  • The optimal mobile phase should provide a good separation of the spots with Rf values between 0.2 and 0.5.

2. Column Packing:

  • Select a column of appropriate size for the amount of sample to be purified.
  • Pack the column with silica gel using a slurry method with the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[8]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized mobile phase.
  • Collect fractions and monitor the separation by TLC.
  • Combine the fractions containing the pure isomers.

5. Solvent Removal:

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified isomers.

Protocol 2: Recrystallization for Final Polishing

This protocol is for enhancing the purity of an already enriched isomer fraction.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the enriched isomer in a potential solvent with heating.
  • Allow the solution to cool to room temperature and then in an ice bath.
  • A suitable solvent will result in the formation of crystals.

2. Dissolution:

  • Dissolve the bulk of the enriched isomer in a minimal amount of the chosen hot solvent.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Troubleshooting Workflow for Poor Chromatographic Resolution

troubleshooting_workflow start Poor Resolution of Isomers check_tlc Re-optimize Mobile Phase on TLC? start->check_tlc change_phase Change Stationary Phase (e.g., Phenyl, Cyano) check_tlc->change_phase No reduce_load Reduce Sample Load check_tlc->reduce_load Yes success Improved Separation change_phase->success reduce_flow Decrease Flow Rate reduce_load->reduce_flow reduce_flow->success

Caption: A logical workflow for troubleshooting poor isomer separation in column chromatography.

General Purification Strategy for this compound Isomers

purification_strategy crude Crude this compound Isomer Mixture flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom hplc_check Purity Check by HPLC flash_chrom->hplc_check diastereomers Separated Diastereomers hplc_check->diastereomers Diastereomers Separated chiral_chrom Chiral Chromatography hplc_check->chiral_chrom Enantiomers Present recrystallization Recrystallization diastereomers->recrystallization pure_product High Purity Isomer recrystallization->pure_product enantiomers Separated Enantiomers chiral_chrom->enantiomers enantiomers->pure_product

Caption: A comprehensive strategy for the purification of this compound isomers.

References

improving the stability of Spiro[2.5]octane-4,6-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiro[2.5]octane-4,6-dione

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this unique spirocyclic compound. As a molecule combining a strained cyclopropane ring with a reactive 1,3-dione system, its stability in solution can be a critical factor for successful experimental outcomes.

This document provides insights grounded in established chemical principles and data from analogous structures to ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you may encounter with this compound during your research.

Issue 1: Rapid Degradation of Compound in Protic Solvents (e.g., Methanol, Water)

Symptoms:

  • Disappearance of the parent compound peak in HPLC or LC-MS analysis over a short period.

  • Appearance of one or more new, more polar peaks.

  • Inconsistent results in biological or chemical assays.

Root Cause Analysis: The 1,3-dione moiety in this compound is susceptible to nucleophilic attack, particularly by water or other protic solvents. This can lead to a hydrolysis-like reaction, causing the cleavage of the cyclohexane ring. This reactivity is a known characteristic of cyclic 1,3-diones, which can be sensitive to both pH and temperature.[1] The presence of the spiro-fused cyclopropane ring may also influence the reactivity of the dione system.

Investigative Workflow:

cluster_0 Troubleshooting: Degradation in Protic Solvents A Symptom: Rapid Degradation Observed B Step 1: Confirm Degradation Run time-course analysis (HPLC/LC-MS) at T=0 and T=4h. A->B C Step 2: Assess Solvent Effect Prepare solutions in aprotic solvent (e.g., ACN, THF, Dioxane) and re-run time-course. B->C Degradation Confirmed G Step 3: Evaluate pH Impact If aqueous buffer is required, prepare solutions at pH 6.0, 7.4, and 8.5. Analyze immediately and after 4h. B->G If aqueous solution is necessary D Degradation Persists C->D No Improvement E Degradation Slows or Stops C->E Improvement D->G K Consider other factors: Light exposure, oxygen, container material. D->K F Conclusion: Protic solvent is the primary cause. Switch to aprotic solvents for stock and working solutions. E->F H Stable at Neutral/Acidic pH G->H I Unstable at Basic pH G->I J Conclusion: Compound is base-labile. Maintain pH < 7.4 during experiments. H->J Maintain optimal pH I->J Avoid basic conditions

References

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and serve as valuable scaffolds in medicinal chemistry.[1] However, their synthesis, particularly the stereoselective formation of the spirocenter, presents significant challenges.[2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you with the principles for rational reaction design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding spirocyclization reactions.

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields are a common hurdle in spirocyclization.[5] A systematic approach to troubleshooting is recommended.[6] The primary factors to consider are:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. Systematically screen these parameters. Some reactions benefit from lower temperatures to minimize side products, while others require more thermal energy to overcome activation barriers.[7]

  • Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be optimal. It is crucial to screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, the choice of Mandyphos ligands can dramatically affect both yield and enantioselectivity.[7][8]

  • Starting Material Purity: Impurities can poison the catalyst or lead to unwanted side reactions. Ensure the purity of your starting materials through techniques like recrystallization or column chromatography.[6]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[7] Monitor the reaction progress over time to check for product degradation. If observed, consider milder workup procedures or shorter reaction times.[9]

Q2: I'm observing poor diastereoselectivity. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a critical challenge.[10][11] The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state energies, thereby affecting diastereoselectivity.[11][12][13] Screening a range of solvents with varying polarities is highly recommended.[11]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its associated ligands play a pivotal role in dictating the facial selectivity of the cyclization. For asymmetric reactions, screening different chiral ligands is essential.[2][3][4][10]

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which is typically the more diastereomerically pure one.[11]

  • Substrate Sterics: The steric bulk on your reacting partners can influence the approach trajectory of the cyclization. While not always feasible, minor modifications to the substrate can sometimes lead to significant improvements in diastereoselectivity.[11]

Q3: What are some common side reactions in spirocyclization and how can I minimize them?

A3: Common side reactions include intermolecular reactions, elimination, and rearrangements of intermediates.[14] To minimize these:

  • High-Dilution Conditions: To favor the desired intramolecular spirocyclization over intermolecular side reactions, running the reaction at high dilution is a standard strategy.

  • Protecting Groups: Sensitive functional groups that might interfere with the reaction should be protected.

  • Careful Selection of Reaction Conditions: Optimization of temperature and catalyst can help steer the reaction away from pathways leading to elimination or rearrangement.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for more complex experimental challenges.

Guide 1: Low or No Product Yield

Problem: After setting up my spirocyclization reaction and letting it run for the prescribed time, TLC and/or LC-MS analysis shows little to no formation of the desired spirocyclic product.

Causality Analysis: A lack of product formation points to several potential issues, from fundamental setup errors to more complex mechanistic hurdles like an unexpectedly high activation energy or catalyst inhibition.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.

Detailed Protocols:

Step 1: Verify Reaction Setup & Reagent Quality

  • Glassware and Atmosphere: Ensure all glassware was properly dried and the reaction was conducted under a sufficiently inert atmosphere (e.g., nitrogen or argon), especially if using air- or moisture-sensitive reagents.[6]

  • Reagent Stoichiometry and Quality: Double-check all calculations.[6] Ensure that reagents are of good quality; some may need to be purified or freshly prepared.

Step 2: Assess Starting Material Purity

  • Analysis: Re-analyze your starting materials by NMR, LC-MS, or other appropriate techniques to confirm their identity and purity.

  • Purification: If impurities are detected, purify the starting materials.

Step 3: Systematic Parameter Screening A systematic approach to optimizing reaction parameters is crucial.[16]

Table 1: Example of a Solvent Screening Protocol

EntrySolventDielectric Constant (ε)PolarityExpected Outcome Influence
1Dichloromethane (DCM)9.1Polar AproticOften a good starting point, can favor ionic cyclization.[12]
2Toluene2.4NonpolarMay favor less polar transition states.
3Tetrahydrofuran (THF)7.6Polar AproticCoordinating solvent, can interact with cationic intermediates, potentially promoting elimination.[12][14]
4Acetonitrile (ACN)37.5Polar AproticHighly polar, can stabilize charged intermediates.
51,4-Dioxane2.2NonpolarCan be a good alternative to other nonpolar solvents.
  • Catalyst and Ligand: If applicable, screen different catalysts and ligands. Small changes in the ligand's steric or electronic properties can have a profound impact.[8] For example, in asymmetric synthesis, different chiral phosphoric acids or metal complexes can be tested.[2][3][4][11]

  • Temperature: Vary the reaction temperature in a systematic manner (e.g., 0 °C, room temperature, 50 °C, 80 °C).[17][18]

Step 4: In-depth Reaction Monitoring

  • Time Course Analysis: Take aliquots from the reaction mixture at different time points and analyze them by TLC or LC-MS. This can help determine if the reaction is stalling or if the product is forming and then decomposing.[7][19]

Guide 2: Poor Diastereoselectivity

Problem: My reaction produces the desired spirocycle, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Causality Analysis: Low diastereoselectivity arises from small energy differences between the transition states leading to the different diastereomers.[10] The goal of optimization is to increase this energy gap.

Optimization Strategies:

1. Solvent Tuning: The solvent can have a dramatic effect on the transition state geometry.[12][13] A thorough solvent screen (see Table 1) is often the first and most effective step.

2. Temperature Variation: As a general rule, lower temperatures increase selectivity.[11]

  • Experimental Protocol: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the d.r. at each point. Be aware that lower temperatures will also decrease the reaction rate.

3. Catalyst/Ligand Modification: In catalyzed reactions, the catalyst is the primary controller of stereoselectivity.

  • Ligand Screening: For metal-catalyzed reactions, screen a library of ligands with varying steric bulk and electronic properties. For example, in Diels-Alder spirocyclizations, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to effectively control stereo- and regioselectivity.[2][3][4]

  • Organocatalysis: In organocatalyzed reactions, subtle changes to the catalyst backbone can have a large impact on selectivity.

Table 2: Example of Ligand Effect on Enantioselectivity in Ni-catalyzed Spirocyclization

LigandYield (%)Enantiomeric Excess (e.e., %)
SL-M001-15284
SL-M009-16783
Data adapted from a representative nickel-catalyzed enantioselective lactone α-spirocyclization.[8]

4. Additives: In some cases, additives can influence the reaction environment and improve selectivity. For instance, acid additives like benzoic acid have been shown to influence the diastereoselectivity of certain cycloaddition reactions.[11]

Workflow for Improving Diastereoselectivity:

References

Technical Support Center: Troubleshooting Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of spirocyclic systems. Spiro compounds, with their rigid three-dimensional structures, are invaluable scaffolds in medicinal chemistry and natural product synthesis.[1] However, controlling the relative stereochemistry at the spirocyclic center and adjacent chiral centers is a frequent and significant challenge.

This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimental work. Our goal is to not only offer solutions but also to explain the underlying principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles and General Troubleshooting

Question 1: I'm obtaining a low diastereomeric ratio (d.r.) in my spirocyclization reaction. What are the primary factors I should investigate?

Answer: A low diastereomeric ratio is a common hurdle in spiro compound synthesis and indicates that the energy difference between the transition states leading to the different diastereomers is small. To address this, a systematic optimization of reaction parameters is crucial. The key factors influencing diastereoselectivity are:

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[2] A thorough screening of temperatures, from deep cooling (e.g., -78 °C) to elevated temperatures, is a recommended first step.

  • Solvent: The solvent can significantly influence the stability of the transition states through polarity, viscosity, and hydrogen-bonding capabilities.[2] A change in solvent can sometimes even reverse the diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like THF or acetonitrile, and protic solvents like methanol).

  • Catalyst/Reagent: In catalyzed reactions, the choice of catalyst is paramount. For non-catalyzed reactions, the nature of the reagents is still influential. In acid-catalyzed spiroketalizations, for instance, screening various Lewis or Brønsted acids with different steric and electronic properties can be effective.[3]

  • Substrate Control: The steric and electronic properties of the substituents on your substrate can dictate the facial selectivity of the cyclization. Modifying a directing group to be more sterically demanding can effectively block one approach of the reacting partners, thereby improving the diastereomeric ratio.[3][4]

Below is a logical workflow for troubleshooting low diastereoselectivity.

Caption: A general workflow for troubleshooting low diastereoselectivity.

Section 2: Catalyst and Reagent-Mediated Selectivity

Question 2: I am using an organocatalyst for my spirocyclization, but the diastereoselectivity is poor. How can I improve it?

Answer: Organocatalysis is a powerful tool for stereoselective spirocyclization; however, achieving high diastereoselectivity often requires careful optimization of the catalyst system and reaction conditions.[5][6] Here are several strategies to consider:

  • Catalyst Structure: The steric and electronic properties of the organocatalyst are critical. For secondary amine catalysts, for example, the steric bulk around the nitrogen can significantly influence the facial selectivity of the reaction.[5] It is often beneficial to screen a library of catalysts with systematic variations in their structure.

  • Co-catalysts and Additives: The addition of co-catalysts or additives, such as acids or bases, can dramatically alter the reaction pathway and improve selectivity. For instance, in some amine-catalyzed reactions, the choice of an acidic additive can be as important as the choice of the amine itself.[7]

  • Loading of the Catalyst: While it may seem straightforward, varying the catalyst loading can sometimes impact the diastereomeric ratio, especially if side reactions or catalyst deactivation pathways are at play.

The following table summarizes the effect of different organocatalysts on a model spiropyrazolone synthesis.

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Diphenylprolinol silyl ether>95:5low[5]
ProlineAldol product onlyN/A[5]
Secondary Amine IINo cyclizationN/A[5]

Question 3: My metal-catalyzed spirocyclization is not selective. What are the key parameters to tune?

Answer: In transition metal-catalyzed reactions, the ligand bound to the metal center is the primary determinant of stereoselectivity.[8][9]

  • Ligand Screening: A thorough screening of chiral ligands is the most effective approach. The bite angle, steric bulk, and electronic properties of the ligand all play a crucial role in shaping the chiral pocket around the metal center.

  • Metal Precursor: While the ligand is often the main focus, the choice of the metal precursor can also have an effect. Different counter-ions or oxidation states can influence catalyst activity and selectivity.

  • Reaction Additives: Additives can act as co-catalysts, scavengers for inhibitory species, or modify the active catalyst. For example, in some nickel-catalyzed spirocyclizations, the addition of a Lewis acid has been shown to improve enantioselectivity.[10][11]

Below is a schematic of a chiral ligand coordinating to a metal center, creating a chiral environment for the spirocyclization.

Caption: A simplified model of a chiral metal catalyst.

Section 3: Substrate-Based Strategies

Question 4: How can I use a chiral auxiliary to control the diastereoselectivity of my spirocyclization?

Answer: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[12][13] After the desired transformation, the auxiliary is cleaved and can often be recovered.[14]

  • Choosing the Right Auxiliary: The choice of chiral auxiliary is critical. Common auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives.[] The ideal auxiliary should provide high facial shielding, leading to a strong preference for one diastereomeric transition state.

  • Attachment and Cleavage: The conditions for attaching and removing the auxiliary must be mild enough to avoid racemization of the product or starting material.

  • Mechanism of Stereodirection: The auxiliary typically works by creating a sterically biased environment. For example, in an alkylation reaction of an enolate bearing an Evans' oxazolidinone auxiliary, one face of the enolate is effectively blocked by a bulky substituent on the auxiliary, forcing the electrophile to approach from the opposite face.[]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

  • Imide Formation: React the corresponding carboxylic acid with the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent (e.g., pivaloyl chloride) and a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a strong base (e.g., LDA or NaHMDS) to generate the corresponding Z-enolate.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed to completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify the product by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary using a suitable method, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the desired chiral product.

References

Technical Support Center: Scaling Up the Synthesis of Spiro[2.5]octane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[2.5]octane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important chemical intermediate. The information herein is curated from established synthetic protocols and practical field experience to ensure scientific integrity and successful experimental outcomes.

I. Overview of Synthetic Strategies

This compound is a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its synthesis typically involves the formation of the spirocyclic core through intramolecular condensation or cyclization reactions. The most common approaches start from derivatives of cyclopropane-1,1-dicarboxylic acid or involve a Dieckmann-like condensation.[3][4][5] A key precursor, cyclopropane-1,1-dicarboxylic acid, is often synthesized from diethyl malonate and 1,2-dihaloethane.[4][5][6]

The choice of synthetic route often depends on the scale of the reaction, available starting materials, and desired purity. While laboratory-scale syntheses may prioritize yield and purity through chromatographic methods, large-scale production necessitates a focus on process efficiency, cost-effectiveness, and minimizing hazardous reagents.[2]

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Spirocycle Formation cluster_2 Purification Diethyl Malonate Diethyl Malonate Cyclopropane-1,1-dicarboxylic acid derivative Cyclopropane-1,1-dicarboxylic acid derivative Diethyl Malonate->Cyclopropane-1,1-dicarboxylic acid derivative Alkylation 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Cyclopropane-1,1-dicarboxylic acid derivative Base Base Base->Cyclopropane-1,1-dicarboxylic acid derivative Precursor Cyclopropane-1,1-dicarboxylic acid derivative This compound This compound Precursor->this compound Intramolecular Condensation Crude Product This compound Purified Product Purified Product Crude Product->Purified Product Crystallization / Chromatography

Caption: General workflow for this compound synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials are derivatives of cyclopropane-1,1-dicarboxylic acid, such as the di-acid itself or its corresponding esters.[4][7][8] These precursors are typically prepared from the reaction of a malonic ester (e.g., diethyl malonate) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[5][6] An alternative route involves the intramolecular condensation of a suitably substituted propionate ester.[3]

Q2: What is the role of the base in the formation of the cyclopropane ring from malonic esters?

A2: The base, typically a strong alkoxide like sodium ethoxide, serves to deprotonate the acidic α-hydrogen of the malonic ester, forming a nucleophilic enolate.[9][10] This enolate then undergoes a double alkylation with the 1,2-dihaloethane in an intramolecular SN2 reaction to form the cyclopropane ring. The choice of base is critical; using an alkoxide that matches the ester groups of the malonate prevents unwanted transesterification side reactions.[11]

Q3: My reaction to form the cyclopropane-1,1-dicarboxylic acid derivative from diethyl malonate is giving low yields. What could be the issue?

A3: Low yields in this step can often be attributed to several factors:

  • Insufficient Base: Ensure at least two equivalents of a strong base are used to facilitate both deprotonations of the malonic ester.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.

  • Purity of Reagents: The purity of the malonic ester and the 1,2-dihaloethane is crucial. Impurities can interfere with the reaction.

  • Inefficient Mixing: On a larger scale, ensure efficient mixing to maintain a homogeneous reaction mixture.

Q4: What are the typical conditions for the final cyclization to form this compound?

A4: The cyclization is often a Dieckmann-like intramolecular condensation. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) with a strong base such as sodium hydride.[3] The reaction temperature may need to be elevated (e.g., 70°C) to drive the reaction to completion.[3]

Q5: How is the final product, this compound, typically purified?

A5: For laboratory-scale preparations, column chromatography over silica gel is a common method to obtain a high-purity product.[3] For larger-scale synthesis, where chromatography is less practical, recrystallization from a suitable solvent system is the preferred method. The choice of solvent will depend on the solubility profile of the product and any impurities.

III. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Incomplete Reaction or Low Conversion
Potential Cause Explanation Recommended Solution
Insufficient Base The deprotonation of the active methylene compound is a critical step. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.Use a strong, non-nucleophilic base like sodium hydride. Ensure at least stoichiometric amounts are used, and consider a slight excess to account for any moisture.
Low Reaction Temperature Intramolecular condensations often have a significant activation energy barrier and may require heating to proceed at a practical rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For the cyclization step, temperatures around 70°C have been reported to be effective.[3]
Poor Solvent Choice The solvent must be able to dissolve the reactants and be inert to the reaction conditions. It should also have a suitable boiling point for the desired reaction temperature.Aprotic polar solvents like THF and DMF are generally good choices for this type of condensation.[3] Ensure the solvent is anhydrous, as water will quench the base.
Reagent Degradation The starting materials or reagents may have degraded over time or due to improper storage.Use freshly opened or purified reagents. Verify the purity of starting materials by analytical techniques such as NMR or GC-MS before use.
Problem 2: Formation of Significant Side Products
Potential Cause Explanation Recommended Solution
Intermolecular Reactions At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.On a larger scale, it is crucial to maintain high dilution conditions, especially during the addition of the substrate to the base. This can be achieved by slow, controlled addition of the reactant solution.
Decarboxylation If the precursor is a gem-dicarboxylic acid, premature decarboxylation can occur, especially at elevated temperatures, leading to byproducts.[12][13][14]Perform the cyclization step under the mildest possible conditions. If the dicarboxylic acid is used, consider converting it to the more stable diester before cyclization.
Hydrolysis of Esters If water is present in the reaction mixture, it can lead to the hydrolysis of ester functionalities, forming carboxylates that may interfere with the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Problem 3: Difficulties with Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Product is an Oil The crude product may initially be an oil, making it difficult to handle and purify by crystallization.Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or changing the solvent system. If crystallization fails, column chromatography may be necessary.
Co-elution of Impurities During column chromatography, impurities with similar polarity to the product can co-elute, leading to impure fractions.Optimize the solvent system for chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one.
Emulsion during Workup During the aqueous workup, the formation of a stable emulsion can make phase separation difficult, leading to product loss.Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can help.

Troubleshooting Workflow

G Start Start Low Yield/Conversion Low Yield/Conversion Start->Low Yield/Conversion Check Base Check Base Strength & Stoichiometry Low Yield/Conversion->Check Base Yes Side Products Side Products Low Yield/Conversion->Side Products No Increase Temp Increase Reaction Temperature Check Base->Increase Temp Check Solvent Verify Solvent Anhydrous Increase Temp->Check Solvent Check Solvent->Side Products High Dilution Use High Dilution Conditions Side Products->High Dilution Yes Purification Issues Purification Issues Side Products->Purification Issues No Mild Conditions Use Milder Reaction Conditions High Dilution->Mild Conditions Inert Atmosphere Ensure Inert Atmosphere Mild Conditions->Inert Atmosphere Inert Atmosphere->Purification Issues Induce Crystallization Attempt to Induce Crystallization Purification Issues->Induce Crystallization Yes Success Success Purification Issues->Success No Optimize Chromatography Optimize Chromatography Conditions Induce Crystallization->Optimize Chromatography Break Emulsion Break Emulsion with Brine/Celite Optimize Chromatography->Break Emulsion Break Emulsion->Success

Caption: A troubleshooting decision tree for the synthesis.

IV. Scale-Up Considerations

Scaling up the synthesis of this compound from the lab bench to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Parameter Lab Scale Scale-Up Challenge Recommended Strategy
Reagent Addition Manual addition via syringe or dropping funnel.Maintaining controlled addition rates and managing exotherms.Use a calibrated pump for controlled addition. Implement a cooling system to manage any heat generated during the addition.
Mixing Magnetic stirrer.Achieving homogeneous mixing in a large reactor vessel.Use an overhead mechanical stirrer with an appropriately designed impeller to ensure efficient mixing.
Heat Transfer Heating mantle or oil bath.Efficient and uniform heating and cooling of a large reaction mass.Use a jacketed reactor with a temperature control unit to ensure precise and uniform temperature control.
Workup & Isolation Separatory funnel, rotary evaporator.Handling large volumes of solvents and performing extractions and distillations efficiently.Use a larger-scale extraction vessel and a wiped-film evaporator for solvent removal.
Purification Column chromatography.Chromatography is often not feasible or cost-effective at a large scale.Develop a robust crystallization procedure for purification. This may involve screening different solvents and optimizing cooling profiles.

V. References

  • ChemicalBook. This compound synthesis. --INVALID-LINK--

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. --INVALID-LINK--

  • Google Patents. Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. --INVALID-LINK--

  • ResearchGate. Synthesis of 1,1-cyclopropanedimethanol. --INVALID-LINK--

  • Chemsrc. Cyclopropane-1,1-dicarboxylic acid | CAS#:598-10-7. --INVALID-LINK--

  • MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. --INVALID-LINK--

  • Filo. What is a gem decarboxylic acid. --INVALID-LINK--

  • PubMed. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. --INVALID-LINK--

  • Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. --INVALID-LINK--

  • Shree Ganesh Remedies Limited. Cyclopropane-1,1-dicarboxylic acid-598-10-7. --INVALID-LINK--

  • ACS Publications. Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. --INVALID-LINK--

  • ACS Publications. Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. --INVALID-LINK--

  • ResearchGate. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. --INVALID-LINK--

  • Benchchem. identifying and minimizing side products in malonic ester synthesis. --INVALID-LINK--

  • Google Patents. Process for preparing spiro[2.5]octane-5,7-dione. --INVALID-LINK--

  • Google Patents. Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. --INVALID-LINK--

  • Master Organic Chemistry. Decarboxylation. --INVALID-LINK--

  • YouTube. Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. --INVALID-LINK--

  • Sciencemadness Discussion Board. Synthesis of malonic acid. --INVALID-LINK--

  • Organic Syntheses Procedure. Bicyclo[3.3.0]octane-2,6-dione. --INVALID-LINK--

  • Organic Chemistry Tutor. Malonic Ester Synthesis. --INVALID-LINK--

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. --INVALID-LINK--

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. --INVALID-LINK--

  • Wikipedia. Decarboxylation. --INVALID-LINK--

  • ResearchGate. Synthesis of spiro compounds from 5 and 1,4-dithiane-2,5-diol 6. --INVALID-LINK--

  • MDPI. (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. --INVALID-LINK--

  • ResearchGate. Isolation and identification of impurities in spironolactone. --INVALID-LINK--

  • Organic Chemistry Portal. Decarboxylation. --INVALID-LINK--

  • ResearchGate. A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. --INVALID-LINK--

References

Technical Support Center: Refinement of Crystallization Techniques for Spiro[2.5]octane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of Spiro[2.5]octane-4,6-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on the purification of this valuable synthetic intermediate. As a spirocyclic compound, its rigid structure can present unique crystallization challenges.[1] This guide provides in-depth, field-proven insights to help you overcome these hurdles and consistently produce high-purity crystalline material.

Critical Compound Properties for Crystallization

Before attempting any crystallization, it is crucial to understand the fundamental physical properties of your target compound. These parameters directly influence solvent selection and the thermodynamic conditions required for successful crystal growth.

PropertyValueSourceSignificance for Crystallization
CAS Number 280568-01-6[2][3]Unique identifier for ensuring you are working with the correct material.
Molecular Formula C₈H₁₀O₂[2][3]Influences polarity and potential for hydrogen bonding.
Molecular Weight 138.16 g/mol [2][4]Used for calculating molarity and assessing solubility.
Appearance White Crystalline Solid[2]The target morphology. Any deviation (e.g., off-white, amorphous) indicates impurities.
Melting Point 116-118 °C[2]A sharp melting point in this range indicates high purity. A broad or depressed range signifies impurities. This relatively high melting point is advantageous, as it minimizes the risk of "oiling out" in many common solvents.[5][6]

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the crystallization of this compound.

Q1: What is the most critical first step for a successful crystallization?

The choice of solvent is the single most important factor.[5] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][7][8] This differential solubility is the driving force for recrystallization.[9] A good starting point is to screen mid-polarity solvents like ethyl acetate, acetone, or isopropanol, given the dione structure.

Q2: My solution is clear and hot, but no crystals form upon cooling. What should I do?

This indicates that your solution is not sufficiently supersaturated.[5] Before making significant changes, try to induce nucleation using the following methods in order:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[5][8]

  • Add a Seed Crystal: If you have a previous batch of pure material, add a single, tiny crystal to the solution. This acts as a template, bypassing the initial energy barrier for nucleation.[5][6]

  • Reduce Solvent Volume: Carefully evaporate a small portion of the solvent using a gentle stream of nitrogen or by briefly re-heating. This increases the concentration, pushing it towards supersaturation.[5][6]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[5][8]

Q3: My compound separated as a liquid ("oiled out") instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when high levels of impurities are present.[5][10] To resolve this:

  • Reheat the entire mixture until the oil redissolves completely.

  • Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level slightly.[6]

  • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of warm water to ensure a gradual temperature drop.[6] This allows the solution to reach the saturation point at a temperature below the compound's melting point.

Q4: I obtained a fine powder or very thin needles, not the blocky crystals I need for X-ray diffraction. What went wrong?

This is typically a result of a high rate of nucleation followed by rapid crystal growth, which often traps impurities.[5][6] An ideal crystallization process should show initial crystal formation over several minutes and continue for 20 minutes or longer.[6] To promote the growth of larger, higher-quality crystals:

  • Decrease Supersaturation: Use a slightly larger volume of solvent so the solution is less concentrated.

  • Ensure Slow Cooling: Rapid cooling favors nucleation over slow, ordered growth. Insulate the flask to slow the cooling process significantly.

  • Consider a Different Solvent: Solvent polarity can influence crystal habit. Trying a different solvent system may yield different crystal morphologies.

Q5: My final yield after filtration is very low. How can I improve it?

A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[5][6]

  • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for 30-60 minutes after reaching room temperature can maximize recovery.

  • Recover from Mother Liquor: If you have not discarded the filtrate (mother liquor), you can try to recover more compound by boiling off a portion of the solvent and cooling again.[5][6]

In-Depth Troubleshooting & Optimization Guides

Guide 1: Systematic Solvent Selection Protocol

A logical, empirical approach to solvent selection is critical. Do not rely on guesswork.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the tube. The ideal solvent will not dissolve the compound at room temperature.[7] Shortlist solvents in which your compound is poorly soluble.

  • Solvent Addition (Hot): Gently heat the test tubes containing the shortlisted solvents in a warm water or sand bath. The compound should dissolve completely.[8]

  • Cooling: Allow the clear solutions to cool slowly to room temperature. Observe for crystal formation.

  • Selection: The best solvent is one that dissolves the compound completely when hot but provides a good yield of crystals upon cooling.

Table of Common Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Potential Issues
Heptane981.9Non-polar. Good for washing final crystals but unlikely to be a primary solvent.
Toluene1112.4May be a good "poor" solvent in a two-solvent system.
Diethyl Ether354.3Very volatile, makes handling difficult. May be too non-polar.
Dichloromethane409.1Volatile. Often a good solvent, but its low boiling point can lead to rapid evaporation and poor crystal quality.[11]
Ethyl Acetate776.0Good starting point. Mid-polarity, reasonable boiling point.
Acetone5621Often dissolves diones well, but its low boiling point can cause "crashing out."
Isopropanol8218Good candidate; higher boiling point allows for a wider temperature gradient.
Ethanol7824Often too polar, may have high solubility even when cold, leading to low yields.
Water10080Highly polar. Unlikely to dissolve the compound. Potentially useful as an anti-solvent.
Data sourced from general organic chemistry resources.[12]
Guide 2: Optimizing Crystal Growth - Controlling Nucleation and Rate

Once a suitable solvent is found, the next step is to control the cooling process to grow large, pure crystals. The diagram below outlines the decision-making process for troubleshooting crystal formation.

G cluster_outcomes Observation cluster_actions Troubleshooting Actions start Hot, Saturated, Clear Solution cool Cool Slowly to Room Temperature start->cool crystals Abundant, Well-formed Crystals cool->crystals no_xtal No Crystals Form cool->no_xtal oil Compound 'Oils Out' cool->oil collect Collect Crystals via Vacuum Filtration crystals->collect Success Path induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent 4. Cool in Ice Bath no_xtal->induce remediate_oil Remediate Oiling: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Much Slower oil->remediate_oil induce->cool Retry Cooling remediate_oil->cool Retry Cooling

Caption: Decision workflow for troubleshooting common crystallization outcomes.

Guide 3: Advanced Crystallization Techniques

If single-solvent methods fail, more advanced techniques may be required.

Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when your compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[7]

Protocol:

  • Dissolve this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or acetone).

  • While the solution is still hot, add a "poor" solvent (the anti-solvent, e.g., heptane or water) dropwise until the solution becomes faintly cloudy (turbid).[7] This indicates the point of saturation has been reached.

  • Add one or two drops of the hot "good" solvent to render the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will promote slow and controlled crystallization.

Vapor Diffusion

This is an excellent method for growing high-quality, X-ray suitable crystals from very small amounts of material.[11] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Solution of Compound in 'Good' Solvent anti_solvent Pool of Anti-Solvent ('Poor' Solvent) p1->p2 Vapor Diffusion

References

Validation & Comparative

A Comparative Guide to Spiro[2.5]octane-4,6-dione and Spiro[2.5]octane-5,7-dione for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage for designing molecules with precisely defined spatial arrangements. Among these, spirocyclic dicarbonyl compounds are of particular interest as versatile synthetic intermediates. This guide provides an in-depth comparison of two constitutional isomers: Spiro[2.5]octane-4,6-dione and Spiro[2.5]octane-5,7-dione. While both share the same molecular formula (C₈H₁₀O₂) and a spiro-fused cyclopropane and cyclohexane ring system, the differing placement of the ketone functionalities imparts distinct characteristics that are crucial for their application in targeted synthesis.

This document delves into the known synthetic pathways, physical properties, and a detailed, predictive analysis of the spectroscopic and reactive profiles of these two isomers. The comparison is grounded in fundamental principles of organic chemistry and supported by available data for these and analogous structures, providing researchers with a foundational understanding for their experimental designs.

Molecular Structure and Isomerism

The core difference between the two molecules lies in the position of the carbonyl groups on the cyclohexane ring relative to the spirocyclic cyclopropane.

  • This compound is a β-diketone where the two carbonyl groups are separated by a single methylene group at the C5 position.

  • Spiro[2.5]octane-5,7-dione is also a β-diketone, with the carbonyls flanking the C6 methylene group.

This seemingly subtle distinction has significant implications for the electronic environment of the acidic α-protons and the overall reactivity of the molecules.

Synthesis and Physicochemical Properties

While direct comparative studies are scarce, individual synthetic routes and some physical data have been reported, primarily in patent literature, underscoring their roles as key building blocks.

PropertyThis compoundSpiro[2.5]octane-5,7-dione
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight 138.16 g/mol [1]138.17 g/mol [2][3]
CAS Number 280568-01-6[1]893411-52-4[4][5]
Appearance White crystals[6]Not explicitly stated, likely a solid.
Melting Point 116-118 °C[6]Not available.
Primary Synthetic Route Intramolecular cyclization of methyl 3-(1-acetylcyclopropyl)propionate using a base like sodium hydride.[6]Intramolecular Claisen condensation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester.[7]
Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis[6]:

  • Dissolve methyl 3-(1-acetylcyclopropyl)propionate (0.32 mol) in 1 L of tetrahydrofuran (THF).

  • At room temperature, add sodium hydride (14.3 g of a 55% suspension in oil, 0.32 mol) portion-wise.

  • Stir the mixture for 1 hour.

  • Dilute the reaction mixture with 200 mL of dimethylformamide (DMF) and heat to 70 °C.

  • Maintain the temperature for 8 hours.

  • Remove THF under reduced pressure.

  • Pour the residue into 2 N hydrochloric acid and extract with diethyl ether.

  • Dry the organic phase over sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: methylene chloride:ethanol 9:1) to yield this compound as white crystals.

Synthesis_4_6_dione reactant Methyl 3-(1-acetylcyclopropyl)propionate reagents 1. NaH, THF 2. DMF, 70°C reactant->reagents Intramolecular Cyclization product This compound reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5,7-dione

This generalized protocol is derived from patent literature describing a Claisen condensation approach[7]:

  • Dissolve the appropriate [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium methoxide, to facilitate enolization and subsequent intramolecular cyclization.

  • Control the reaction temperature as required for the specific substrate and base.

  • After the reaction is complete, neutralize the mixture with an acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting crude Spiro[2.5]octane-5,7-dione, potentially via crystallization or chromatography.

Synthesis_5_7_dione reactant [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester reagents Base (e.g., NaOMe) Solvent (e.g., THF) reactant->reagents Intramolecular Claisen Condensation product Spiro[2.5]octane-5,7-dione reagents->product

Caption: General synthetic pathway for Spiro[2.5]octane-5,7-dione.

Spectroscopic Profile: A Predictive Comparison

Predicted ¹H NMR Spectra
  • This compound : The key diagnostic signal would be the protons of the C5 methylene group, which are positioned between two carbonyls. These α-protons are expected to be significantly deshielded and appear as a singlet at approximately 3.5-4.0 ppm. The protons on the cyclohexane ring (C7 and C8) would likely appear as complex multiplets in the range of 1.5-2.5 ppm. The cyclopropane protons are expected to be in the upfield region, typically below 1.5 ppm, as a complex multiplet.

  • Spiro[2.5]octane-5,7-dione : Similarly, the C6 methylene protons are α to both carbonyls and would give a characteristic singlet, likely in a similar range of 3.5-4.0 ppm. The methylene protons at C4 and C8 would be adjacent to one carbonyl group and are expected to resonate as triplets around 2.0-2.5 ppm. The cyclopropane protons would also be found in the upfield region, below 1.5 ppm.

Predicted ¹³C NMR Spectra
  • This compound : Two distinct carbonyl signals would be expected in the downfield region, likely between 200-210 ppm. The spiro carbon would be a quaternary signal at a unique chemical shift. The C5 methylene carbon, being α to two carbonyls, would appear around 50-60 ppm.

  • Spiro[2.5]octane-5,7-dione : This isomer would also show two carbonyl signals in the 200-210 ppm range. The key difference would be the chemical shifts of the methylene carbons on the cyclohexane ring, reflecting their proximity to the carbonyl groups.

Predicted IR Spectra

Both isomers are expected to show strong, characteristic C=O stretching absorptions in the region of 1700-1740 cm⁻¹. For β-diketones, this band can sometimes be split into two distinct peaks. The presence of the cyclopropane ring might be indicated by C-H stretching vibrations slightly above 3000 cm⁻¹.

Chemical Reactivity: A Comparative Analysis

The reactivity of both isomers is dominated by the chemistry of the β-diketone functionality.

Keto-Enol Tautomerism and Acidity

A fundamental property of β-diketones is their existence in equilibrium with their enol tautomers.[8][9] This equilibrium is crucial as it dictates the acidity of the α-protons and the nucleophilic character of the molecule.

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol [H⁺] or [OH⁻]

Caption: General equilibrium of keto-enol tautomerism.

For both this compound and Spiro[2.5]octane-5,7-dione, the methylene protons situated between the two carbonyl groups are significantly acidic (pKa typically in the range of 9-11 in aqueous solution) due to the resonance stabilization of the resulting enolate anion.

The rigid spirocyclic framework may influence the stability of the enol form. The planarity required for optimal conjugation in the enol tautomer might be sterically hindered to different extents in the two isomers, potentially leading to slight differences in their acidity and the position of the keto-enol equilibrium. Without experimental or computational data, it is difficult to definitively predict which isomer would be more acidic or have a higher enol content. However, factors such as ring strain and subtle conformational differences would play a role.

Enolate Formation and Reactivity

Treatment with a suitable base will readily deprotonate the central methylene group in both isomers to form a nucleophilic enolate. These enolates can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations.

Enolate_Reaction Diketone β-Diketone Enolate Enolate Anion (Nucleophile) Diketone->Enolate -H⁺ Base Base Base->Diketone Product α-Substituted β-Diketone Enolate->Product Electrophile Electrophile (E⁺) Electrophile->Enolate

Caption: General reactivity of β-diketone enolates with electrophiles.

The subtle structural differences between the two isomers could lead to variations in the stereochemical outcome of reactions involving their enolates, particularly with chiral electrophiles. The facial selectivity of the enolate attack could be influenced by the orientation of the cyclopropane ring relative to the enolate plane.

Metal Chelation

β-Diketones are excellent ligands for a wide variety of metal ions, forming stable chelate complexes. Both this compound and Spiro[2.5]octane-5,7-dione are expected to act as bidentate ligands through their two oxygen atoms. This property can be exploited in catalysis, materials science, and for the purification of these compounds.

Summary and Outlook

This compound and Spiro[2.5]octane-5,7-dione are two valuable isomers with a shared spirocyclic β-diketone motif. While their synthesis has been established, a detailed comparative study of their properties is a clear area for future research.

  • Key Knowns : Both are accessible synthetically, with Spiro[2.5]octane-5,7-dione noted as an important pharmaceutical intermediate.

  • Key Predictions : Their spectroscopic properties are expected to be distinguishable, primarily by the NMR signals of the cyclohexane ring protons. Their reactivity will be dominated by the acidic central methylene and the corresponding enolate, though subtle stereoelectronic differences may arise from the isomeric structures.

This guide provides a framework for researchers working with these compounds. The predictive analysis of their spectroscopic and reactive properties, combined with the detailed synthetic protocols, should facilitate their effective use in the synthesis of more complex molecular targets. Further experimental and computational studies are warranted to fully elucidate and exploit the distinct characteristics of these intriguing spirocyclic building blocks.

References

A Comparative Guide to the Biological Activity of Spiro[2.5]octane-4,6-dione and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Among the myriad of structural motifs, spirocycles have garnered significant attention from medicinal chemists. These unique three-dimensional structures, characterized by two rings sharing a single common atom, offer a rigid and conformationally constrained framework. This rigidity can translate into higher binding affinity and selectivity for biological targets, as the molecule is pre-organized for optimal interaction, minimizing the entropic penalty upon binding.[1] The inherent three-dimensionality of spirocycles also allows for the exploration of chemical space in a way that is not possible with more planar molecules, often leading to improved physicochemical properties and novel pharmacological activities.[2]

This guide provides a comparative analysis of the biological activity of Spiro[2.5]octane-4,6-dione alongside other well-established spirocyclic compounds. While experimental data on the biological activity of this compound itself is limited in the public domain, its unique carbocyclic scaffold presents an intriguing and underexplored area for therapeutic innovation.[3] By examining the proven biological activities of other spirocycles, we can infer the potential of the spiro[2.5]octane framework and outline a strategic path for its future investigation.

This compound: A Scaffold of Untapped Potential

This compound is a carbocyclic compound featuring a cyclopropane ring fused to a cyclohexane-1,3-dione ring. This compact and rigid structure holds promise for interacting with a variety of biological targets.

Synthesis of this compound:

A reported synthesis of this compound involves an intramolecular condensation reaction.[4]

  • Step 1: Starting Material: The synthesis commences with methyl 3-(1-acetylcyclopropyl)propionate.

  • Step 2: Cyclization: The starting material is dissolved in tetrahydrofuran and treated with sodium hydride to initiate an intramolecular Dieckmann condensation.

  • Step 3: Work-up and Purification: The reaction mixture is then warmed, and after completion, the tetrahydrofuran is removed. The residue is acidified and extracted with diethyl ether. The final product is purified by column chromatography to yield this compound as white crystals.[4]

The lack of extensive biological data for this compound makes it a "blank canvas" for biological screening. The diverse activities of other spiro compounds suggest that this scaffold could be a valuable starting point for the development of new therapeutic agents.

Comparative Analysis of Biological Activities: Learning from Established Spirocycles

To understand the potential of this compound, we will now delve into the demonstrated biological activities of other prominent spirocyclic scaffolds, namely spirooxindoles and spiro-pyrans.

Anticancer Activity: A Prominent Feature of Spiro Compounds

Many spirocyclic compounds have exhibited potent cytotoxic effects against a range of cancer cell lines. The rigid framework of these molecules allows for precise positioning of functional groups to interact with key oncogenic targets.

Comparative Data on Anticancer Activity of Spiro Compounds

Compound ClassSpecific Example(s)Cancer Cell Line(s)IC50 Value(s)
SpirooxindolesSpiro[indoline-pyrrolizin]-onesSKNSH (neuroblastoma)4.61 - 5.04 µM[5]
DispirooxindolesHCT116 (colorectal carcinoma)Selectively cytotoxic to p53+/+ cells[6]
Spiro[pyrrolidine-2,3′-oxindoles]A549 (lung), HepG2 (liver)34.99 - 86.53 µM
SpirocyclopropylthiooxindolesMCF-7 (breast), HCT116 (colorectal), SJSA-1 (osteosarcoma)0.82 - 2.05 µM[7]
Spiro-pyranopyrazolesNon-spiro pyranopyrazolesHep3b (hepatocellular carcinoma)Moderate to good activity

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test spiro compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathway: p53-MDM2 Interaction as a Target for Spirooxindoles

A significant number of spirooxindoles have been identified as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[6]

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and ubiquitinates Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 inhibits binding DNA_damage DNA Damage DNA_damage->p53 activates caption p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.

Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.

Antimicrobial Activity: Combating Drug Resistance with Spirocycles

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new classes of antibiotics. Spiro compounds have emerged as a promising source of novel antimicrobial agents.

Comparative Data on Antimicrobial Activity of Spiro Compounds

Compound ClassSpecific Example(s)Target Microorganism(s)MIC Value(s)
Spiro-4H-pyransIndole and cytosine containing derivativeStaphylococcus aureus, Streptococcus pyogenes32 - 64 µg/mL[8]
Spiro thiazolidinonesIsoniazid-condensed derivativesStaphylococcus aureus14 mm zone of inhibition[9]
Spiro-indolinesNovel synthesized derivativesStaphylococcus aureus2 µg/mL[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: The test spiro compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_and_reading Incubation & Reading Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Preparation of Standardized Inoculum Bacterial_Culture->Inoculum_Prep Compound_Stock Spiro Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculation of wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading caption Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Spirocyclic compounds have shown promise as anti-inflammatory agents, often by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Comparative Data on Anti-inflammatory Activity of Spiro Compounds

Compound ClassSpecific Example(s)AssayIC50 Value(s)
Spiro thiochromene–oxindolesNaphthalene thiol derivativesBSA denaturation assay127.48 - 285.81 µg/mL[10]
Spirocyclic lactonesLimonoidsNO production in RAW264.7 cells25.89% inhibition at 25 µM
QuinochalconesSaffloquinoside Aβ-glucuronidase release from PMNs54.3% inhibition at 10 µM

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

Protein denaturation is a well-established cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

  • Reaction Mixture: The reaction mixture consists of the test spiro compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using 1N hydrochloric acid.

  • Incubation: The samples are incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: Denaturation is induced by heating the samples at 57°C for 3 minutes.

  • Cooling and Turbidity Measurement: The samples are cooled, and the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 Diclofenac sodium is often used as a standard reference drug.

Logical Relationship: Screening Cascade for Anti-inflammatory Drug Discovery

anti_inflammatory_cascade cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models cluster_preclinical Preclinical Development Primary_Screen Primary Screen (e.g., BSA Denaturation Assay) Secondary_Screen Secondary Screen (e.g., COX/LOX Inhibition) Primary_Screen->Secondary_Screen Active Compounds Cell_Based_Assay Cell-Based Assay (e.g., NO production in Macrophages) Secondary_Screen->Cell_Based_Assay Potent Inhibitors Acute_Model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) Cell_Based_Assay->Acute_Model Promising Hits Chronic_Model Chronic Inflammation Model (e.g., Adjuvant-induced arthritis) Acute_Model->Chronic_Model Efficacious Compounds Tox_PK_PD Toxicology, Pharmacokinetics, and Pharmacodynamics Studies Chronic_Model->Tox_PK_PD Lead_Optimization Lead Optimization Tox_PK_PD->Lead_Optimization caption A typical screening cascade for the discovery of anti-inflammatory drugs.

Caption: A typical screening cascade for the discovery of anti-inflammatory drugs.

Future Directions and Conclusion: Unlocking the Potential of this compound

This guide has highlighted the significant and diverse biological activities of various spirocyclic compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is currently lacking, the wealth of information on other spirocycles provides a strong rationale for its investigation as a novel therapeutic scaffold.

The rigid, carbocyclic framework of this compound offers a unique three-dimensional canvas for the design of new bioactive molecules. Future research should focus on the synthesis of a library of this compound derivatives with diverse functional groups. These derivatives should then be subjected to a comprehensive biological screening cascade, starting with broad-spectrum cytotoxicity assays against a panel of cancer cell lines, followed by antimicrobial screening against clinically relevant pathogens, and in vitro anti-inflammatory assays.

The insights gained from the well-studied spirooxindoles and other spiro-heterocycles can guide the design of these derivatives. For instance, the incorporation of moieties known to interact with specific targets, such as the p53-MDM2 interface or bacterial enzymes, could be a promising starting point.

References

A Comparative Guide to the Structural Validation of Spiro[2.5]octane-4,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Structural Imperative in Spirocyclic Drug Candidates

Spiro[2.5]octane-4,6-dione and its derivatives represent a class of compounds of significant interest in medicinal chemistry. Their rigid, three-dimensional spirocyclic framework—fusing a cyclopropane and a cyclohexane ring—offers a unique scaffold for designing novel therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability.[1][2] However, the very structural complexity that makes these molecules attractive also presents a significant challenge: unambiguous structural validation. In drug development, absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.

This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of this compound derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, presenting an integrated workflow that leverages the strengths of each technique to build a self-validating, authoritative structural proof.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Connectivity in Solution

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, NMR is indispensable for confirming the core scaffold and determining the substitution patterns.

Expertise & Rationale: Why NMR is the First Step

We begin with NMR because it provides a detailed constitutional map of the molecule. While mass spectrometry gives the molecular weight, NMR reveals how the atoms are connected. For a spirocyclic system, this is critical. We need to confirm the presence of the cyclopropane and the 1,3-dione system on the cyclohexane ring, and precisely locate any substituents. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to build this picture from the ground up.

Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. This initial spectrum provides information on the number of distinct proton environments and their spin-spin coupling.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of non-equivalent carbon atoms. The chemical shifts are highly diagnostic, particularly for the spiro and carbonyl carbons.[5]

  • 2D NMR Acquisition (COSY): A Homonuclear Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton coupling networks (¹H-¹H J-coupling). This is crucial for tracing the connectivity of protons on the cyclohexane and cyclopropane rings.

  • 2D NMR Acquisition (HSQC/HMBC):

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for this scaffold. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are essential for connecting fragments (e.g., linking a substituent to the cyclohexane ring) and confirming the quaternary spiro carbon, which has no attached protons.

Data Interpretation: Key Spectroscopic Signatures

For a representative this compound, the following signals are characteristic:

Nucleus Typical Chemical Shift (ppm) Significance and Interpretation
¹³C (C=O) 195 - 210Deshielded signals characteristic of the two ketone functionalities.[5] Their equivalence (or non-equivalence) provides structural clues.
¹³C (Spiro C) 30 - 45A key quaternary carbon signal. Its presence is confirmed via HMBC correlations from adjacent protons.
¹³C (CH/CH₂) 20 - 60Signals corresponding to the carbons of the cyclohexane and cyclopropane rings.
¹H (Cyclohexane) 2.0 - 3.5Protons alpha to the carbonyl groups are typically deshielded. Complex splitting patterns arise from restricted bond rotation.
¹H (Cyclopropane) 0.5 - 1.5Shielded signals characteristic of the strained three-membered ring.

Part 2: Mass Spectrometry (MS) — The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a pivotal technique that provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.[6][7] It serves as a rapid and highly sensitive method to confirm the expected molecular formula and corroborate the structure proposed by NMR.

Expertise & Rationale: Complementing NMR with Mass Data

While NMR maps connectivity, MS provides the gross formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the parent molecule and its fragments with high accuracy, often to within 5 ppm.[8] This allows us to distinguish between isobaric compounds (different molecules with the same nominal mass). The fragmentation pattern is a molecular fingerprint that can reveal characteristic losses corresponding to different parts of the spiro-dione structure.

Experimental Protocol: LC-MS with High-Resolution Detection
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure analysis of a pure compound and remove non-volatile salts.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). ESI is preferred for its ability to analyze polar and thermally labile molecules without causing premature fragmentation.[6]

  • Mass Analysis (Full Scan): Acquire a full scan spectrum using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides the MS/MS spectrum, which is key to structural confirmation.[9]

Data Interpretation: Expected Molecular Ion and Fragmentation Pathways

For this compound (C₈H₁₀O₂), the expected monoisotopic mass is 138.0681 Da.

Ion Type m/z (example) Significance and Interpretation
Molecular Ion [M+H]⁺ 139.0754Confirms the molecular weight and allows for elemental composition calculation via HRMS.
Fragment 1 VariesLoss of CO (28 Da), characteristic of ketones.
Fragment 2 VariesCleavage of the cyclopropane ring, a common pathway for strained rings.
Fragment 3 VariesRetro-Diels-Alder or other cleavages of the six-membered ring can provide further structural information.

The fragmentation of 1,3-diones can be complex, but characteristic losses help piece together the structure.[10] The specific fragmentation pattern of a new derivative provides a unique fingerprint that supports the proposed structure.

cluster_ms MS/MS Fragmentation Logic Parent [M+H]⁺ (Precursor Ion) Frag1 Fragment A Parent->Frag1 Loss of CO Frag2 Fragment B Parent->Frag2 Ring Cleavage Frag3 Fragment C Parent->Frag3 Other Losses

Caption: Logic of MS/MS fragmentation analysis.

Part 3: Single-Crystal X-ray Crystallography — The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[11][12] It provides an unambiguous, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and absolute configuration can be determined with exceptional precision.[13]

Expertise & Rationale: The Final, Unquestionable Proof

When a legal or regulatory standard of proof is required, or when stereochemistry must be unequivocally assigned, X-ray crystallography is the definitive technique.[14] While NMR and MS provide compelling evidence, they are ultimately inferential. Crystallography provides direct observation of the molecular structure in the solid state. For spirocyclic compounds, which often possess stereocenters (including the spiro atom itself), this technique is the only one that can unambiguously determine the absolute configuration.[15]

Experimental Protocol: From Crystal to Structure
  • Crystallization (The Rate-Limiting Step): This is often the most challenging part of the process.[14]

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent.

    • Screen a wide array of conditions (e.g., different solvents, anti-solvents, temperatures) to induce slow crystal growth. Common methods include slow evaporation, vapor diffusion, and solvent layering.

    • The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) that is free of defects.[16]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[13]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.[17]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

Data Interpretation: Key Crystallographic Parameters

The output is a detailed 3D model and a set of crystallographic data.

Parameter Typical Value/Unit Significance and Interpretation
Bond Lengths Ångströms (Å)Confirms expected bond orders (e.g., C=O vs. C-C). For example, C-C bonds in the cyclopropane ring will be shorter than in the cyclohexane ring.
Bond Angles Degrees (°)Confirms ring strain (e.g., ~60° in the cyclopropane ring) and geometry around the spiro atom (~109.5°).
Absolute Configuration Flack ParameterFor chiral molecules crystallized in a non-centrosymmetric space group, a Flack parameter close to 0 confirms the assigned stereochemistry.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Integrated Validation Workflow: A Comparative Strategy

No single technique is sufficient. A robust structural validation relies on the convergence of data from these orthogonal methods. The workflow below illustrates a logical, efficient, and self-validating approach.

Caption: Integrated workflow for structural validation.

This strategy ensures efficiency. A quick LC-MS run confirms the molecular weight. If correct, comprehensive NMR studies are undertaken. If the NMR data fully support the proposed structure, X-ray crystallography is pursued for final, unambiguous confirmation, especially if stereochemistry is a factor. Each step validates the previous one, leading to an unassailable structural assignment.

Conclusion

References

A Comparative Analysis of Synthetic Routes to Spiro[2.5]octane Diones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[2.5]octane scaffold, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, represents a privileged motif in medicinal chemistry.[1] Its inherent three-dimensionality and conformational rigidity provide a unique framework for the spatial presentation of substituents, enabling the design of potent and selective therapeutic agents.[2] This guide offers a comparative analysis of the principal synthetic strategies to access spiro[2.5]octane diones, key intermediates for the elaboration of novel drug candidates. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Cyclopropanation of Cyclohexanedione Derivatives: A Convergent Approach

A highly effective and convergent strategy for the synthesis of spiro[2.5]octane diones involves the direct cyclopropanation of a pre-formed cyclohexanedione ring system. This approach is particularly attractive due to the ready availability of a wide range of substituted cyclohexanediones.

The Corey-Chaykovsky Reaction: A Workhorse for Methylene Transfer

The Johnson-Corey-Chaykovsky reaction is a cornerstone of cyclopropanation chemistry and has been successfully applied to the synthesis of spiro[2.5]octane systems.[3] This reaction typically involves the treatment of an α,β-unsaturated ketone with a sulfur ylide, most commonly dimethyloxosulfonium methylide (the Corey's ylide).

Mechanistic Rationale: The reaction proceeds via a Michael-type 1,4-conjugate addition of the sulfur ylide to the enone. This initial addition is a rate-determining step and forms a zwitterionic intermediate.[4] Subsequent intramolecular nucleophilic attack of the enolate on the electrophilic carbon bearing the sulfonium group leads to a ring closure, displacing a molecule of dimethyl sulfoxide (DMSO) and forming the thermodynamically stable cyclopropane ring.[5] The use of a stabilized sulfoxonium ylide is crucial for favoring the desired 1,4-addition over a 1,2-addition to the carbonyl group, which would result in epoxide formation.[6] The reaction is known for its high diastereoselectivity, typically yielding the trans isomer.[3]

Workflow for Corey-Chaykovsky Cyclopropanation

start Start: α,β-Unsaturated Cyclohexenone reaction Corey-Chaykovsky Reaction (1,4-conjugate addition) start->reaction ylide In situ generation of Corey's ylide (e.g., (CH3)2SO=CH2 from (CH3)3SOI + NaH) ylide->reaction intermediate Zwitterionic Intermediate reaction->intermediate cyclization Intramolecular Ring Closure (Displacement of DMSO) intermediate->cyclization product Spiro[2.5]octane dione cyclization->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the Corey-Chaykovsky reaction.

Representative Experimental Protocol: Synthesis of a Spiro[2.5]octan-4-one derivative

  • Step 1: Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq.) in dry DMSO at room temperature under an inert atmosphere, trimethylsulfoxonium iodide (1.2 eq.) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Step 2: Cyclopropanation: A solution of the starting 2-cyclohexen-1-one (1.0 eq.) in dry DMSO is added dropwise to the ylide solution. The reaction mixture is stirred at room temperature for several hours or until TLC analysis indicates complete consumption of the starting material.

  • Step 3: Workup and Purification: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro[2.5]octan-4-one.

Michael-Initiated Ring Closure (MIRC): A Versatile and Enantioselective Strategy

The Michael-Initiated Ring Closure (MIRC) represents a powerful and highly adaptable method for the synthesis of cyclopropanes, including spiro[2.5]octane diones.[7] This strategy involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization. The development of organocatalytic MIRC reactions has been a significant breakthrough, enabling the synthesis of enantioenriched spirocycles.[8]

Mechanistic Rationale: In a typical organocatalyzed MIRC for the synthesis of spiro[2.5]octane diones, a chiral secondary amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde to form a reactive enamine intermediate. This enamine then undergoes a Michael addition with a 1,3-cyclohexanedione. The resulting intermediate, still bound to the catalyst, then undergoes an intramolecular SN2-type cyclization, with a suitable leaving group on the former Michael acceptor being displaced. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantioenriched spiro[2.5]octane dione product.

Organocatalytic MIRC Pathway

start α,β-Unsaturated Aldehyde + 1,3-Cyclohexanedione enamine Enamine Formation start->enamine catalyst Chiral Amine Catalyst catalyst->enamine michael Michael Addition enamine->michael intermediate Intermediate michael->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Enantioenriched Spiro[2.5]octane dione cyclization->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Organocatalytic Michael-Initiated Ring Closure.

Representative Experimental Protocol: Enantioselective Synthesis of a Spiro[2.5]octane-4,8-dione Derivative

  • Step 1: Reaction Setup: To a solution of 1,3-cyclohexanedione (1.2 eq.) and the chiral secondary amine catalyst (0.1 eq.) in an anhydrous solvent (e.g., toluene) at room temperature, the α,β-unsaturated aldehyde (1.0 eq.) is added.

  • Step 2: Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or HPLC for the consumption of the limiting reagent.

  • Step 3: Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified directly by flash column chromatography on silica gel to afford the enantiomerically enriched spiro[2.5]octane-4,8-dione.

Multi-Step Syntheses from Acyclic Precursors: A Scalable Perspective

For the large-scale production of specific spiro[2.5]octane dione isomers, multi-step linear syntheses from simple, inexpensive acyclic precursors are often employed in an industrial setting.[9] While these routes may appear less elegant than convergent strategies, they are often designed for robustness, safety, and cost-effectiveness at scale.

Example Patented Route to Spiro[2.5]octane-5,7-dione:

A frequently cited route in the patent literature for spiro[2.5]octane-5,7-dione begins with (1-ethoxycyclopropoxy)trimethylsilane.[9] This multi-step process involves a Wittig reaction, followed by Michael and Claisen reactions, and finally hydrolysis and decarboxylation.

Challenges in Scalability: A major drawback of this particular route is the reliance on flash chromatography for the purification of both the intermediate and the final product, which is not practical for large-scale manufacturing.[9] Additionally, the use of reagents like sodium hydride and solvents such as o-dichlorobenzene presents safety and environmental concerns on an industrial scale.[9]

An Alternative Patented Approach: Another patented method describes the synthesis of spiro[2.5]octane-5,7-dione from (1-cyanomethyl-cyclopropyl)-acetonitrile.[9] This route involves the hydrolysis of the dinitrile to the corresponding diacid, followed by cyclization to an anhydride intermediate. While potentially more amenable to scale-up, this process still involves multiple steps and requires careful optimization of each transformation.

Comparative Performance of Synthetic Routes

Synthetic Route Key Transformation Typical Yields Stereoselectivity Scalability & Practicality
Corey-Chaykovsky Reaction Methylene transfer via sulfur ylideGood to ExcellentHigh Diastereoselectivity (trans)Moderate; stoichiometric reagents and byproducts.
Michael-Initiated Ring Closure (MIRC) Organocatalytic conjugate addition-cyclizationGood to ExcellentExcellent EnantioselectivityGood; catalyst loading and cost are considerations.
Multi-step Patented Routes Linear synthesis from acyclic precursorsVariableGenerally not the primary focusDesigned for scale, but can be complex with purification challenges.

Conclusion for the Practicing Scientist

The synthesis of spiro[2.5]octane diones is a well-explored area of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. For the rapid generation of new analogs and for proof-of-concept studies, the Corey-Chaykovsky reaction offers a robust and diastereoselective route. When enantiopurity is paramount, organocatalytic Michael-Initiated Ring Closure (MIRC) reactions stand out as the premier choice, providing access to highly enantioenriched products.

For process development and large-scale synthesis, the considerations shift towards cost, safety, and practicality. While patented multi-step routes provide a blueprint for industrial production, they often require significant optimization to circumvent the use of hazardous reagents and cumbersome purification techniques. The development of catalytic, atom-economical, and scalable methods for the synthesis of spiro[2.5]octane diones remains an active area of research, with the ultimate goal of providing efficient and sustainable access to these valuable building blocks for the next generation of therapeutics.

References

Assessing the Drug-like Properties of Spiro[2.5]octane-4,6-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among these, spirocyclic scaffolds have garnered considerable attention for their inherent three-dimensionality, which can lead to improved target engagement and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical comparison of Spiro[2.5]octane-4,6-dione analogs and their non-spirocyclic counterparts, Cyclohexane-1,3-dione derivatives, focusing on the critical assessment of their drug-like properties.

The rigid framework of the spiro[2.5]octane core offers a unique opportunity to orient substituents in precise vectors, potentially enhancing binding affinity and selectivity for therapeutic targets. However, the promise of this scaffold must be rigorously evaluated through a systematic assessment of its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to navigate this evaluation process.

The Strategic Advantage of Spirocycles in Medicinal Chemistry

The introduction of a spirocyclic moiety, such as the spiro[2.5]octane core, into a drug candidate can significantly influence its properties. Compared to more planar, aromatic structures, spirocycles introduce a higher fraction of sp3-hybridized carbons, which has been correlated with improved solubility and metabolic stability. The conformational restriction imposed by the spiro center can also lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.

Comparative Framework: this compound vs. Cyclohexane-1,3-dione

To contextualize the assessment of this compound analogs, a direct comparison with a structurally related non-spirocyclic scaffold, Cyclohexane-1,3-dione, is instructive. While both scaffolds share a dione functionality, the spirocyclic nature of the former introduces distinct topographical features that can impact biological activity and pharmacokinetic properties.

PropertyThis compound AnalogsCyclohexane-1,3-dione DerivativesRationale for Comparison
Scaffold SpirocyclicMonocyclicTo evaluate the impact of the spiro-fusion on drug-like properties.
Three-Dimensionality HighModerateThe spiro center enforces a more rigid, three-dimensional structure.
Potential Advantages Improved metabolic stability, enhanced target binding through defined vectoral orientation of substituents, potential for novel intellectual property.Well-established synthetic routes, broader existing literature on biological activities.Understanding the trade-offs between novelty and established scaffolds.
Potential Liabilities More complex synthesis, potential for unforeseen ADME challenges due to unique topology.Can be prone to metabolic liabilities associated with the flexible cyclohexane ring.Acknowledging and planning for potential development hurdles.

Core Experimental Workflow for Assessing Drug-like Properties

A systematic evaluation of drug-like properties is essential to de-risk a chemical series and prioritize candidates for further development. The following workflow outlines the key in vitro assays that provide a comprehensive profile of a compound's potential as a drug.

Experimental Workflow cluster_0 Initial Screening cluster_1 In Vitro ADME Assays cluster_2 Biological Activity & Safety In_Silico_Prediction In Silico Prediction (Lipinski's Rules, ADMET Score) Aqueous_Solubility Aqueous Solubility In_Silico_Prediction->Aqueous_Solubility Prioritize Compounds Permeability Permeability (PAMPA) Aqueous_Solubility->Permeability Sufficiently Soluble Metabolic_Stability Metabolic Stability (Microsomal Assay) Permeability->Metabolic_Stability Cytotoxicity Cytotoxicity (MTT Assay) Metabolic_Stability->Cytotoxicity Target_Engagement Target Engagement Assay Cytotoxicity->Target_Engagement Acceptable Therapeutic Window

Caption: A streamlined workflow for the assessment of drug-like properties.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[1] It serves as an excellent initial screen for membrane permeability.[2]

Protocol:

  • Preparation of the Donor Plate:

    • Coat the wells of a 96-well hydrophobic PVDF filter plate with 5 µL of a 1% solution of lecithin in dodecane.[3]

    • Allow the solvent to evaporate completely.

    • Prepare test compounds at a concentration of 10 mM in DMSO.

    • Dilute the compound stock solutions to 200 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer used for the donor solutions.

  • Assay Assembly and Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

    • Incubate the "sandwich" plate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[3][4]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequ)] / [(A/VD + A/VA) * t] Where:

      • CA is the compound concentration in the acceptor well.

      • Cequ is the equilibrium concentration.

      • A is the filter area.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • t is the incubation time.

Metabolic Stability Assessment: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[5][6]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a final concentration of 1 µM in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[5]

    • In a microcentrifuge tube, combine the compound solution with liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL.[6]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding an NADPH-regenerating system.[5] A control reaction should be run in parallel without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Time-Point Sampling and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6][7]

    • Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomes).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Data Presentation: Cytotoxicity

The following table presents hypothetical, yet representative, cytotoxicity data for a this compound analog (Spiro-1) and a Cyclohexane-1,3-dione derivative (Cyclo-1) against a cancer cell line (e.g., HCT116) and a non-cancerous cell line (e.g., HEK293) to illustrate how comparative data should be structured.

CompoundHCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
Spiro-1 5.2> 50> 9.6
Cyclo-1 12.8> 50> 3.9
Doxorubicin (Control) 0.81.51.9

Note: Data is for illustrative purposes only.

This tabular format allows for a quick and direct comparison of potency and selectivity, highlighting the potential for an improved therapeutic window with the spirocyclic scaffold.

Conclusion and Future Directions

The systematic assessment of drug-like properties is a cornerstone of modern drug discovery. The this compound scaffold presents an exciting avenue for the development of novel therapeutics due to its unique three-dimensional architecture. By employing the rigorous experimental workflows and protocols detailed in this guide, researchers can effectively characterize the ADME and cytotoxicity profiles of these analogs.

A direct comparison with non-spirocyclic counterparts, such as Cyclohexane-1,3-dione derivatives, provides a valuable context for understanding the structure-property relationships that govern the drug-like potential of these molecules. Future work should focus on building a comprehensive dataset of experimental ADME properties for a diverse library of this compound analogs to fully elucidate the potential of this promising scaffold.

References

A Senior Application Scientist's Guide to Spiro Dione Biological Effects: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Spiro Dione Framework

Spiro dione derivatives, a class of compounds characterized by a spirocyclic core, represent a significant advancement in modern pest management. These molecules, which include prominent members like Spirodiclofen, Spiromesifen, and Spirotetramat, are primarily classified as tetronic and tetramic acid derivatives. Their widespread adoption stems from a unique mode of action: the inhibition of lipid biosynthesis, a fundamental metabolic process in target pests like mites and sucking insects.[1][2] This mechanism confers a distinct advantage, as it provides an effective tool for managing pest populations that have developed resistance to conventional neurotoxic insecticides.[1][3]

This guide provides a comparative analysis of the biological effects of spiro diones, bridging the critical gap between controlled in vitro assays and complex in vivo systems. We will explore the underlying biochemistry, detail the experimental methodologies used for evaluation, and compare the performance of key compounds, offering researchers and drug development professionals a comprehensive framework for understanding and utilizing this important chemical class.

Pillar 1: The Core Mechanism - Inhibition of Acetyl-CoA Carboxylase (ACC)

The efficacy of spiro dione insecticides is rooted in their ability to disrupt a single, vital enzymatic step. They are potent inhibitors of Acetyl-CoA Carboxylase (ACC).[1][4] ACC is the rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] Malonyl-CoA is the essential building block for the creation of long-chain fatty acids, which are critical for numerous biological functions, including:

  • Energy Storage: Formation of triglycerides.

  • Cell Membrane Integrity: Synthesis of phospholipids.

  • Insect Development: Cuticle formation and hormone production.

By inhibiting ACC, spiro diones effectively starve the organism of the fatty acids necessary for growth, development, and reproduction.[6][7] This disruption leads to the observed effects of reduced fecundity, developmental arrest in immature stages, and eventual mortality.[7][8]

It is crucial to note that some spiro diones, like Spirotetramat, are pro-insecticides. The parent compound is metabolized within the target organism into its biologically active enol form, which is the actual ACC inhibitor.[7][9][10] This metabolic activation is a key consideration when correlating in vitro and in vivo data.

Caption: Mechanism of Action of Spiro Diones.

Pillar 2: The In Vitro Evaluation - Quantifying Molecular & Cellular Impact

In vitro assays are indispensable for the initial screening and characterization of spiro diones. They provide a controlled environment to measure direct interactions with the molecular target and assess general cytotoxicity, free from the complexities of a whole organism.[11]

A. Target-Based Assay: Acetyl-CoA Carboxylase (ACC) Inhibition

The most direct in vitro test is the enzyme inhibition assay. This biochemically reconstructs the conversion of acetyl-CoA to malonyl-CoA, allowing for precise measurement of a compound's inhibitory potency (typically expressed as the IC50 value).

Causality Behind Experimental Choice: This assay confirms that a compound engages with its intended target. A low IC50 value is a strong indicator of a potent inhibitor. Various detection methods can be employed, such as spectrophotometric assays that track the consumption of cofactors like NADPH or luminescence-based assays that quantify the production of ADP, a byproduct of the ACC reaction.[5][12][13]

B. Cell-Based Assay: Cytotoxicity Screening

While target engagement is key, understanding a compound's effect on whole cells is the next logical step. Cytotoxicity assays, such as the MTT or XTT assays, are used to evaluate the impact of spiro diones on the viability of cultured cells.[14]

Causality Behind Experimental Choice: These assays help determine a compound's cellular potency and selectivity. For pesticide development, researchers would ideally test against cell lines derived from the target insect species and compare the results to those from non-target organisms, such as mammalian cell lines (e.g., HEK-293T).[14] A high degree of selective cytotoxicity towards insect cells is a desirable trait. For compounds being explored for other applications, like anticancer agents, activity against various human cancer cell lines (e.g., MCF-7, H69AR) is evaluated.[15]

Table 1: Representative In Vitro Cytotoxicity Data for Spiro Dione Derivatives

(Note: Data is illustrative of the types of results obtained from cytotoxicity assays. Specific IC50 values vary widely based on the derivative and cell line.)

CompoundCell LineCell TypeAssay TypeIC50 (µM)Reference
SPP10 DerivativeMCF-7Human Breast CancerXTT2.31[15]
SPP10 DerivativeH69ARHuman Lung CancerXTT3.16[15]
SPP10 DerivativePC-3Human Prostate CancerXTT4.2[15]
SPP10 DerivativeNon-tumorigenicHuman FibroblastXTT26.8[15]
Compound 7gMDA-MB453Human Breast CancerMTT>100[14]

Pillar 3: The In Vivo Reality - Efficacy, Toxicity, and Metabolism

In vivo studies are essential to understand how a spiro dione behaves in a complete biological system. These studies reveal the compound's ultimate biological effect, which is an integration of its absorption, distribution, metabolism, excretion (ADME), and its interaction with the target.[11][16]

A. Efficacy in Target Organisms

For their primary application, spiro diones are evaluated for their ability to control pest populations. Studies on species like the two-spotted spider mite (Tetranychus urticae) or aphids (Aphis fabae) are common.[17][18]

Causality Behind Experimental Choice: These studies determine the practical utility of the compound. Key parameters measured include:

  • LC50 (Lethal Concentration, 50%): The concentration required to kill 50% of the test population.

  • Sublethal Effects: Reduction in fecundity (egg-laying) and fertility (hatching rate), which are hallmarks of ACC inhibitors.[18]

B. Toxicity in Non-Target Organisms

Ensuring the safety of a compound for humans and the environment is paramount. Standard toxicological studies are conducted in mammalian models, typically rodents (rats, mice) and a non-rodent species (dogs).[19][20]

Causality Behind Experimental Choice: These studies identify potential hazards for human health. The data generated, including LD50 (Lethal Dose, 50%) and NOAEL (No Observed Adverse Effect Level), is used to establish safe exposure limits.[10][21] These studies reveal target organs for toxicity, which for spiro diones often include endocrine and reproductive tissues like the testes, adrenals, and thyroid.[9][19][22][23]

Table 2: Comparative In Vivo Toxicological Data for Spirodiclofen and Spirotetramat
CompoundSpeciesEndpointValueTarget Organs / Key EffectsReference(s)
Spirodiclofen RatAcute Oral LD50>2500 mg/kg bwLow acute toxicity[21]
RatAcute Dermal LD50>2000 mg/kg bwLow acute toxicity[21]
Dog1-Year Oral NOAEL1.45 mg/kg bw/dayLiver, adrenals, testes (most sensitive species)[19]
Spirotetramat RatAcute Oral LD50>2000 mg/kg bwLow acute toxicity[10]
Rat2-Year Chronic NOAEL12.5 mg/kg bw/dayKidney (tubular dilation)[20]
RatReproductive-Testicular effects (degeneration, abnormal sperm)[9][23]
DogChronic-Thyroid and thymus glands[23]

Bridging the Gap: The In Vitro to In Vivo Correlation

The ultimate goal is to use in vitro data to predict in vivo outcomes. However, the correlation is not always direct. A compound highly potent in an enzyme assay may show weak efficacy in vivo. Conversely, a moderately active compound in vitro could be highly effective in a whole organism.

Key Factors Influencing the IVIVC:

  • Metabolism: As seen with Spirotetramat, the parent compound may be a pro-drug requiring metabolic activation to its active form.[7] Conversely, rapid detoxification can reduce a compound's efficacy in vivo.

  • Pharmacokinetics (PK): The ability of the compound to be absorbed and transported to the target site is critical. Spirotetramat's systemic activity in plants is due to its ability to be transported in both the xylem and phloem, reaching pests wherever they feed.[2][7]

  • Systemic Effects: In vivo studies uncover complex systemic toxicities that cannot be predicted from simple cell-based assays. For instance, the effects of spiro diones on the testes and thyroid in mammals are outcomes of the compound's interaction with the entire endocrine system.[22][23]

IVIVC_Workflow cluster_InVitro IN VITRO ASSESSMENT cluster_InVivo IN VIVO VALIDATION cluster_Bridge IVIVC CONSIDERATIONS Enzyme Target-Based Assay (e.g., ACC Inhibition) Cell Cell-Based Assay (e.g., Cytotoxicity) Enzyme->Cell Potency & Selectivity ADME Metabolism (Activation/Detox) Pharmacokinetics Cell->ADME Transition to Whole Organism Efficacy Target Efficacy (e.g., Pest LC50) Toxicity Non-Target Toxicity (e.g., Rodent LD50, NOAEL) Efficacy->Toxicity Safety Profile Toxicity->Cell Feedback for Improved Selectivity ADME->Efficacy Determines Bioavailability & Effective Dose

Caption: Workflow from In Vitro Assessment to In Vivo Validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system for assessing a compound's effect on cell proliferation.

  • Cell Seeding: Plate cells (e.g., insect Sf9 or mammalian HEK-293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at the appropriate temperature (e.g., 37°C for mammalian cells) to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the spiro dione compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the spectrophotometric absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration to calculate the IC50 value using non-linear regression.

Protocol 2: In Vivo Mammalian Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is a standardized method (OECD Guideline 425) to determine the LD50 while minimizing animal use.

  • Animal Acclimation: Acclimate laboratory rats (e.g., Sprague-Dawley) for at least 5 days, providing standard food and water ad libitum.

  • Dosing: Dose a single fasted animal with the test compound via oral gavage at a starting dose selected based on available in vitro data.

  • Observation (Step 1): Observe the animal for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment (Step 2):

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Sequential Dosing: Continue this sequential dosing of single animals until one of the stopping criteria is met (e.g., four animals have been tested after the first reversal of outcome).

  • Long-Term Observation: Observe all surviving animals for a total of 14 days for any delayed signs of toxicity.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any abnormalities in major organs.

  • LD50 Calculation: Calculate the LD50 value and its confidence interval using the maximum likelihood method based on the outcomes (survival/death) at the tested dose levels.

Conclusion

The study of spiro dione derivatives offers a compelling example of the synergy between in vitro and in vivo research. While in vitro assays provide rapid and precise data on molecular mechanisms and cellular potency, in vivo evaluations are irreplaceable for understanding the integrated effects of metabolism, pharmacokinetics, and systemic physiology. For researchers in this field, a successful development program hinges on the intelligent application of both approaches, using the insights from controlled in vitro systems to design more efficient and informative in vivo studies, ultimately leading to the development of safer and more effective chemical agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Spiro[2.5]octane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the rigid, three-dimensional architecture of spirocyclic systems like spiro[2.5]octane offers a compelling scaffold for novel molecular design. However, the synthesis of these molecules can often yield a mixture of isomers, necessitating robust analytical methods for their differentiation and characterization. This guide provides an in-depth, practical comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to distinguish between positional isomers of substituted spiro[2.5]octanes.

While comprehensive, directly comparative experimental datasets for simple spiro[2.5]octane isomers are not abundant in the public domain, this guide will leverage foundational spectroscopic principles to predict and explain the expected spectral differences. We will focus on the positional isomers of methylspiro[2.5]octane as a model system to illustrate these concepts.

The Challenge: Differentiating Positional Isomers

The spiro[2.5]octane framework consists of a cyclopropane ring fused at a single carbon atom (the spiro center) to a cyclohexane ring. Substitution on the cyclohexane ring can lead to several positional isomers, each with a unique chemical environment that will be reflected in its spectroscopic signature. For this guide, we will consider the following isomers:

  • 1-methylspiro[2.5]octane

  • 4-methylspiro[2.5]octane

  • 5-methylspiro[2.5]octane

  • 6-methylspiro[2.5]octane

The numbering of the spiro[2.5]octane system begins on the cyclopropane ring and proceeds to the cyclohexane ring.

cluster_isomers Positional Isomers of Methylspiro[2.5]octane 1-methyl 1-methylspiro[2.5]octane 4-methyl 4-methylspiro[2.5]octane 5-methyl 5-methylspiro[2.5]octane 6-methyl 6-methylspiro[2.5]octane

Caption: Positional isomers of methylspiro[2.5]octane used as the basis for spectroscopic comparison.

¹H and ¹³C NMR Spectroscopy: A Window into Molecular Symmetry and Connectivity

NMR spectroscopy is arguably the most powerful tool for differentiating isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

Key Predictive Principles for NMR Analysis:
  • Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the shielding or deshielding of the nucleus. Protons and carbons closer to the electron-withdrawing spiro center and the strained cyclopropane ring will exhibit different chemical shifts compared to those further away.

  • Signal Multiplicity (Splitting): The splitting pattern of a proton signal is determined by the number of neighboring, non-equivalent protons (the n+1 rule). This provides direct evidence of connectivity.

  • Symmetry: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. Molecular symmetry can reduce the number of observed signals.

Predicted ¹³C NMR Comparison

The number of unique carbon signals is a primary diagnostic tool.

IsomerPredicted # of ¹³C SignalsKey Differentiating Features
Parent Spiro[2.5]octane 5A baseline for comparison.
1-methylspiro[2.5]octane 9The methyl group breaks the symmetry of the cyclopropane ring.
4-methylspiro[2.5]octane 9The methyl group is on a carbon adjacent to the spiro center.
5-methylspiro[2.5]octane 9The methyl group is two carbons away from the spiro center.
6-methylspiro[2.5]octane 6A plane of symmetry is present, reducing the number of signals.

The most striking difference is the reduced number of signals for 6-methylspiro[2.5]octane due to its Cs symmetry. This makes it readily distinguishable from the other isomers. Differentiating between the 1-, 4-, and 5-methyl isomers requires a closer look at the predicted chemical shifts.

Predicted ¹H NMR Comparison

The proton NMR spectra will be more complex but also more informative. The cyclopropane protons of spiro[2.5]octane are diastereotopic and appear as a complex multiplet, typically at higher field (more shielded) than the cyclohexane protons.

  • 1-methylspiro[2.5]octane: The methyl group on the cyclopropane ring will appear as a doublet, and the adjacent cyclopropyl proton will be a quartet. This provides a clear signature for this isomer.

  • 4-, 5-, and 6-methylspiro[2.5]octane: The methyl signal will be a doublet, coupled to the proton on the substituted carbon. The chemical shift and multiplicity of the proton on the methyl-bearing carbon will be highly informative. Furthermore, the conformational preference (axial vs. equatorial) of the methyl group will influence the chemical shifts of other protons on the cyclohexane ring.

cluster_workflow NMR Analysis Workflow A Acquire Broadband-Decoupled ¹³C NMR B Count Number of Signals A->B C 6 Signals? B->C D Yes: 6-methylspiro[2.5]octane C->D E No: 9 Signals (1-, 4-, or 5-methyl) C->E F Acquire ¹H NMR and DEPT-135 E->F G Analyze Methyl Signal and Connectivity F->G H Identify Isomer G->H

Caption: A logical workflow for differentiating methylspiro[2.5]octane isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For differentiating alkane isomers, the "fingerprint region" (below 1500 cm⁻¹) is particularly important.

Key Predictive Principles for IR Analysis:
  • C-H Stretching: Alkanes show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The presence of the strained cyclopropane ring may introduce subtle shifts in these frequencies.

  • Fingerprint Region: The complex pattern of bands in this region is unique to a particular molecule. While difficult to interpret from first principles, it can be used for definitive identification by comparison to a known standard.

  • Skeletal Vibrations: The vibrations of the carbon skeleton, including those of the cyclopropane ring, will differ for each isomer, leading to unique patterns in the fingerprint region.

The IR spectrum of the parent spiro[2.5]octane shows characteristic alkane C-H stretching and bending modes.[1] The introduction of a methyl group will add C-H bending vibrations associated with the methyl group, but these are unlikely to be sufficiently different between the positional isomers for unambiguous identification. The primary utility of IR in this context is through a comparison of the entire fingerprint region against a reference spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be a powerful tool for isomer differentiation.

Key Predictive Principles for MS Analysis:
  • Molecular Ion (M⁺): All isomers will have the same molecular weight and thus the same molecular ion peak.

  • Fragmentation Pathways: The stability of the resulting carbocations and radicals will govern the fragmentation pathways. The position of the methyl group will influence which bonds are most likely to break.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the spiro center is a likely fragmentation pathway. The position of the methyl group relative to the spiro center will influence the masses of the resulting fragments.

  • Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) is expected for all isomers, but its relative intensity may vary.

The mass spectrum of the parent spiro[2.5]octane is available in the NIST database and can serve as a reference.[2][3] For the methyl-substituted isomers, we can predict key differences:

  • 4-methylspiro[2.5]octane: Alpha-cleavage at the C4-C5 bond would be particularly favorable, leading to a stable secondary carbocation. This would result in a characteristic fragmentation pattern.

  • 6-methylspiro[2.5]octane: Fragmentation may be influenced by the symmetry of the molecule.

By carefully analyzing the relative abundances of the fragment ions, it is possible to deduce the position of the methyl group.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard one-pulse proton spectrum with a spectral width of approximately 12 ppm, centered at 6 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Obtain a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to running the sample.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation of isomers and pure sample introduction.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range of m/z 35-200.

Conclusion

While the direct comparison of experimental spectra for spiro[2.5]octane isomers is challenged by the limited availability of public data, a systematic approach based on the fundamental principles of spectroscopy provides a robust framework for their differentiation. ¹³C NMR spectroscopy offers the most straightforward initial assessment through the counting of non-equivalent carbons, with the highly symmetric 6-methylspiro[2.5]octane being particularly easy to identify. ¹H NMR provides detailed connectivity information, and mass spectrometry reveals characteristic fragmentation patterns based on the substituent's position. IR spectroscopy serves as a valuable tool for confirmation through fingerprint matching. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structure of spiro[2.5]octane isomers, a critical step in the development of novel chemical entities.

References

Evaluating the Therapeutic Potential of Spiro[2.5]octane-4,6-dione Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical scaffolds that can address the complexities of human diseases is a perpetual endeavor in medicinal chemistry. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention for their unique three-dimensional and rigid conformations, which can lead to enhanced target affinity and selectivity.[1] This guide provides a comprehensive evaluation of the therapeutic potential of a promising, yet underexplored, class of compounds: Spiro[2.5]octane-4,6-dione derivatives. While direct biological data for this specific scaffold is nascent, this document will extrapolate from the broader class of spiro compounds to hypothesize potential therapeutic applications, provide a comparative landscape with established drugs, and outline a detailed experimental workflow for their synthesis and evaluation.

The this compound Scaffold: A Structurally Privileged Motif

The this compound core, characterized by the fusion of a cyclopropane and a cyclohexanedione ring through a single carbon atom, presents a unique and rigid three-dimensional structure. This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. The dione functionality offers versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).

Hypothesized Therapeutic Potential: Learning from Other Spirocyclic Systems

While dedicated studies on this compound derivatives are limited, the well-documented biological activities of other spiro compounds provide a strong rationale for investigating their potential in several therapeutic areas.

Anticancer Activity

Numerous spirocyclic compounds have demonstrated potent anticancer activity. For instance, certain spirooxindole derivatives have shown significant cytotoxicity against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines, with IC50 values of 6.9 µM and 11.8 µM, respectively.[2] Another study on spiro compounds reported IC50 values as low as 52.81 µM against human colon carcinoma (HCT116) and 49.72 µM against promyelocytic leukemia (HL60) cells.[3][4] These findings suggest that the rigid spiro scaffold can effectively interact with biological targets involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases. Spiro compounds have also emerged as promising anti-inflammatory agents. For example, spiro thiochromene–oxindole derivatives have been shown to inhibit bovine serum albumin (BSA) denaturation, a common in vitro model for inflammation, with IC50 values ranging from 127.477 to 285.806 μg/mL.[5] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound derivatives make them potential candidates for COX inhibition.

Comparative Landscape: Benchmarking Against Standard Therapeutics

To provide a clear perspective on the desired potency for novel this compound derivatives, the following tables summarize the in vitro efficacy of established anticancer and anti-inflammatory drugs, alongside data from other investigational spiro compounds.

Table 1: Comparative Anticancer Activity (IC50 values)

Compound/DerivativeCell LineIC50 (µM)Citation
Spirooxindole Derivative HepG2 (Liver Cancer)6.9[2]
PC-3 (Prostate Cancer)11.8[2]
Spiro Compound 1c HCT116 (Colon Carcinoma)52.81[3][4]
HL60 (Leukemia)49.72[3][4]
Doxorubicin (Standard Drug) HepG2 (Liver Cancer)1.3 - 12.18[3][6]
MCF-7 (Breast Cancer)0.1 - 2.50[3]
HeLa (Cervical Cancer)2.92[3]

Table 2: Comparative Anti-inflammatory Activity (IC50 values)

Compound/DerivativeAssayIC50Citation
Spiro Thiochromene–oxindole BSA Denaturation127.477 µg/mL[5]
Celecoxib (Standard Drug) COX-1 Inhibition39.8 nM[7]
COX-2 Inhibition4.78 nM[7]

Proposed Research Workflow for Evaluating this compound Derivatives

This section outlines a comprehensive experimental plan for the synthesis and biological evaluation of a library of this compound derivatives.

Part 1: Synthesis of the this compound Core and Derivative Library

The parent this compound can be synthesized via a multi-step process.[8]

Experimental Protocol: Synthesis of this compound

  • Step 1: Dissolve 74.5 g of methyl 3-(1-acetylcyclopropyl)propionate (0.32 mol) in 1 L of tetrahydrofuran.

  • Step 2: Add 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) portionwise at room temperature.

  • Step 3: After 1 hour, dilute the reaction mixture with 200 ml of dimethylformamide and warm to 70°C.

  • Step 4: After 8 hours, remove tetrahydrofuran in vacuo.

  • Step 5: Pour the residue into 2 N hydrochloric acid and extract with diethyl ether.

  • Step 6: Dry the organic phase over sodium sulfate and concentrate.

  • Step 7: Purify the crude product by column chromatography on silica gel (methylene chloride:ethanol 9:1 as eluent) to yield this compound as white crystals.

A library of derivatives can be generated by modifying the dione functional groups through reactions such as Knoevenagel condensation or by introducing substituents on the cyclohexane ring prior to cyclization.

G cluster_synthesis Synthesis Workflow Start Methyl 3-(1-acetylcyclopropyl)propionate NaH Sodium Hydride in THF Start->NaH Cyclization Heat Heating in DMF NaH->Heat Workup Acidic Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Derivatization Chemical Derivatization Product->Derivatization Library Derivative Library Derivatization->Library

Caption: Synthetic workflow for this compound and its derivatives.

Part 2: In Vitro Screening for Biological Activity

The synthesized library of derivatives should be subjected to a panel of in vitro assays to identify promising lead compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: Cool the mixture and measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of denaturation and determine the IC50 value.

G cluster_screening Biological Screening Workflow Library This compound Derivative Library Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assay (e.g., BSA Denaturation) Library->AntiInflammatory Hit_Cancer Anticancer Hits Cytotoxicity->Hit_Cancer Hit_Inflammation Anti-inflammatory Hits AntiInflammatory->Hit_Inflammation MOA_Cancer Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Cancer->MOA_Cancer MOA_Inflammation Mechanism of Action Studies (e.g., COX Inhibition) Hit_Inflammation->MOA_Inflammation

Caption: Proposed workflow for the biological screening of this compound derivatives.

Part 3: Mechanism of Action Studies

For promising lead compounds, further studies should be conducted to elucidate their mechanism of action.

Hypothetical Anticancer Mechanism:

If a derivative shows potent cytotoxicity, its effect on key cancer-related pathways should be investigated. A plausible mechanism could involve the induction of apoptosis.

G cluster_apoptosis Hypothetical Apoptosis Induction Pathway Spiro_Compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Spiro_Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for the anticancer activity of a this compound derivative.

Hypothetical Anti-inflammatory Mechanism:

For derivatives with anti-inflammatory activity, inhibition of COX enzymes is a likely mechanism.

G cluster_cox Hypothetical COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Spiro_Compound This compound Derivative Spiro_Compound->COX_Enzyme Inhibition

Caption: A hypothetical mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutics. The inherent structural rigidity and synthetic tractability of this core make it an attractive starting point for the development of new anticancer and anti-inflammatory agents. The proposed research workflow provides a clear and comprehensive roadmap for the synthesis, in vitro screening, and mechanistic evaluation of a library of this compound derivatives. By following this guide, researchers can systematically explore the therapeutic potential of this novel chemical space and potentially uncover new lead compounds for further drug development.

References

A Comparative Guide to the Synthetic Efficiency of Modern Spirocyclization Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the spirocyclic scaffold represents a key structural motif for accessing novel chemical space. The inherent three-dimensionality and conformational rigidity of spirocycles offer significant advantages in the design of bioactive molecules with improved physicochemical and pharmacological properties. The efficient construction of these intricate architectures is, therefore, a paramount challenge in modern organic synthesis. This guide provides an in-depth comparison of the leading contemporary methods for spirocyclization, with a focus on their synthetic efficiency, supported by experimental data and protocols.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocycles, characterized by two rings sharing a single atom, are prevalent in a wide array of natural products and pharmaceuticals.[1] Their unique topology imparts a high degree of rigidity and a well-defined spatial arrangement of substituents, making them attractive for modulating protein-protein interactions and for the design of potent and selective inhibitors. The synthesis of spirocycles, however, is often challenging due to the need to construct a sterically congested quaternary carbon center. This guide will navigate the diverse landscape of spirocyclization strategies, offering a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Major Strategies for Spirocyclization: A Comparative Overview

The construction of spirocyclic systems can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This section will delve into the most prominent methods: transition-metal-catalyzed, organocatalytic, radical, and electrophilic spirocyclization, with a special mention of emerging biocatalytic approaches.

Transition-Metal-Catalyzed Spirocyclization: Power and Versatility

Transition-metal catalysis has emerged as a powerful tool for the synthesis of spirooxindoles and other complex spirocycles.[1] Metals like palladium, nickel, and silver can activate substrates in unique ways, enabling a diverse range of transformations.

A notable example is the palladium-catalyzed intramolecular Heck reaction, which has been successfully employed in the synthesis of spirooxindoles. Another powerful approach is the enantioselective nickel-catalyzed α-spirocyclization of lactones, which allows for the formation of 5-, 6-, and 7-membered rings with high enantioselectivity.[2]

Key Advantages:

  • High efficiency and functional group tolerance.

  • Access to a wide range of spirocyclic systems.

  • Well-established and predictable reactivity.

Causality Behind Experimental Choices: The choice of ligand is crucial in transition-metal-catalyzed reactions as it directly influences the stereochemical outcome. For instance, in the nickel-catalyzed spirocyclization of lactones, the use of Mandyphos ligands like SL-M001-1 and SL-M009-1 provides complementary enantioselectivity for different substrates.[2] The solvent and base are also critical parameters that need to be optimized to minimize side reactions and maximize yield and selectivity.

Organocatalytic Spirocyclization: A Green and Asymmetric Approach

Organocatalysis offers an attractive alternative to transition-metal catalysis, often proceeding under milder reaction conditions and avoiding the use of potentially toxic heavy metals.[3] Chiral amines, thioureas, and phosphoric acids are among the most common organocatalysts used for asymmetric spirocyclization.

A prominent application of organocatalysis is in the enantioselective synthesis of spirooxindoles through cascade reactions.[4] For example, a cinchona alkaloid-derived thiourea catalyst can be used to induce high enantioselectivity in the formation of 3,3'-cyclopropyl spirooxindoles.[5] The combination of organocatalysis with transition-metal catalysis in sequential or synergistic fashion has also proven to be a powerful strategy for accessing complex spiroindoline systems.[6][7]

Key Advantages:

  • Environmentally benign and often metal-free.

  • High enantioselectivity can be achieved.

  • Mild reaction conditions.

Causality Behind Experimental Choices: The design of the organocatalyst is paramount. Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, are often employed to activate both the nucleophile and the electrophile simultaneously, leading to high stereocontrol. The choice of solvent can also significantly impact the reaction outcome by influencing the conformation of the catalyst and the transition state assembly.

Radical Spirocyclization: Accessing Unconventional Reactivity

Radical reactions provide a unique avenue for the construction of spirocycles, often allowing for the formation of highly congested quaternary centers that are difficult to access through ionic pathways.[8] These reactions are typically initiated by radical initiators or through photoredox catalysis.

A notable example is the radical spirocyclization of biaryl ynones to construct NO2-containing spiro[5.5]trienones under metal- and additive-free conditions.[9][10] This method showcases the power of radical chemistry to forge challenging C-C bonds with high efficiency.

Key Advantages:

  • Tolerant of a wide range of functional groups.

  • Can be used to construct highly strained ring systems.

  • Milder reaction conditions compared to some ionic processes.

Causality Behind Experimental Choices: The choice of radical initiator and reaction conditions (e.g., temperature, light source) is critical for controlling the generation and fate of the radical intermediates. The concentration of the substrate is also an important parameter to control, as it can influence the competition between intramolecular cyclization and intermolecular side reactions.

Electrophilic Spirocyclization: Harnessing Electrophilic Activation

Electrophilic cyclization is a classic yet effective strategy for spirocycle synthesis.[11] This method involves the activation of a π-nucleophile by an electrophile, followed by an intramolecular attack to form the spirocyclic ring system.

A representative example is the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides to generate spirocyclic piperidines.[3] This reaction proceeds through the formation of a pyridinium intermediate, which is then attacked by the appended aryl ring.

Key Advantages:

  • Often proceeds under mild conditions.

  • Can be used to construct a variety of heterocyclic spirocycles.

  • The mechanism is generally well-understood.

Causality Behind Experimental Choices: The choice of the activating electrophile is crucial. Strong electrophiles are required to activate the π-system sufficiently for the intramolecular cyclization to occur. The nature of the tether connecting the nucleophile and the electrophile precursor also plays a significant role in determining the regioselectivity and the efficiency of the cyclization.

Quantitative Comparison of Spirocyclization Methods

To provide a clear and objective comparison, the following tables summarize the performance of different spirocyclization methods for the synthesis of representative spirocyclic scaffolds. The data is extracted from peer-reviewed literature and highlights key metrics such as yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Comparison of Methods for the Synthesis of Spirooxindoles
MethodCatalyst/ReagentSubstrate ScopeYield (%)dree (%)Reference
Pd-Catalyzed HeckPd(OAc)2/PPh3Acrylamides45-85N/AN/A[1]
OrganocatalyticCinchona-thiourea3-Ylideneoxindoles70-95>20:185-98[5]
Ag-NanoparticlesAg NPs in waterIsatin, β-diketone85-95N/AN/A[1]
Table 2: Comparison of Methods for the Synthesis of Spiro-Lactones/Lactams
MethodCatalyst/ReagentRing SizeYield (%)dree (%)Reference
Ni-CatalyzedNi(COD)2/Mandyphos5, 6, 754-91N/Aup to 90[2]
Oxidativem-CPBA541-674:1 - 11:1N/A
Radical CascadeBlue light4Moderate-GoodN/AN/AN/A

Experimental Protocols

To ensure the reproducibility and practical application of the discussed methods, this section provides detailed, step-by-step experimental protocols for two representative spirocyclization reactions.

Protocol 1: Organocatalytic Asymmetric Synthesis of a Spirooxindole

This protocol is adapted from a literature procedure for the synthesis of a 3,3'-pyrrolidinyl spirooxindole.

Reaction: Asymmetric [3+2] cycloaddition of a methyleneindolinone with an N-Boc-protected imine.

Materials:

  • Methyleneindolinone (1.0 equiv)

  • N-Boc-protected imine (1.2 equiv)

  • Cinchona-derived thiourea catalyst (10 mol%)

  • Toluene (0.1 M)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the methyleneindolinone, N-Boc-protected imine, and the cinchona-derived thiourea catalyst.

  • Add activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirooxindole.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization of a Lactone

This protocol is based on a published method for the synthesis of a spirocyclic β-keto lactone.[2]

Materials:

  • α-Substituted lactone (1.0 equiv)

  • Ni(COD)2 (10 mol%)

  • Mandyphos ligand (e.g., SL-M001-1) (12 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M in THF)

  • Toluene (0.1 M)

Procedure:

  • In a glovebox, add Ni(COD)2 and the Mandyphos ligand to a flame-dried vial.

  • Add anhydrous toluene and stir for 15 minutes.

  • Add the α-substituted lactone to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add LHMDS solution dropwise over 10 minutes.

  • Stir the reaction at the specified temperature for the indicated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral SFC or HPLC analysis.

Visualization of Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

spirocyclization_mechanism cluster_organo Organocatalytic [3+2] Cycloaddition Start Methyleneindolinone + Imine + Catalyst TS Ternary Complex (Transition State) Start->TS Activation Intermediate Covalent Intermediate TS->Intermediate C-C Bond Formation Product Spirooxindole Intermediate->Product Ring Closure & Catalyst Regeneration

Caption: Mechanism of an organocatalytic [3+2] cycloaddition for spirooxindole synthesis.

experimental_workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC/SFC) Purification->Analysis

Caption: A general experimental workflow for a typical spirocyclization reaction.

Conclusion and Future Outlook

The field of spirocyclization has witnessed remarkable progress in recent years, with the development of a diverse array of highly efficient and stereoselective methods. Transition-metal catalysis and organocatalysis currently represent the most powerful and versatile strategies, offering access to a wide range of complex spirocycles with excellent control over stereochemistry. Radical and electrophilic spirocyclizations provide complementary approaches for specific synthetic challenges.

Future research will likely focus on the development of even more sustainable and atom-economical methods, such as biocatalytic approaches, and the discovery of novel catalytic systems with broader substrate scope and enhanced reactivity. The continued innovation in spirocyclization methodologies will undoubtedly accelerate the discovery of new drug candidates and functional materials with unique properties. This guide serves as a foundational resource for navigating the current landscape and making informed decisions in the design and execution of spirocycle synthesis.

References

A Comparative Guide to the Structure-Activity Relationships of Spiro[2.5]octane-4,6-dione Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of spirocyclic scaffolds into bioactive molecules is a rapidly growing strategy in medicinal chemistry, lauded for its ability to confer conformational rigidity, improve potency and selectivity, and enhance pharmacokinetic properties.[1] The spiro[2.5]octane-4,6-dione core, with its unique three-dimensional architecture, represents a promising yet underexplored scaffold for the development of novel therapeutics. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of its analogs, drawing insights from studies on structurally related spirocyclic systems to inform future drug design and optimization efforts.

The this compound Scaffold: A Privileged Starting Point

Spiro compounds, characterized by a single atom shared between two rings, offer a distinct advantage in drug design by introducing a higher fraction of sp³-hybridized carbons. This increased three-dimensionality can lead to a better fit with biological targets and improved drug-like properties.[1] The this compound scaffold, in particular, combines a reactive 1,3-dicarbonyl moiety, a common pharmacophore in enzyme inhibitors, with a rigidifying spirocyclic framework. This guide will explore the potential of this scaffold, focusing on two key therapeutic areas where related spirocyclic compounds have shown promise: cancer and metabolic diseases.

Synthesis of the this compound Core

A robust synthetic route is crucial for the exploration of SAR. The this compound core can be prepared through various methods, with one common approach involving a multi-step sequence starting from readily available materials.[2]

Representative Synthetic Protocol

A general and scalable synthesis of the this compound core is outlined below. This method involves a Wittig reaction, followed by Michael and Claisen condensations, and subsequent hydrolysis and decarboxylation.[2]

Step 1: Wittig Reaction

  • (1-Ethoxycyclopropoxy)trimethylsilane is reacted with a suitable phosphonium ylide to generate an intermediate enol ether.

Step 2: Michael-Claisen Condensation

  • The enol ether undergoes a Michael addition with a malonic ester derivative, followed by an intramolecular Claisen condensation to form the spiro[2.5]octane dione ring system with ester functionalities.

Step 3: Hydrolysis and Decarboxylation

  • The resulting diester is hydrolyzed under basic conditions (e.g., aqueous KOH), followed by acidification and heating to promote decarboxylation, yielding the final this compound product.[2]

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

Direct and comprehensive SAR studies on a series of this compound analogs are limited in the current literature. However, by examining SAR data from structurally related spirocyclic inhibitors, we can infer potential trends and guide the design of novel analogs. This section will focus on two primary areas of biological activity: enzyme inhibition (specifically acetyl-CoA carboxylase) and anticancer activity.

I. This compound Analogs as Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid metabolism and a promising target for the treatment of metabolic diseases and cancer.[3][4] Several classes of spirocyclic compounds have been identified as potent ACC inhibitors, providing a valuable framework for our comparative SAR analysis.[5][6][7]

Based on published data for other spirocyclic ACC inhibitors, we can propose the following SAR for this compound analogs:

  • Modifications on the Cyclohexane Ring:

    • Substitution at C5 and C7: Introduction of substituents at the positions alpha to the carbonyls could influence both potency and metabolic stability. In related spiro-piperidine ACC inhibitors, modifications at analogous positions were crucial for optimizing pharmacokinetic profiles.[7]

    • Introduction of Heteroatoms: Replacing a methylene group in the cyclohexane ring with a heteroatom (e.g., oxygen or nitrogen) could modulate solubility and create new hydrogen bonding interactions with the target enzyme.

  • Modifications on the Cyclopropane Ring:

    • The cyclopropane ring provides a rigid anchor. Substituents on this ring could probe for additional binding pockets in the enzyme. However, steric hindrance is a critical factor to consider, as bulky groups may be detrimental to activity.

  • Derivatization of the 1,3-Dione Moiety:

    • The 1,3-dione system is likely a key pharmacophore, potentially chelating with metal ions in the enzyme's active site or forming crucial hydrogen bonds.

    • Conversion of one of the ketones to an oxime or other isosteres could alter the electronic properties and hydrogen bonding capacity, leading to changes in potency and selectivity.

The following table summarizes SAR data from published studies on spirocyclic ACC inhibitors, which can guide the design of this compound analogs.

Structural Modification Observed Effect on ACC Inhibition in Analogous Systems Rationale and Potential for this compound Analogs Reference
Replacement of Spiro-lactone with Spiro-imide Improved metabolic stability while maintaining potent ACC inhibition.Replacing one of the keto groups in the dione with a lactam could enhance the metabolic stability of this compound analogs.[7]
Substitution on the Aromatic Ring of Spiro[chroman-2,4'-piperidin]-4-one Small electron-withdrawing or lipophilic groups at specific positions enhanced potency.Decoration of the cyclohexane ring with various substituents could be explored to optimize interactions with the ACC active site.[6]
Introduction of a Urea Moiety Significantly improved potency in spiro oxazolidinedione inhibitors of p300/CBP.While a different target, this suggests that incorporating hydrogen bond donors and acceptors can be a powerful strategy for enhancing potency.[8][9]
II. This compound Analogs as Anticancer Agents

Spirocyclic compounds, particularly those containing oxindole and dione moieties, have demonstrated significant potential as anticancer agents.[10][11] The rigid this compound scaffold could serve as a template for the development of novel cytotoxic agents.

Drawing parallels from SAR studies of other cytotoxic spiro compounds, we can hypothesize the following for this compound analogs:

  • Introduction of Aromatic and Heteroaromatic Substituents:

    • Attaching aromatic or heteroaromatic rings to the cyclohexane or cyclopropane moieties could facilitate π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.[12][13]

  • Modifications of the Dione System:

    • The 1,3-dione can act as a Michael acceptor, enabling covalent modification of target proteins, a mechanism employed by some anticancer drugs.

    • The cytotoxicity of spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives was found to be highly dependent on the substituents on the diketopiperazine ring.[12] This highlights the importance of exploring a variety of substituents on the this compound core.

Structural Modification Observed Effect on Anticancer Activity in Analogous Systems Rationale and Potential for this compound Analogs Reference
Substitution on the Spirooxindole Core The nature and position of substituents on the aromatic ring and the pyrrolidine ring significantly influenced cytotoxicity against various cancer cell lines.A systematic exploration of substituents on both rings of the this compound scaffold is likely to yield potent anticancer agents.[11]
Incorporation of Amino Acid Residues In a series of spiro-diketopiperazine derivatives, the stereochemistry and nature of the amino acid side chain were critical for cytotoxic potency.Functionalization of the this compound core with amino acid-like moieties could lead to analogs with improved activity and selectivity.[12]

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The following is a generalized protocol for the synthesis of substituted this compound analogs, which can be adapted based on the desired modifications.

  • Preparation of Substituted Precursors: Synthesize the required substituted cyclopropane and/or malonic ester starting materials using standard organic chemistry techniques.

  • Ring Formation: Carry out the Michael-Claisen condensation sequence as described for the core synthesis, using the appropriately substituted precursors.

  • Purification: Purify the resulting substituted this compound analog using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized analogs against ACC.

  • Enzyme and Substrate Preparation: Recombinantly express and purify human ACC1 and ACC2. Prepare stock solutions of acetyl-CoA, ATP, and sodium bicarbonate.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations.

  • Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound for a predetermined period. Initiate the reaction by adding the substrates.

  • Detection: The rate of ADP production, which is proportional to ACC activity, can be measured using a coupled enzyme system that links ADP production to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizing Structure-Activity Relationships and Workflows

SAR_Hypothesis cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_properties Predicted Impact on Biological Activity Scaffold Core Scaffold Mod1 Cyclohexane Ring Substitutions Scaffold->Mod1 Mod2 Cyclopropane Ring Substitutions Scaffold->Mod2 Mod3 1,3-Dione Derivatization Scaffold->Mod3 Activity1 Altered Potency Mod1->Activity1 Activity2 Modified Selectivity Mod1->Activity2 Activity3 Improved Pharmacokinetics Mod1->Activity3 Mod2->Activity1 Mod2->Activity2 Mod3->Activity1 Mod3->Activity2

Caption: Hypothetical SAR for this compound Analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Char Structural Characterization Purify->Char Primary Primary Screening (e.g., Enzyme Inhibition) Char->Primary Secondary Secondary Screening (e.g., Cell-based Assays) Primary->Secondary SAR SAR Analysis Secondary->SAR Optimize Lead Optimization SAR->Optimize Optimize->Start

Caption: Iterative Drug Discovery Workflow.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct SAR studies on this specific system are nascent, a comparative analysis of structurally related spirocyclic compounds provides a strong foundation for rational drug design. By systematically exploring modifications to both the cyclopropane and cyclohexane rings, as well as the 1,3-dione moiety, researchers can unlock the full potential of this intriguing scaffold. The insights and protocols presented in this guide are intended to accelerate the discovery and development of potent and selective this compound analogs for the treatment of cancer, metabolic disorders, and other diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Spiro[2.5]octane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the disposal of Spiro[2.5]octane-4,6-dione, grounded in established safety principles and regulatory compliance. Our approach moves beyond simple instruction to explain the causality behind each step, ensuring a comprehensive understanding of the process.

Hazard Identification and Risk Assessment: The Precautionary Principle

This compound is a unique molecule, and like many specialized reagents, it lacks a complete toxicological profile. A safety data sheet for the closely related Spiro[2.5]octane-5,7-dione indicates that it may cause respiratory irritation and that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. In such cases, the scientific community must adopt the precautionary principle: treating the substance as potentially hazardous until proven otherwise.

Assumed Hazards:

  • Toxicity: The acute and chronic health effects are unknown. Therefore, it should be handled as a toxic substance.

  • Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation[1].

  • Environmental Impact: The ecological effects have not been determined. Improper disposal could lead to unforeseen environmental contamination.

Given these unknowns, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used[1].

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires[4].

Protocol for this compound Waste:

  • Designate a Waste Stream: Establish a dedicated waste stream for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves, absorbent pads).

  • Select a Compatible Container: Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended[4]. The container must be in good condition, free from cracks or deterioration[2].

  • Labeling is Critical: The moment waste is first added, the container must be labeled. The label must include[4][5]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company[1][5].

Workflow for Waste Accumulation and Disposal:

  • Establish a Satellite Accumulation Area (SAA): Designate an area within the laboratory, at or near the point of generation, for the hazardous waste container[4]. This could be a secondary containment tray within a fume hood or a designated cabinet. The SAA must be clearly marked.

  • Collect Waste: Carefully place solid this compound waste and contaminated materials into the labeled hazardous waste container. For solutions, use a funnel to avoid spills.

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when adding waste[4][5]. This prevents the release of vapors and protects against spills.

  • Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of the contents[4].

  • Arrange for Pickup: Once the container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal[4]. Submit a chemical waste collection request to your institution's EH&S department[5]. Do not transport hazardous waste yourself[5].

  • Recommended Final Disposal Method: Due to the unknown toxicological and ecological profile, the recommended method of final disposal is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[1].

Decontamination of Surfaces and Equipment

Any surfaces or non-disposable equipment that come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Pre-cleaning: Physically remove any visible solid residue by carefully wiping with a damp cloth or absorbent pad. This initial step is crucial as organic material can inactivate disinfectants[6].

  • Deactivation/Cleaning: Wash the surface or equipment with a laboratory-grade detergent and water[7][8].

  • Rinsing: Rinse the surface thoroughly with water to remove any detergent residue.

  • Final Disinfection/Sanitization: Wipe the surface with 70% isopropyl alcohol or another suitable laboratory disinfectant[7][9].

  • Waste Disposal: All materials used for decontamination (wipes, pads, etc.) must be disposed of in the designated this compound hazardous waste container.

Quantitative Data and Regulatory Timelines

The following table summarizes key quantitative parameters applicable to the management of hazardous chemical waste in a laboratory setting.

ParameterGuidelineRationaleSource
Waste Container Headspace Minimum 1 inch (2.5 cm)Allows for vapor expansion, preventing container rupture.[4]
SAA Storage Time (Partial) Up to 1 yearAllows for efficient accumulation before disposal.[4]
SAA Full Container Removal Within 3 daysPrevents over-accumulation of hazardous waste in the lab.[4]
pH for Drain Disposal 5.5 - 10.5 (Not for this compound)For specific, approved aqueous inorganic solutions only.[3]
Weekly Inspections Required for SAAsEnsures containers are sealed, labeled, and not leaking.[2]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decon Decontaminate Surfaces and Equipment start->decon container Select Chemically Compatible Hazardous Waste Container ppe->container labeling Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date container->labeling saa Place Container in Designated Satellite Accumulation Area (SAA) labeling->saa add_waste Add Waste to Container (Keep Closed When Not in Use) saa->add_waste is_full Is Container Full? add_waste->is_full is_full->add_waste No request_pickup Arrange for Waste Pickup via Institutional EH&S is_full->request_pickup Yes end End: Waste Transferred to Licensed Disposal Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Spiro[2.5]octane-4,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Spiro[2.5]octane-4,6-dione (CAS No. 280568-01-6)[1]. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: The toxicological properties of this compound have not been fully investigated[2]. The following guidelines are based on best practices for handling novel chemical compounds and data from structurally similar molecules, such as Spiro[2.5]octane-5,7-dione[2].

Hazard Assessment and Core Principles

This compound is a dione-containing organic compound[1]. While specific hazard data is limited, compounds with this functional group may present risks of skin and eye irritation, respiratory irritation upon inhalation of dust, and potential flammability[2]. Therefore, a cautious and proactive approach to handling is essential.

Core Principles:

  • Minimize Exposure: All handling procedures should be designed to minimize the generation of dust and aerosols.

  • Containment: Work within a designated and properly functioning chemical fume hood.

  • Preparedness: Ensure that all necessary personal protective equipment (PPE) is readily available and that emergency procedures are clearly understood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate potential exposure. The following table outlines the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a fume hood or if dust generation is likely.
Safe Handling and Operational Workflow

The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare Workspace weigh Weighing and Transfer don_ppe->weigh 2. Begin Handling dissolve Dissolution weigh->dissolve 3. Proceed with Experiment decontaminate Decontaminate Surfaces dissolve->decontaminate 4. Post-Experiment doff_ppe Doff PPE decontaminate->doff_ppe 5. Personal Decontamination dispose Waste Disposal doff_ppe->dispose 6. Final Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

  • Handling:

    • When weighing and transferring the solid compound, use techniques that minimize dust generation, such as careful scooping and keeping containers covered as much as possible.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by your lab coat, and then eye protection.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: A Critical Final Step

Proper waste disposal is crucial to protect both you and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour any solutions down the drain[2].

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service[2].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[2].
Skin Contact Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops[2].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention[2].
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep up the material and place it in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill site.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Your commitment to safety is integral to the success of your work.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。